molecular formula C10H11NO4 B1268711 4-(3-Hydroxyanilino)-4-oxobutanoic acid CAS No. 16141-43-8

4-(3-Hydroxyanilino)-4-oxobutanoic acid

Cat. No.: B1268711
CAS No.: 16141-43-8
M. Wt: 209.2 g/mol
InChI Key: TYCMBBJHYNTEAJ-UHFFFAOYSA-N
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Description

4-(3-Hydroxyanilino)-4-oxobutanoic acid is a useful research compound. Its molecular formula is C10H11NO4 and its molecular weight is 209.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(3-Hydroxyanilino)-4-oxobutanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(3-Hydroxyanilino)-4-oxobutanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(3-hydroxyanilino)-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO4/c12-8-3-1-2-7(6-8)11-9(13)4-5-10(14)15/h1-3,6,12H,4-5H2,(H,11,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYCMBBJHYNTEAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)NC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70359173
Record name 4-(3-Hydroxyanilino)-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70359173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16141-43-8
Record name 4-(3-Hydroxyanilino)-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70359173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 4-(3-Hydroxyanilino)-4-oxobutanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(3-Hydroxyanilino)-4-oxobutanoic acid, also known as N-(3-hydroxyphenyl)succinamic acid, is a fascinating molecule that holds potential in various scientific domains, particularly in the realm of drug discovery and materials science. This guide provides a comprehensive overview of its chemical properties, synthesis, and potential applications. By delving into its structural attributes, reactivity, and spectroscopic characterization, this document aims to equip researchers with the foundational knowledge required to explore and harness the capabilities of this compound.

Introduction

4-(3-Hydroxyanilino)-4-oxobutanoic acid belongs to the family of succinamic acids, which are mono-amides of succinic acid. The presence of both a carboxylic acid and an amide functional group, attached to a substituted aromatic ring, imparts a unique combination of chemical reactivity and potential for intermolecular interactions. The hydroxyl group on the aniline moiety further enhances its functionality, opening avenues for derivatization and influencing its biological activity. Understanding the fundamental chemical properties of this molecule is paramount for its application in medicinal chemistry as a scaffold for novel therapeutics or in materials science for the development of new polymers and functional materials.

Chemical Identity and Physical Properties

  • IUPAC Name: 4-((3-hydroxyphenyl)amino)-4-oxobutanoic acid

  • Synonyms: N-(3-hydroxyphenyl)succinamic acid

  • CAS Number: 16141-43-8[1]

  • Molecular Formula: C₁₀H₁₁NO₄[2]

  • Molecular Weight: 209.2 g/mol [2]

Table 1: Physicochemical Properties of 4-(3-Hydroxyanilino)-4-oxobutanoic acid

PropertyValueSource
Molecular Weight209.2 g/mol [2]
Molecular FormulaC₁₀H₁₁NO₄[2]
logP0.1729[2]
logSw-1.6001[2]
Hydrogen Bond Acceptors6[2]
Hydrogen Bond Donors3[2]
Polar Surface Area86.6 Ų[3]

Synthesis

The most direct and common method for the synthesis of 4-(3-Hydroxyanilino)-4-oxobutanoic acid is the acylation of 3-aminophenol with succinic anhydride. This reaction proceeds via a nucleophilic attack of the amino group of 3-aminophenol on one of the carbonyl carbons of succinic anhydride, leading to the opening of the anhydride ring and the formation of the corresponding amic acid.

G cluster_reactants Reactants cluster_product Product 3-Aminophenol 3-Aminophenol Reaction_Center Acylation 3-Aminophenol->Reaction_Center Succinic_Anhydride Succinic Anhydride Succinic_Anhydride->Reaction_Center Product 4-(3-Hydroxyanilino)-4-oxobutanoic acid Reaction_Center->Product

Synthesis of 4-(3-Hydroxyanilino)-4-oxobutanoic acid.
Experimental Protocol: Synthesis of 4-(3-Hydroxyanilino)-4-oxobutanoic acid

This protocol is based on established methods for the synthesis of similar succinamic acids.

Materials:

  • 3-Aminophenol

  • Succinic anhydride

  • Toluene (or another suitable inert solvent like THF or Dioxane)

  • Dilute Hydrochloric Acid (e.g., 1 M HCl)

  • Ethanol (for recrystallization)

  • Standard laboratory glassware

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-aminophenol (1 equivalent) in toluene.

  • Addition of Succinic Anhydride: To this solution, add succinic anhydride (1 equivalent) portion-wise with stirring.

  • Reaction: Heat the reaction mixture to reflux and maintain for a period of 1-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The reaction often results in the precipitation of the product.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Filter the precipitated solid. Wash the solid with a small amount of cold toluene to remove any unreacted starting materials.

  • Purification: To remove any unreacted 3-aminophenol, the crude product can be suspended in dilute hydrochloric acid, stirred, and then filtered. The solid is then washed with water until the washings are neutral.

  • Recrystallization: The purified product is then recrystallized from a suitable solvent, such as ethanol or an ethanol-water mixture, to yield pure 4-(3-Hydroxyanilino)-4-oxobutanoic acid as a crystalline solid.

  • Drying: The final product is dried in a vacuum oven.

Spectroscopic Characterization

¹H NMR Spectroscopy (Predicted)
  • Aromatic Protons (4H): The protons on the benzene ring would appear as a complex multiplet in the range of δ 6.5-7.5 ppm. The substitution pattern will lead to distinct signals for each proton.

  • Amide Proton (1H): A broad singlet corresponding to the N-H proton would be expected around δ 9.5-10.5 ppm.

  • Methylene Protons (4H): The two methylene groups of the succinic acid moiety would appear as two triplets in the range of δ 2.5-2.8 ppm, due to coupling with each other.

  • Carboxylic Acid Proton (1H): A very broad singlet for the carboxylic acid proton would be observed downfield, typically above δ 12.0 ppm.

  • Phenolic Proton (1H): A broad singlet for the phenolic -OH proton would be expected, with its chemical shift being solvent-dependent.

¹³C NMR Spectroscopy (Predicted)
  • Carbonyl Carbons (2C): Two signals for the amide and carboxylic acid carbonyl carbons would be expected in the range of δ 170-180 ppm.

  • Aromatic Carbons (6C): Six distinct signals for the aromatic carbons would be observed between δ 105-160 ppm. The carbon bearing the hydroxyl group would be the most downfield.

  • Methylene Carbons (2C): Two signals for the methylene carbons would be expected around δ 30-35 ppm.

Infrared (IR) Spectroscopy (Predicted)
  • O-H Stretch (Phenol and Carboxylic Acid): A broad band in the region of 3500-2500 cm⁻¹ due to the overlapping O-H stretching vibrations of the phenol and the carboxylic acid.

  • N-H Stretch (Amide): A sharp peak around 3300 cm⁻¹.

  • C=O Stretch (Carboxylic Acid and Amide): Two distinct strong absorption bands in the region of 1720-1650 cm⁻¹. The carboxylic acid C=O stretch will likely be at a higher wavenumber than the amide C=O stretch (Amide I band).

  • C-N Stretch and N-H Bend (Amide II): An absorption band around 1550 cm⁻¹.

  • C=C Stretch (Aromatic): Peaks in the 1600-1450 cm⁻¹ region.

Mass Spectrometry
  • Molecular Ion Peak (M+): The mass spectrum would be expected to show a molecular ion peak at m/z = 209.

  • Fragmentation Pattern: Common fragmentation pathways would involve the loss of water (H₂O), carbon monoxide (CO), and cleavage of the amide bond.

Reactivity and Stability

  • Acidity: The carboxylic acid group is the most acidic proton, allowing for the formation of carboxylate salts with bases. The phenolic hydroxyl group is also weakly acidic.

  • Amide Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions, though typically requiring harsh conditions, to yield 3-aminophenol and succinic acid.

  • Esterification: The carboxylic acid can undergo esterification with alcohols in the presence of an acid catalyst.

  • Cyclization: Under dehydrating conditions (e.g., heating with acetic anhydride), 4-(3-Hydroxyanilino)-4-oxobutanoic acid can cyclize to form N-(3-hydroxyphenyl)succinimide.

  • Stability: The compound is expected to be stable under normal laboratory conditions. However, it should be stored in a cool, dry place away from strong oxidizing agents.

G cluster_reactions Potential Reactions cluster_products Products Start 4-(3-Hydroxyanilino)-4-oxobutanoic acid Hydrolysis Amide Hydrolysis (Acid/Base) Start->Hydrolysis Esterification Esterification (Alcohol, Acid Catalyst) Start->Esterification Cyclization Cyclization (Dehydration) Start->Cyclization SaltFormation Salt Formation (Base) Start->SaltFormation Hydrolysis_Product 3-Aminophenol + Succinic Acid Hydrolysis->Hydrolysis_Product Ester_Product Corresponding Ester Esterification->Ester_Product Cyclized_Product N-(3-hydroxyphenyl)succinimide Cyclization->Cyclized_Product Salt_Product Carboxylate Salt SaltFormation->Salt_Product

Reactivity map of 4-(3-Hydroxyanilino)-4-oxobutanoic acid.

Potential Applications in Drug Development

While specific biological activities of 4-(3-Hydroxyanilino)-4-oxobutanoic acid are not extensively reported, its structural motifs suggest several potential applications in drug discovery:

  • Scaffold for Inhibitor Design: The molecule combines a hydrogen bond donor/acceptor-rich succinamic acid moiety with a functionalized aromatic ring. This makes it an attractive starting point for the design of enzyme inhibitors, where the carboxylic acid can interact with cationic residues in an active site, and the aromatic ring can be modified to achieve selectivity and potency.

  • Prodrugs: The carboxylic acid and phenolic hydroxyl groups can be esterified to create prodrugs with improved pharmacokinetic properties, such as increased lipophilicity and membrane permeability.

  • Fragments for Fragment-Based Drug Discovery (FBDD): As a relatively small molecule with diverse functional groups, it can be used as a fragment in FBDD campaigns to identify initial hits against biological targets.

Safety and Handling

Based on data for the isomeric 4-(4-Hydroxyanilino)-4-oxobutanoic acid, the following safety precautions are advised. Users should always consult the specific Safety Data Sheet (SDS) for the 3-hydroxy isomer.

  • Hazard Statements: May be harmful if swallowed and may cause eye irritation.[4]

  • Precautionary Measures:

    • Wear protective gloves, clothing, and eye/face protection.

    • Wash hands thoroughly after handling.

    • Avoid breathing dust/fume/gas/mist/vapors/spray.

    • Use only in a well-ventilated area.

Conclusion

4-(3-Hydroxyanilino)-4-oxobutanoic acid is a versatile chemical entity with a rich potential for further exploration. Its straightforward synthesis and the presence of multiple functional groups make it an attractive building block in medicinal chemistry and materials science. This guide has provided a foundational understanding of its chemical properties, synthesis, and potential applications. Further research into its biological activities and material properties is warranted and is expected to unveil new and exciting opportunities for this compound.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 605610, 4-(4-Hydroxyanilino)-4-oxobutanoic acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 605610, 4-(4-Hydroxyanilino)-4-oxobutanoic acid. Retrieved from [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of 4-(3-Hydroxyanilino)-4-oxobutanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of 4-(3-Hydroxyanilino)-4-oxobutanoic acid. Designed for researchers, scientists, and drug development professionals, this document elucidates the theoretical underpinnings and practical methodologies for obtaining and interpreting Infrared (IR), Nuclear Magnetic Resonance (¹H and ¹³C NMR), and Mass Spectrometry (MS) data for this compound. In the absence of readily available, peer-reviewed experimental spectra for this specific molecule, this guide leverages established principles of spectroscopy and data from analogous structures to present a robust, predictive analysis.

Introduction: The Significance of Spectroscopic Analysis

4-(3-Hydroxyanilino)-4-oxobutanoic acid is a molecule of interest in medicinal chemistry and materials science due to its amalgam of functional groups: a carboxylic acid, a secondary amide, a phenolic hydroxyl group, and a substituted aromatic ring. This unique combination imparts specific chemical and physical properties that are critical to its function and potential applications. Spectroscopic analysis is indispensable for confirming the molecular structure, assessing purity, and understanding the electronic environment of such compounds. This guide will walk through the core spectroscopic techniques, offering both the "how" and the "why" behind each analytical step.

Molecular Structure and Predicted Spectroscopic Highlights

Before delving into the specifics of each technique, it is crucial to understand the molecular architecture of 4-(3-Hydroxyanilino)-4-oxobutanoic acid.

Molecular Formula: C₁₀H₁₁NO₄ Molecular Weight: 209.20 g/mol [1]

The key structural features to be identified spectroscopically are:

  • Carboxylic Acid: A broad O-H stretch and a C=O stretch in the IR spectrum.

  • Amide: An N-H stretch and a distinct C=O (Amide I) band in the IR spectrum.

  • Phenol: An O-H stretch in the IR spectrum and a characteristic aromatic proton environment in the ¹H NMR spectrum.

  • Substituted Benzene Ring: Aromatic C-H and C=C stretches in the IR spectrum, and characteristic signals in the aromatic region of the NMR spectra.

  • Aliphatic Chain: C-H stretches in the IR spectrum and signals in the aliphatic region of the NMR spectra.

Infrared (IR) Spectroscopy: Unveiling Functional Groups

Infrared spectroscopy is a powerful first-pass technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: Acquiring the IR Spectrum

A standard method for obtaining an IR spectrum of a solid sample like 4-(3-Hydroxyanilino)-4-oxobutanoic acid is the Potassium Bromide (KBr) pellet method.

Methodology:

  • Sample Preparation: Thoroughly grind 1-2 mg of the sample with approximately 100 mg of dry KBr powder in an agate mortar and pestle.

  • Pellet Formation: Transfer the mixture to a pellet press and apply pressure to form a thin, transparent pellet.

  • Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Background Correction: A background spectrum of a pure KBr pellet should be acquired and subtracted from the sample spectrum to remove atmospheric and instrumental interferences.

Predicted IR Spectrum and Interpretation

The predicted IR spectrum of 4-(3-Hydroxyanilino)-4-oxobutanoic acid would exhibit the following key absorption bands:

Wavenumber (cm⁻¹)Functional Group & Vibration ModeExpected Appearance
3400-3200N-H Stretch (Amide)Medium, sharp peak
3300-2500O-H Stretch (Carboxylic Acid)Very broad, strong absorption
~3200O-H Stretch (Phenol)Broad, may overlap with N-H and carboxylic acid O-H
3100-3000C-H Stretch (Aromatic)Weak to medium, sharp peaks
2980-2850C-H Stretch (Aliphatic)Weak to medium, sharp peaks
1720-1700C=O Stretch (Carboxylic Acid)Strong, sharp peak
1680-1650C=O Stretch (Amide I)Strong, sharp peak
1600-1450C=C Stretch (Aromatic Ring)Medium to strong, sharp peaks
1550-1510N-H Bend (Amide II)Medium, sharp peak

Causality Behind the Predictions: The broadness of the carboxylic acid O-H stretch is due to extensive hydrogen bonding, forming dimers in the solid state.[2] The amide C=O stretch (Amide I band) typically appears at a lower wavenumber than esters or acid chlorides due to the resonance donation of the nitrogen lone pair, which reduces the double bond character of the carbonyl.[3][4]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy provides detailed information about the structure of a molecule by probing the magnetic properties of atomic nuclei. ¹H and ¹³C NMR are fundamental for elucidating the connectivity and chemical environment of the hydrogen and carbon atoms, respectively.

Experimental Protocol: NMR Sample Preparation and Data Acquisition

Methodology:

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a common choice for compounds with acidic protons (like carboxylic acids, phenols, and amides) as it slows down their exchange rate.

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of the deuterated solvent in a clean NMR tube.

  • Spectrometer Setup: Insert the sample into the NMR spectrometer. The instrument is then locked onto the deuterium signal of the solvent, and the magnetic field is shimmed to achieve homogeneity.

  • Data Acquisition: Acquire the ¹H and ¹³C NMR spectra. For ¹³C NMR, a proton-decoupled experiment is standard to produce a spectrum with singlets for each unique carbon.

Predicted ¹H NMR Spectrum and Interpretation (in DMSO-d₆)
Chemical Shift (δ, ppm)Proton(s)MultiplicityIntegrationRationale
~12.0-COOHSinglet (broad)1HThe acidic proton of the carboxylic acid is typically highly deshielded.
~10.0-NH-Singlet1HThe amide proton chemical shift can vary but is expected to be downfield.
~9.5Ar-OHSinglet1HThe phenolic proton is deshielded and its chemical shift is solvent-dependent.
7.0-7.5Aromatic-HMultiplet4HThe protons on the benzene ring will show complex splitting patterns based on their positions relative to the substituents. The ortho and para protons to the -OH group are expected to be more shielded than the meta protons.
2.5-2.7-CH₂-C=OTriplet2HThese protons are adjacent to a carbonyl group and a methylene group.
2.4-2.6-CH₂-COOHTriplet2HThese protons are adjacent to a carboxylic acid group and a methylene group.

Expert Insight: The use of DMSO-d₆ is crucial here. In solvents like CDCl₃, the acidic protons of the carboxylic acid, phenol, and amide would likely exchange with trace amounts of water, leading to very broad or even unobservable signals. DMSO-d₆, being a hydrogen bond acceptor, slows this exchange, allowing for the observation of these protons as distinct signals.

Predicted ¹³C NMR Spectrum and Interpretation (in DMSO-d₆)
Chemical Shift (δ, ppm)Carbon(s)Rationale
~174-COOHThe carbonyl carbon of the carboxylic acid is highly deshielded.
~171-C=O (Amide)The amide carbonyl carbon is also significantly deshielded.
~157Ar-C-OHThe aromatic carbon attached to the hydroxyl group is deshielded.
~139Ar-C-NHThe aromatic carbon attached to the amide nitrogen is deshielded.
110-130Aromatic-CHThe remaining four aromatic carbons will appear in this region.
~31-CH₂-C=OAliphatic carbon adjacent to the amide carbonyl.
~29-CH₂-COOHAliphatic carbon adjacent to the carboxylic acid carbonyl.

Self-Validation: The number of distinct signals in the ¹³C NMR spectrum (predicted to be 8) should correspond to the number of unique carbon environments in the molecule, confirming the overall structure and symmetry.[5][6]

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Experimental Protocol: Mass Spectrometry Analysis

Methodology:

  • Ionization Method: Electrospray ionization (ESI) is a suitable soft ionization technique for a polar molecule like 4-(3-Hydroxyanilino)-4-oxobutanoic acid. It typically produces the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻.

  • Sample Introduction: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile with a small amount of formic acid for positive ion mode, or ammonia for negative ion mode) and introduced into the mass spectrometer via direct infusion or coupled with liquid chromatography (LC-MS).

  • Mass Analysis: A mass analyzer, such as a quadrupole or time-of-flight (TOF) analyzer, separates the ions based on their mass-to-charge ratio.

Predicted Mass Spectrum and Interpretation
  • Molecular Ion Peak: With a molecular weight of 209.20 g/mol , the ESI mass spectrum is expected to show a prominent peak at m/z 210.2 in positive ion mode ([M+H]⁺) or m/z 208.2 in negative ion mode ([M-H]⁻).

  • Fragmentation: Tandem mass spectrometry (MS/MS) of the molecular ion would likely reveal characteristic fragment ions. Key fragmentation pathways could include:

    • Loss of H₂O (18 Da) from the carboxylic acid.

    • Loss of CO₂ (44 Da) from the carboxylic acid.

    • Cleavage of the amide bond, leading to fragments corresponding to the 3-hydroxyaniline and succinic acid moieties.

Integrated Spectroscopic Analysis Workflow

The power of spectroscopic characterization lies in the integration of data from multiple techniques. The following workflow illustrates the logical progression of analysis.

G cluster_0 Spectroscopic Data Acquisition cluster_1 Data Interpretation and Structural Elucidation IR IR Spectroscopy Functional_Groups Identify Functional Groups (IR) IR->Functional_Groups NMR NMR Spectroscopy CH_Framework Map C-H Framework (NMR) NMR->CH_Framework MS Mass Spectrometry Molecular_Weight Determine Molecular Weight (MS) MS->Molecular_Weight Final_Structure Confirm Final Structure Functional_Groups->Final_Structure CH_Framework->Final_Structure Molecular_Weight->Final_Structure

Caption: Workflow for integrated spectroscopic analysis.

Conclusion

This technical guide provides a comprehensive framework for the spectroscopic characterization of 4-(3-Hydroxyanilino)-4-oxobutanoic acid. By combining the predictive power of established spectroscopic principles with detailed experimental protocols, researchers can confidently identify and characterize this molecule. The integration of IR, NMR, and Mass Spectrometry provides a self-validating system for structural elucidation, ensuring the scientific integrity of the data.

References

  • Lec15 - IR Spectra of Carboxylic Acids, Amides and Esters - YouTube. (2021). Retrieved from [Link]

  • University of Rochester. How to Get a Good 1H NMR Spectrum. Retrieved from [Link]

  • Hiller, S., et al. (2005). NMR data collection and analysis protocol for high-throughput protein structure determination. Proceedings of the National Academy of Sciences, 102(31), 10876-10881. Retrieved from [Link]

  • Oregon State University. Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

  • Boston University. Basic NMR Concepts. Retrieved from [Link]

  • Chemistry Stack Exchange. Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. (2017). Retrieved from [Link]

  • Chemistry LibreTexts. 21.10: Spectroscopy of Carboxylic Acid Derivatives. (2022). Retrieved from [Link]

  • Royal Society of Chemistry. Chapter 5: Acquiring 1 H and 13 C Spectra. (2018). Retrieved from [Link]

  • University of Oxford. Sample Preparation Protocol for Open Access MS. Retrieved from [Link]

  • Jasperse, J. Short Summary of 1H-NMR Interpretation. Retrieved from [Link]

  • Carbonyl - compounds - IR - spectroscopy.
  • University of Illinois. Protocols - Neuroproteomics & Neurometabolomics Center. Retrieved from [Link]

  • Summary of C13-NMR Interpretation. Retrieved from [Link]

  • Morris, H. R. (1974). The use of N-succinyl derivatives in the study of amino acids and peptides by mass spectrometry. Biomedical Mass Spectrometry, 1(4), 192-194. Retrieved from [Link]

  • Springer Nature Experiments. Mass Spectrometry Protocols and Methods. Retrieved from [Link]

  • de Hoffmann, E., & Stroobant, V. (2007). 1 Introduction to Mass Spectrometry, a Tutorial. Mass Spectrometry: Principles and Applications, 1-52. Retrieved from [Link]

  • Ordway, F. (1952). IR: carboxylic acids. Retrieved from [Link]

  • Chemistry LibreTexts. 4.2: IR Spectroscopy. (2022). Retrieved from [Link]

  • Michigan State University. Infrared Spectroscopy. Retrieved from [Link]

  • Chemistry LibreTexts. 15.4: Spectral Characteristics of the Benzene Ring. (2015). Retrieved from [Link]

  • Doc Brown's Chemistry. 1H proton nmr spectrum of phenol. Retrieved from [Link]

  • University of Calgary. Phenols and Enols. Retrieved from [Link]

  • National Measurement Laboratory. Best Practice Guide - for Generating Mass Spectra.
  • Gerothanassis, I. P., et al. (2016). 1H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds. Molecules, 21(11), 1433. Retrieved from [Link]

Sources

An In-Depth Technical Guide to 4-(3-Hydroxyanilino)-4-oxobutanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

Welcome to this comprehensive technical guide on 4-(3-Hydroxyanilino)-4-oxobutanoic acid. As a Senior Application Scientist, my goal is to provide you with a document that is not only scientifically rigorous but also practically insightful. This guide moves beyond a simple recitation of facts, offering a deeper understanding of the causality behind experimental choices and providing self-validating protocols. Every piece of information is grounded in authoritative sources to ensure the highest level of trustworthiness for your research and development endeavors.

Section 1: Core Identification and Chemical Properties

4-(3-Hydroxyanilino)-4-oxobutanoic acid, a substituted succinamic acid derivative, is a molecule of interest in medicinal chemistry and materials science due to its versatile structure featuring a carboxylic acid, an amide, and a phenol group.

Chemical Identifiers

Precise identification is paramount in scientific research. The primary identifiers for 4-(3-Hydroxyanilino)-4-oxobutanoic acid are detailed below.

IdentifierValueSource
CAS Number 16141-43-8,
Molecular Formula C₁₀H₁₁NO₄
IUPAC Name 4-[(3-hydroxyphenyl)amino]-4-oxobutanoic acid
InChI 1S/C10H11NO4/c12-8-3-1-2-7(6-8)11-9(13)4-5-10(14)15/h1-3,6,12H,4-5H2,(H,11,13)(H,14,15)
InChIKey TYCMBBJHYNTEAJ-UHFFFAOYSA-N
SMILES C(CC(Nc1cccc(c1)O)=O)C(O)=O
Physicochemical Properties

The following table summarizes the key physicochemical properties of 4-(3-Hydroxyanilino)-4-oxobutanoic acid. These properties are crucial for understanding its behavior in various experimental settings.

PropertyValueSource
Molecular Weight 209.2 g/mol
Physical Form Solid
Purity ≥95% (commercially available)
Storage Temperature Room Temperature

Section 2: Synthesis and Characterization

The synthesis of 4-(3-Hydroxyanilino)-4-oxobutanoic acid is a straightforward process, typically achieved through the acylation of 3-aminophenol with succinic anhydride. This reaction is a classic example of nucleophilic acyl substitution.

Proposed Synthesis Pathway

The reaction proceeds via the nucleophilic attack of the amino group of 3-aminophenol on one of the carbonyl carbons of succinic anhydride, leading to the opening of the anhydride ring and the formation of the corresponding N-substituted succinamic acid.

G cluster_reactants Reactants cluster_product Product 3-Aminophenol 3-Aminophenol (C₆H₇NO) Target_Molecule 4-(3-Hydroxyanilino)-4-oxobutanoic acid (C₁₀H₁₁NO₄) 3-Aminophenol->Target_Molecule + Succinic Anhydride (Solvent, Heat) Succinic_Anhydride Succinic Anhydride (C₄H₄O₃)

Caption: Proposed synthesis of 4-(3-Hydroxyanilino)-4-oxobutanoic acid.

Detailed Experimental Protocol

Materials:

  • 3-Aminophenol

  • Succinic anhydride

  • Toluene (or other suitable aprotic solvent like acetone or THF)

  • Dilute Hydrochloric Acid

  • Deionized Water

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-aminophenol (1 equivalent) in toluene.

  • To this stirring solution, add succinic anhydride (1 equivalent) portion-wise. The reaction is often exothermic.

  • Stir the resulting mixture at room temperature for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, the precipitated product can be collected by filtration.

  • Wash the crude product with dilute hydrochloric acid to remove any unreacted 3-aminophenol.

  • Subsequently, wash the product thoroughly with water to remove any unreacted succinic anhydride and succinic acid.

  • The resulting solid, 4-(3-Hydroxyanilino)-4-oxobutanoic acid, is then filtered under suction.

  • For further purification, recrystallize the product from a suitable solvent such as ethanol to obtain a product with high purity.

Self-Validation: The purity of the synthesized compound should be confirmed by measuring its melting point and by spectroscopic analysis (NMR, IR, and Mass Spectrometry). The obtained data should be consistent with the expected structure.

Spectroscopic Characterization (Predicted)

As experimental spectra for 4-(3-Hydroxyanilino)-4-oxobutanoic acid are not publicly available, the following are predicted key spectroscopic features based on its structure and data from analogous compounds.

1H NMR (DMSO-d₆, 400 MHz):

  • δ ~12.1 ppm (s, 1H): Carboxylic acid proton (-COOH).

  • δ ~9.8 ppm (s, 1H): Amide proton (-NH-).

  • δ ~9.4 ppm (s, 1H): Phenolic proton (-OH).

  • δ ~7.0-7.2 ppm (m, 2H): Aromatic protons.

  • δ ~6.5-6.8 ppm (m, 2H): Aromatic protons.

  • δ ~2.5 ppm (t, 2H): Methylene protons adjacent to the amide carbonyl (-CH₂-CO-NH-).

  • δ ~2.4 ppm (t, 2H): Methylene protons adjacent to the carboxylic acid carbonyl (-CH₂-COOH).

13C NMR (DMSO-d₆, 100 MHz):

  • δ ~174 ppm: Carboxylic acid carbonyl carbon (-COOH).

  • δ ~171 ppm: Amide carbonyl carbon (-CO-NH-).

  • δ ~158 ppm: Aromatic carbon attached to the hydroxyl group (C-OH).

  • δ ~140 ppm: Aromatic carbon attached to the nitrogen (C-NH-).

  • δ ~129 ppm: Aromatic CH carbons.

  • δ ~110-115 ppm: Aromatic CH carbons.

  • δ ~31 ppm: Methylene carbon adjacent to the amide carbonyl (-CH₂-CO-NH-).

  • δ ~29 ppm: Methylene carbon adjacent to the carboxylic acid carbonyl (-CH₂-COOH).

FT-IR (KBr, cm⁻¹):

  • ~3300-3500 cm⁻¹ (broad): O-H stretching of the carboxylic acid and phenolic hydroxyl group.

  • ~3300 cm⁻¹: N-H stretching of the amide.

  • ~1700 cm⁻¹: C=O stretching of the carboxylic acid.

  • ~1650 cm⁻¹: C=O stretching of the amide (Amide I band).

  • ~1550 cm⁻¹: N-H bending of the amide (Amide II band).

  • ~1600, 1480 cm⁻¹: C=C stretching of the aromatic ring.

Mass Spectrometry (ESI-):

  • [M-H]⁻ at m/z 208.06: Deprotonated molecular ion.

Section 3: Potential Applications and Biological Significance

While specific studies on the biological activity of 4-(3-Hydroxyanilino)-4-oxobutanoic acid are limited, its structural motifs suggest potential applications in several areas of research and drug development.

Rationale for Potential Biological Activity

The molecule combines features of anilines and succinic acid derivatives, classes of compounds known for a wide range of biological activities.

  • Anilino Moiety: The anilino group is a common scaffold in many pharmacologically active compounds, including kinase inhibitors used in cancer therapy.[4] The position of the hydroxyl group on the phenyl ring can significantly influence the binding affinity and selectivity for various biological targets.

  • Succinamic Acid Moiety: Succinamic acid derivatives have been investigated for their potential as enzyme inhibitors and as linkers in drug delivery systems. The carboxylic acid and amide groups can participate in hydrogen bonding and other interactions with biological macromolecules.

G cluster_molecule 4-(3-Hydroxyanilino)-4-oxobutanoic acid cluster_potential Potential Applications Molecule C₁₀H₁₁NO₄ Kinase_Inhibition Kinase Inhibition (Oncology) Molecule->Kinase_Inhibition Anilino Scaffold Enzyme_Inhibition Enzyme Inhibition (Metabolic Diseases) Molecule->Enzyme_Inhibition Succinamic Acid Moiety Drug_Delivery Drug Delivery Linker Molecule->Drug_Delivery Bifunctional Nature Material_Science Polymer Synthesis Molecule->Material_Science Reactive Functional Groups

Sources

An In-depth Technical Guide to the Molecular Structure and Conformation of 4-(3-Hydroxyanilino)-4-oxobutanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Date: January 16, 2026

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and conformational landscape of 4-(3-Hydroxyanilino)-4-oxobutanoic acid, a molecule of interest in medicinal chemistry and materials science. Leveraging established synthetic protocols, comparative analysis of analogous crystal structures, and predictive spectroscopic methodologies, this document serves as an in-depth resource for researchers. Key aspects covered include a detailed synthesis protocol, elucidation of its three-dimensional structure with a focus on key torsional angles and intramolecular interactions, and a thorough characterization of its predicted spectroscopic signatures (NMR, IR, and Mass Spectrometry). This guide aims to facilitate further research and application of this compound by providing a robust foundational understanding of its chemical and physical properties.

Introduction

4-(3-Hydroxyanilino)-4-oxobutanoic acid, also known as N-(3-hydroxyphenyl)succinamic acid, belongs to the class of N-arylsuccinamic acids. This family of compounds is characterized by a flexible butanoic acid chain linked to an aromatic amine via an amide bond. The presence of both a carboxylic acid and a phenolic hydroxyl group, along with the amide linkage, imparts a rich chemical functionality to the molecule, making it a versatile building block in organic synthesis. These functional groups can participate in a variety of chemical transformations and are known to be involved in hydrogen bonding, which plays a crucial role in determining the molecular conformation and crystal packing.

The interest in N-arylsuccinamic acid derivatives stems from their potential applications in drug discovery and materials science. The succinamic acid moiety is found in various biologically active molecules, and the ability to modify the aryl substituent allows for the fine-tuning of their physicochemical and pharmacological properties. A thorough understanding of the molecular structure and conformational preferences of 4-(3-Hydroxyanilino)-4-oxobutanoic acid is therefore essential for the rational design of novel derivatives with desired biological activities or material properties. This guide provides a detailed exploration of its synthesis, structural characteristics, and spectroscopic profile.

Synthesis of 4-(3-Hydroxyanilino)-4-oxobutanoic Acid

The synthesis of 4-(3-Hydroxyanilino)-4-oxobutanoic acid is readily achieved through the nucleophilic acyl substitution reaction between 3-aminophenol and succinic anhydride. This reaction is a well-established and efficient method for the preparation of N-arylsuccinamic acids.[1][2]

Reaction Scheme:

G cluster_0 Reactants cluster_1 Product 3-Aminophenol Product 3-Aminophenol->Product + Succinic Anhydride Succinic Anhydride->Product Nucleophilic Acyl Substitution caption Synthesis of 4-(3-Hydroxyanilino)-4-oxobutanoic acid.

Caption: Reaction of 3-aminophenol with succinic anhydride.

Experimental Protocol:

Materials:

  • 3-Aminophenol

  • Succinic anhydride

  • Toluene (or other suitable aprotic solvent like benzene)

  • Dilute Hydrochloric Acid

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve succinic anhydride (1.0 equivalent) in warm toluene.

  • To this solution, add a solution of 3-aminophenol (1.0 equivalent) in toluene dropwise with constant stirring.

  • The reaction is typically exothermic and proceeds rapidly, leading to the precipitation of the product as a white solid.[3]

  • After the addition is complete, continue stirring the mixture for an additional hour at room temperature to ensure the completion of the reaction.

  • Cool the reaction mixture in an ice bath.

  • Collect the crude product by vacuum filtration and wash the solid with a small amount of cold toluene to remove any unreacted starting materials.

  • To remove any unreacted 3-aminophenol, the crude product can be washed with dilute hydrochloric acid.[4]

  • The resulting solid, 4-(3-Hydroxyanilino)-4-oxobutanoic acid, is then filtered under suction and washed thoroughly with water.

  • For purification, recrystallize the crude product from a suitable solvent such as ethanol to obtain a crystalline solid.[4]

  • Dry the purified product under vacuum to a constant weight.

Self-Validation: The purity of the synthesized compound can be confirmed by determining its melting point and by spectroscopic analysis (NMR, IR, and MS) as detailed in the subsequent sections.

Molecular Structure and Conformation

The molecular structure of 4-(3-Hydroxyanilino)-4-oxobutanoic acid is characterized by three key components: the 3-hydroxyphenyl ring, the amide linkage, and the butanoic acid chain. The overall conformation of the molecule is determined by the rotational freedom around several single bonds. While a crystal structure for the title compound is not available in the public domain, valuable insights into its likely conformation can be gleaned from the crystal structures of analogous N-arylsuccinamic acids.[5][6][7][8][9]

Key Conformational Features:
  • Amide Bond Conformation: A consistent feature observed in the crystal structures of N-phenylsuccinamic acid and its substituted derivatives is the anti conformation of the N-H and C=O bonds within the amide linkage.[5][6][7] This arrangement is generally favored in amides due to minimized steric hindrance.

  • Relative Orientation of Carbonyl Groups: The relative orientation of the amide carbonyl group and the carboxylic acid carbonyl group can be either syn or anti. Studies on substituted N-phenylsuccinamic acids have shown that both conformations are possible, and the preferred arrangement can be influenced by the substitution pattern on the phenyl ring. For instance, N-(2-chlorophenyl)succinamic acid adopts an anti conformation, while N-(3-methylphenyl)succinamic acid exhibits a syn conformation.[6] This suggests that the conformational landscape of 4-(3-Hydroxyanilino)-4-oxobutanoic acid is likely to include both syn and anti conformers, with the energy difference between them being small.

  • Torsional Angles: The key dihedral angles that define the overall shape of the molecule are:

    • C(aryl)-N-C(O)-C(H2): This torsion angle describes the orientation of the phenyl ring relative to the amide plane.

    • N-C(O)-C(H2)-C(H2): This angle defines the conformation of the succinamic acid backbone.

    • C(O)-C(H2)-C(H2)-C(OOH): This dihedral angle determines the relative position of the two carbonyl groups.

Intramolecular Interactions:

The presence of the phenolic hydroxyl group and the carboxylic acid group allows for the possibility of intramolecular hydrogen bonding, which can influence the conformational preference. A hydrogen bond between the phenolic hydroxyl group and the amide carbonyl oxygen, or between the carboxylic acid proton and the amide carbonyl oxygen, could stabilize specific conformers.

Predicted 3D Conformation:

Based on the analysis of analogous structures, a likely low-energy conformation of 4-(3-Hydroxyanilino)-4-oxobutanoic acid is predicted to have the following features:

  • A planar amide group with an anti relationship between the N-H and C=O bonds.

  • The phenyl ring is likely to be twisted out of the amide plane to minimize steric interactions.

  • The succinic acid chain can adopt various conformations, with extended or folded forms being possible.

A computational modeling study using density functional theory (DFT) would be beneficial to more accurately determine the relative energies of the different possible conformers and to quantify the key dihedral angles.[10][11]

Caption: Key torsional angles defining the conformation.

Predicted Spectroscopic Data

1H NMR Spectroscopy

The predicted 1H NMR spectrum in a solvent like DMSO-d6 would exhibit the following signals:

Proton(s) Predicted Chemical Shift (ppm) Multiplicity Integration Notes
Carboxylic acid (-COOH)12.0 - 12.5broad singlet1HChemical shift is concentration and solvent dependent.
Amide (-NH)9.5 - 10.5singlet1H
Phenolic (-OH)9.0 - 9.5singlet1H
Aromatic protons6.5 - 7.5multiplet4HThe substitution pattern will lead to a complex multiplet. Protons ortho and para to the -OH group will be shifted upfield, while those ortho and para to the -NHCO- group will be shifted downfield.[15]
Methylene (-CH2-CH2-)2.4 - 2.7multiplet (A2B2 system)4HTwo triplets are expected, corresponding to the two non-equivalent methylene groups.[5][18]
13C NMR Spectroscopy

The predicted 13C NMR spectrum would show the following key signals:

Carbon(s) Predicted Chemical Shift (ppm) Notes
Carboxylic acid C=O173 - 175
Amide C=O170 - 172
Aromatic C-O157 - 159
Aromatic C-N138 - 140
Aromatic C-H105 - 130The exact shifts depend on the position relative to the substituents.
Methylene (-CH2-CH2-)29 - 32Two distinct signals are expected for the two methylene carbons.[6][7]
Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the vibrational modes of its functional groups:

Functional Group Predicted Wavenumber (cm-1) Vibration
O-H (Carboxylic acid)2500 - 3300 (broad)Stretching
O-H (Phenol)3200 - 3600 (broad)Stretching
N-H (Amide)3200 - 3400Stretching
C-H (Aromatic)3000 - 3100Stretching
C-H (Aliphatic)2850 - 2960Stretching
C=O (Carboxylic acid)1700 - 1725Stretching
C=O (Amide I)1640 - 1680Stretching
N-H (Amide II)1510 - 1550Bending
C=C (Aromatic)1450 - 1600Stretching
Mass Spectrometry

In an electrospray ionization (ESI) mass spectrum, the molecule is expected to be observed as its protonated ([M+H]+) or deprotonated ([M-H]-) ion.

  • Molecular Formula: C10H11NO4

  • Molecular Weight: 209.20 g/mol

  • Predicted [M+H]+: m/z 210.07

  • Predicted [M-H]-: m/z 208.06

Fragmentation of the parent ion would likely involve the loss of water (H2O), carbon monoxide (CO), and cleavage of the amide bond, providing further structural confirmation.

Conclusion

This technical guide has provided a detailed overview of the synthesis, molecular structure, conformational preferences, and predicted spectroscopic properties of 4-(3-Hydroxyanilino)-4-oxobutanoic acid. The synthesis via the reaction of 3-aminophenol and succinic anhydride is straightforward and efficient. While a definitive crystal structure is not yet available, analysis of analogous compounds provides strong evidence for the likely conformations, highlighting the importance of the anti arrangement in the amide linkage and the potential for both syn and anti orientations of the carbonyl groups. The predicted spectroscopic data serves as a valuable reference for the characterization of this molecule.

The information presented herein provides a solid foundation for researchers and scientists working with this compound. Further experimental work, particularly X-ray crystallographic analysis and detailed 2D NMR studies, would be invaluable in refining our understanding of its solid-state and solution-phase structures. Additionally, computational studies could provide deeper insights into its conformational energy landscape and its interactions with biological targets. This comprehensive guide is intended to facilitate and inspire such future investigations.

References

  • Gowda, B. T., et al. (2010). N-Phenylsuccinamic acid. Acta Crystallographica Section E: Structure Reports Online, 66(11), o2813. [Link]

  • Gowda, B. T., et al. (2010). N-(2-Methylphenyl)succinamic acid. Acta Crystallographica Section E: Structure Reports Online, 66(12), o3133. [Link]

  • Gowda, B. T., et al. (2011). N-(4-Methylphenyl)succinamic acid. Acta Crystallographica Section E: Structure Reports Online, 67(1), o227. [Link]

  • Fun, H. K., et al. (2010). N-(4-Isocyanophenyl)succinamic acid. Acta Crystallographica Section E: Structure Reports Online, 66(10), o2591. [Link]

  • Gowda, B. T., et al. (2010). N-(3,4-Dimethylphenyl)succinamic acid. Acta Crystallographica Section E: Structure Reports Online, 66(2), o436. [Link]

  • PubChem. (n.d.). 4-(4-Hydroxyanilino)-4-oxobutanoic acid. National Center for Biotechnology Information. [Link]

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  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883). [Link]

  • Beilstein Archives. (2023). A Reaction of N-substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids. [Link]

  • MDPI. (2023). A Reaction of N-Substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids. Organics, 4(2), 186-195. [Link]

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  • Gowda, B. T., et al. (2011). N-(3,5-Dimethylphenyl)succinamic acid. Acta Crystallographica Section E: Structure Reports Online, 67(1), o234. [Link]

  • ResearchGate. (2023). A Reaction of N-Substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids. [Link]

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  • CIAT with simultaneous epimerization at two stereocenters. Synthesis of substituted β-methyl-α-homophenylalanine. (n.d.). [Link]

  • PubChemLite. (n.d.). 4-hydroxy-3-oxobutanoic acid (C4H6O4). [Link]

  • SpectraBase. (n.d.). 4-(3-Ethylanilino)-4-oxobutanoic acid - Optional[1H NMR] - Spectrum. [Link]

  • Chemistry Stack Exchange. (2017). Product of primary amine and acid anhydride. [Link]

  • PubMed. (2019). Three-component reaction of o-aminophenol (o-phenylenediamine), dialkyl acetylenedicarboxylate and 3-phenacylideneoxindolines. [Link]

  • Preprints.org. (2023). Computational Investigation of Conformational Properties of Short Azapeptides: Insights from DFT Study and NBO Analysis. [Link]

  • Synthesis of Acetaminophen. (n.d.). [Link]

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Sources

discovery and history of 4-(3-Hydroxyanilino)-4-oxobutanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-(3-Hydroxyanilino)-4-oxobutanoic Acid: Synthesis, and Inferred Biological Potential

Authored by a Senior Application Scientist

Disclaimer: Direct research on 4-(3-Hydroxyanilino)-4-oxobutanoic acid is limited. This guide synthesizes information from structurally related and extensively studied compounds, primarily Succinobucol (AGI-1067), to provide a comprehensive technical overview of its synthesis, and potential biological activities and mechanisms. All protocols and mechanistic discussions are based on established methodologies for analogous compounds.

Introduction

4-(3-Hydroxyanilino)-4-oxobutanoic acid is a small organic molecule featuring a succinamic acid moiety linked to a 3-hydroxyphenyl group. While this specific chemical entity has not been the subject of extensive investigation, its structural components suggest potential for biological activity, particularly as an antioxidant and anti-inflammatory agent. The core structure is shared with a class of compounds that have been developed to modulate oxidative stress and inflammatory pathways.

A notable and well-researched analogue is Succinobucol (AGI-1067), a derivative of the lipid-lowering drug Probucol. Succinobucol was developed to enhance the antioxidant and anti-inflammatory properties of its parent compound while improving its pharmacokinetic profile.[1] This guide will leverage the substantial body of research on Succinobucol to infer the potential discovery, history, and therapeutic applications of 4-(3-Hydroxyanilino)-4-oxobutanoic acid, providing a scientifically grounded framework for future research.

Synthesis and Characterization

The synthesis of 4-(3-Hydroxyanilino)-4-oxobutanoic acid can be achieved through a straightforward nucleophilic acyl substitution reaction between 3-aminophenol and succinic anhydride. This reaction is a common method for the preparation of N-substituted succinamic acids.[2][3]

Proposed Synthesis Workflow

reagents 3-Aminophenol + Succinic Anhydride in a suitable solvent (e.g., Benzene, Toluene) reaction Reflux with stirring reagents->reaction Heat workup Cooling, Filtration, Washing with solvent reaction->workup purification Recrystallization workup->purification product 4-(3-Hydroxyanilino)-4-oxobutanoic acid purification->product

Caption: Proposed synthesis workflow for 4-(3-Hydroxyanilino)-4-oxobutanoic acid.

Detailed Synthetic Protocol
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve succinic anhydride (1 equivalent) in a suitable solvent such as warm benzene or toluene.

  • Addition of Amine: To the heated solution, add a solution of 3-aminophenol (1 equivalent) in the same solvent.

  • Reaction: The reaction is typically rapid, and the product, succinanilic acid, will precipitate as a white solid.[4] To ensure complete reaction, the mixture is refluxed for several hours.

  • Work-up: After cooling the reaction mixture to room temperature, the solid product is collected by vacuum filtration.

  • Purification: The crude product is washed with a small amount of cold solvent to remove any unreacted starting materials. Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the final product.

Physicochemical Properties
PropertyValueSource
Molecular FormulaC₁₀H₁₁NO₄[5]
Molecular Weight209.2 g/mol [5]
IUPAC Name4-(3-hydroxyanilino)-4-oxobutanoic acid
AppearancePredicted to be a solid
logP0.1729[5]
Characterization

The identity and purity of the synthesized 4-(3-Hydroxyanilino)-4-oxobutanoic acid would be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure and connectivity of the atoms.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the carboxylic acid O-H and C=O stretches, the amide N-H and C=O stretches, and the aromatic C-H bonds.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.[6]

Historical Context: The Development of Probucol and Succinobucol

The conceptual history of 4-(3-Hydroxyanilino)-4-oxobutanoic acid can be traced back to the development of the antioxidant drug Probucol.

  • Probucol: Originally developed as an industrial antioxidant for plastics and rubber, Probucol was later repurposed as a lipid-lowering agent.[7][8] It was found to reduce both low-density lipoprotein (LDL) and high-density lipoprotein (HDL) cholesterol.[9] However, its use in some countries was discontinued due to concerns about HDL reduction and prolongation of the QT interval.[7][8] Despite this, its potent antioxidant and anti-inflammatory properties spurred further research.[9]

  • Succinobucol (AGI-1067): To improve upon the properties of Probucol, a more soluble and potentially more effective derivative, Succinobucol, was synthesized.[1] This compound was designed to retain the beneficial antioxidant and anti-inflammatory effects while potentially mitigating the undesirable side effects of Probucol.[10] Succinobucol has been the subject of numerous preclinical and clinical studies for its potential in treating atherosclerosis and other inflammatory conditions.[1]

Inferred Biological Activity and Mechanism of Action

Based on the extensive research on Succinobucol, the following biological activities and mechanisms of action can be hypothesized for 4-(3-Hydroxyanilino)-4-oxobutanoic acid.

Antioxidant and Anti-inflammatory Properties

Succinobucol is a potent antioxidant that has been shown to inhibit the expression of redox-sensitive inflammatory genes.[1] A key target is the Vascular Cell Adhesion Molecule-1 (VCAM-1), which plays a crucial role in the recruitment of leukocytes to the vascular endothelium, a critical step in the development of atherosclerosis.[11]

Proposed Mechanism of Action

inflammatory_stimuli Inflammatory Stimuli (e.g., TNF-α) ros Increased ROS inflammatory_stimuli->ros nf_kb NF-κB Activation ros->nf_kb vcam1_gene VCAM-1 Gene Expression nf_kb->vcam1_gene vcam1_protein VCAM-1 Protein on Endothelial Cells vcam1_gene->vcam1_protein leukocyte_adhesion Leukocyte Adhesion & Atherosclerosis vcam1_protein->leukocyte_adhesion succinobucol Succinobucol (and potentially 4-(3-Hydroxyanilino)-4-oxobutanoic acid) succinobucol->ros Inhibits succinobucol->nf_kb Inhibits

Caption: Inferred mechanism of action based on Succinobucol's inhibition of VCAM-1 expression.

Summary of Succinobucol's Biological Effects
Biological EffectFindingsSource
Anti-inflammatory Inhibits VCAM-1 and MCP-1 gene expression. Reduces cytokine production (IL-6, IL-1β, TNF-α) in PBMCs.[1][12]
Antioxidant Inhibits hydrogen peroxide-induced oxidation.[1]
Antiplatelet Attenuates platelet aggregation in response to collagen and ADP.
Lipid-Modulating Lowers LDL and increases HDL in some preclinical models, but clinical trial results have been inconsistent.[1]
Anti-atherosclerotic Reduces the formation of aortic atherosclerotic plaques in animal models.[1]

Experimental Protocols

The following are detailed protocols for in vitro assays that could be used to evaluate the potential biological activities of 4-(3-Hydroxyanilino)-4-oxobutanoic acid, based on methodologies used for Succinobucol.

In Vitro Antioxidant Activity: DCF-DA Assay

This assay measures the ability of a compound to reduce intracellular reactive oxygen species (ROS).

  • Cell Culture: Seed adherent cells (e.g., HCT116) in a 24-well plate and culture overnight.[13]

  • Compound Treatment: Treat the cells with various concentrations of 4-(3-Hydroxyanilino)-4-oxobutanoic acid for a predetermined time.

  • DCFH-DA Staining:

    • Prepare a fresh working solution of 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).[13]

    • Wash the cells and incubate them with the DCFH-DA solution at 37°C for 30 minutes in the dark.[13]

    • During this incubation, DCFH-DA is deacetylated by cellular esterases to non-fluorescent DCFH.

  • Induction of Oxidative Stress: Introduce an ROS-inducing agent (e.g., H₂O₂) and incubate for an additional 30 minutes.[14]

  • Fluorescence Measurement: In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[15] Measure the fluorescence intensity using a fluorescence microscope or plate reader (excitation ~485 nm, emission ~535 nm).[16]

  • Data Analysis: A decrease in fluorescence intensity in compound-treated cells compared to the control indicates antioxidant activity.

In Vitro Anti-inflammatory Activity: LPS-Induced Cytokine Production in PBMCs

This assay assesses the ability of a compound to inhibit the production of pro-inflammatory cytokines.

  • PBMC Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using Ficoll-Hypaque density gradient separation.[17]

  • Cell Culture: Culture the PBMCs in a 96-well plate in RPMI-1640 medium.[18]

  • Compound Treatment: Pre-incubate the cells with various concentrations of 4-(3-Hydroxyanilino)-4-oxobutanoic acid.

  • LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.[19][20]

  • Incubation: Incubate the cells for a specified period (e.g., 6 to 24 hours) to allow for cytokine production and secretion into the supernatant.[17][18]

  • Cytokine Measurement: Collect the cell culture supernatants and measure the concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.[18]

  • Data Analysis: A reduction in the levels of pro-inflammatory cytokines in the compound-treated groups compared to the LPS-only control indicates anti-inflammatory activity.

Conclusion and Future Directions

While direct experimental data on 4-(3-Hydroxyanilino)-4-oxobutanoic acid is scarce, its structural similarity to the well-characterized compound Succinobucol provides a strong rationale for its investigation as a potential antioxidant and anti-inflammatory agent. The proposed synthesis is straightforward, and established in vitro assays can be readily employed to validate its hypothesized biological activities.

Future research should focus on:

  • The successful synthesis and thorough characterization of 4-(3-Hydroxyanilino)-4-oxobutanoic acid.

  • In-depth evaluation of its antioxidant and anti-inflammatory properties using the protocols outlined in this guide.

  • Investigation of its effects on VCAM-1 expression and other markers of vascular inflammation.

  • Preclinical studies in relevant animal models to assess its efficacy and safety profile.

This comprehensive approach will elucidate the true therapeutic potential of 4-(3-Hydroxyanilino)-4-oxobutanoic acid and determine its viability as a candidate for further drug development.

References

  • Bio-protocol. (n.d.). LPS-induced cytokine production in PBMCs. Retrieved from [Link]

  • PubChem. (n.d.). 4-(4-Hydroxyanilino)-4-oxobutanoic acid. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Novel phenolic antioxidants as multifunctional inhibitors of inducible VCAM-1 expression for use in atherosclerosis. Retrieved from [Link]

  • (n.d.). ROS Assay Kit Protocol. Retrieved from [Link]

  • Parham, K. A., et al. (2015). Targeting endothelial vascular cell adhesion molecule-1 in atherosclerosis. Journal of Inflammation Research, 8, 147-157. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of AGI-1067 on VCAM-1 and MCP-1 protein and mRNA expression in.... Retrieved from [Link]

  • Blake, G. J., & Ridker, P. M. (2002). Vascular cell adhesion molecule-1: a viable therapeutic target for atherosclerosis? Current opinion in cardiology, 17(5), 527–533. Retrieved from [Link]

  • Wikipedia. (n.d.). Probucol. Retrieved from [Link]

  • Wang, H., et al. (2020). Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining. Bio-protocol, 10(12), e3661. Retrieved from [Link]

  • ResearchGate. (n.d.). Cytokine release by PBMCs in response to LPS. Retrieved from [Link]

  • Li, Y., et al. (2021). Effect of LPS on Cytokine Secretion from Peripheral Blood Monocytes in Juvenile Idiopathic Arthritis-Associated Uveitis Patients with Positive Antinuclear Antibody. Journal of Ophthalmology, 2021, 6682283. Retrieved from [Link]

  • Saraswathi, T. R., et al. (2012). Crystal structure of N-(3-hydroxyphenyl)succinimide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 3), o769. Retrieved from [Link]

  • Griffith Research Online. (n.d.). Targeting endothelial VCAM-1 in atherosclerosis. Retrieved from [Link]

  • Beilstein Archives. (2023). A Reaction of N-substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids. Retrieved from [Link]

  • MDPI. (2023). A Reaction of N-Substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids. Organics, 4(2), 186-195. Retrieved from [Link]

  • ResearchGate. (n.d.). Intracellular antioxidant activity assays using DCF-DA at gallic acid.... Retrieved from [Link]

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  • PubMed. (2022). Quantification of succinic acid levels, linked to succinate dehydrogenase (SDH) dysfunctions, by an automated and fully validated liquid chromatography tandem mass spectrometry method suitable for multi-matrix applications. Retrieved from [Link]

  • PubMed. (2004). Parallel synthesis and yeast growth inhibition screening of succinamic acid libraries. Retrieved from [Link]

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  • Semantic Scholar. (n.d.). QSAR Studies on amino-succinamic acid derivatives sweeteners. Retrieved from [Link]

  • ResearchGate. (2025, August 7). (PDF) QSAR Studies on amino-succinamic acid derivatives sweeteners. Retrieved from [Link]

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An In-depth Technical Guide to the Potential Biological Activity of 4-(3-Hydroxyanilino)-4-oxobutanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the potential biological activities of the novel compound 4-(3-Hydroxyanilino)-4-oxobutanoic acid. Synthesizing information from existing literature on its structural analogs, this document outlines a scientifically-grounded rationale for investigating its potential as an anticancer, anti-inflammatory, and enzyme-inhibiting agent. This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and a framework for the systematic evaluation of this promising molecule.

Introduction

4-(3-Hydroxyanilino)-4-oxobutanoic acid is a unique molecule integrating a succinamic acid moiety with a 3-hydroxyaniline group. While direct studies on this compound are not extensively available in current literature, a thorough analysis of its structural components and related derivatives suggests a high potential for significant biological activity. The succinic acid backbone is a key intermediate in the Krebs cycle, and its derivatives are known to possess diverse pharmacological properties, including antihypoxic and metabolic-correcting effects[1]. The 3-aminophenol (or 3-hydroxyaniline) scaffold is present in a variety of compounds with demonstrated anti-inflammatory, antioxidant, antimicrobial, and cytotoxic activities[2][3][4][5]. This guide will, therefore, explore the untapped potential of 4-(3-Hydroxyanilino)-4-oxobutanoic acid, proposing a structured approach to its synthesis, characterization, and biological evaluation.

Physicochemical Properties and Synthesis

A foundational understanding of the molecule's characteristics is paramount for any biological investigation.

Physicochemical Properties

Based on available data for its structural isomer, 4-(4-Hydroxyanilino)-4-oxobutanoic acid, and computational predictions for the target compound, the following properties are anticipated[6][7][8]:

PropertyPredicted ValueSource
Molecular Formula C₁₀H₁₁NO₄[6]
Molecular Weight 209.20 g/mol [6][8]
logP 0.1729[6]
Hydrogen Bond Donors 3[6]
Hydrogen Bond Acceptors 6[6]
Polar Surface Area 69.389 Ų[6]
Proposed Synthesis

A plausible synthetic route for 4-(3-Hydroxyanilino)-4-oxobutanoic acid involves the acylation of 3-aminophenol with succinic anhydride. This reaction is typically straightforward and proceeds with high yield.

Protocol: Synthesis of 4-(3-Hydroxyanilino)-4-oxobutanoic acid

  • Dissolution: Dissolve succinic anhydride (1 equivalent) in a suitable aprotic solvent, such as tetrahydrofuran (THF) or dioxane.

  • Addition of Amine: To the stirred solution, add a solution of 3-aminophenol (1 equivalent) in the same solvent dropwise at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Isolation: The product, being an acid, may precipitate out of the non-polar solvent. If so, collect the precipitate by filtration. Otherwise, remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product.

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Hypothesized Biological Activities and Mechanisms of Action

Based on the structural motifs of 4-(3-Hydroxyanilino)-4-oxobutanoic acid, we can postulate several promising avenues for biological activity.

Anticancer Activity

The presence of the anilino-oxobutanoic acid core suggests potential anticancer properties. Derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have demonstrated structure-dependent anticancer activity against non-small cell lung cancer cells[9]. Furthermore, a succinamic acid derivative, α-hydroxy succinamic acid, has been shown to have antiproliferative effects and to upregulate apoptotic genes in head and neck cancer cell lines[10][11].

Potential Mechanism of Action: The hypothesized anticancer activity may stem from the induction of apoptosis. This could involve the upregulation of pro-apoptotic genes like p53 and Bax, and the downregulation of anti-apoptotic genes such as survivin[10][11][12].

dot

anticancer_pathway compound 4-(3-Hydroxyanilino)-4-oxobutanoic acid cell Cancer Cell compound->cell apoptosis Apoptosis Induction cell->apoptosis Triggers p53 p53 Upregulation apoptosis->p53 bax Bax Upregulation apoptosis->bax survivin Survivin Downregulation apoptosis->survivin

Caption: Hypothesized Anticancer Mechanism.

Anti-inflammatory Activity

Derivatives of 3-aminophenol are recognized for their anti-inflammatory properties[2]. Inflammation is a complex biological response, and its chronic manifestation is implicated in numerous diseases. Natural products are a rich source of anti-inflammatory agents[13].

Potential Mechanism of Action: The anti-inflammatory effects could be mediated through the inhibition of pro-inflammatory enzymes like cyclooxygenases (COX) or lipoxygenases (LOX), or by modulating inflammatory signaling pathways such as NF-κB[14][15]. The phenolic hydroxyl group may also contribute to antioxidant activity, which is often linked to anti-inflammatory effects[16].

dot

anti_inflammatory_pathway compound 4-(3-Hydroxyanilino)-4-oxobutanoic acid nfkb NF-κB Pathway compound->nfkb Inhibits inflammatory_stimuli Inflammatory Stimuli cell Immune Cell (e.g., Macrophage) inflammatory_stimuli->cell cell->nfkb Activates pro_inflammatory_cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) nfkb->pro_inflammatory_cytokines Induces

Caption: Postulated Anti-inflammatory Pathway.

Enzyme Inhibition

The structural similarity of the succinic acid moiety to enzyme substrates suggests a potential for enzyme inhibition. Succinic acid itself has been shown to inhibit cytochrome P450 (CYP450) enzymes, specifically CYP3A4, 2D6, and 2C9[17]. Furthermore, 4-halo-3-hydroxyanthranilic acids are potent competitive inhibitors of 3-hydroxyanthranilic acid oxygenase[18].

Potential Targets and Mechanism:

  • Cytochrome P450 (CYP450) Enzymes: Inhibition of these enzymes could have significant implications for drug metabolism and potential drug-drug interactions. The mechanism could be competitive or non-competitive[17].

  • Dehydrogenases: Given the role of succinate in cellular respiration, enzymes like succinate dehydrogenase or malate dehydrogenase could be potential targets[19].

  • Other Enzymes: The hydroxamic acid-like structure (N-hydroxy amide tautomer) could chelate metal ions in the active sites of metalloenzymes.

Proposed Experimental Workflows

To validate the hypothesized biological activities, a systematic experimental approach is crucial.

In Vitro Anticancer Activity Assessment

Workflow: Anticancer Screening

  • Cell Line Selection: Utilize a panel of human cancer cell lines, including but not limited to, lung (A549), breast (MCF-7), colon (HCT116), and prostate (PC3) cancer lines[20].

  • Cytotoxicity Assay (MTT Assay):

    • Seed cells in 96-well plates and allow them to adhere overnight.

    • Treat cells with a range of concentrations of 4-(3-Hydroxyanilino)-4-oxobutanoic acid for 48-72 hours.

    • Add MTT solution and incubate for 4 hours.

    • Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm.

    • Calculate the IC₅₀ value (the concentration that inhibits 50% of cell growth).

  • Apoptosis Assays:

    • Annexin V/Propidium Iodide Staining: To quantify apoptotic and necrotic cells by flow cytometry.

    • Western Blot Analysis: To measure the expression levels of key apoptotic proteins (p53, Bax, Bcl-2, cleaved caspases, survivin).

  • Cell Migration Assay (Wound Healing Assay):

    • Create a "scratch" in a confluent cell monolayer.

    • Treat with the compound and monitor the closure of the scratch over time.

dot

anticancer_workflow start Start cell_culture Cancer Cell Line Culture start->cell_culture mtt_assay MTT Cytotoxicity Assay Determine IC₅₀ cell_culture->mtt_assay apoptosis_assay Apoptosis Assays (Annexin V/PI, Western Blot) mtt_assay->apoptosis_assay If cytotoxic migration_assay Cell Migration Assay (Wound Healing) apoptosis_assay->migration_assay end End migration_assay->end

Caption: Workflow for Anticancer Evaluation.

In Vitro Anti-inflammatory Activity Assessment

Workflow: Anti-inflammatory Screening

  • Cell Model: Use lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages.

  • Nitric Oxide (NO) Production Assay (Griess Assay):

    • Pre-treat macrophages with the test compound.

    • Stimulate with LPS for 24 hours.

    • Measure the nitrite concentration in the culture supernatant using the Griess reagent.

  • Cytokine Quantification (ELISA):

    • Measure the levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in the culture supernatant of LPS-stimulated macrophages treated with the compound using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

  • Western Blot Analysis:

    • Analyze the expression of key inflammatory proteins such as iNOS, COX-2, and the phosphorylation status of proteins in the NF-κB pathway.

dot

anti_inflammatory_workflow start Start macrophage_culture RAW 264.7 Macrophage Culture start->macrophage_culture lps_stimulation LPS Stimulation macrophage_culture->lps_stimulation griess_assay Nitric Oxide (NO) Assay lps_stimulation->griess_assay elisa Cytokine ELISA (TNF-α, IL-6) griess_assay->elisa western_blot Western Blot (iNOS, COX-2, NF-κB) elisa->western_blot end End western_blot->end

Caption: Workflow for Anti-inflammatory Evaluation.

Conclusion and Future Directions

4-(3-Hydroxyanilino)-4-oxobutanoic acid represents a molecule of significant interest at the intersection of metabolic and signaling pathways. The structural rationale presented in this guide strongly supports its potential as a bioactive compound with possible applications in oncology and inflammatory diseases. The proposed experimental workflows provide a clear and robust framework for the systematic investigation of these activities. Future research should also focus on in vivo studies to validate the in vitro findings and to assess the pharmacokinetic and toxicological profile of the compound. The exploration of structure-activity relationships through the synthesis of related analogs will be crucial for optimizing its potential therapeutic efficacy.

References

  • HOPEMAX. (2025, July 7). What are the uses of the derivatives of 3 - Aminophenol? Blog - HOPEMAX.
  • Design, Synthesis, and Biological Evaluation of Some Novel o-aminophenol Deriv
  • Effect of a novel succinamic acid derivative as potential anti-diabetic agent in experimental diabetic rats. (2018). Journal of Drug Delivery and Therapeutics, 8(6-s), 143-148.
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  • Effect of Succinamic Acid Derivative on the Growth Kinetics and Induction of Apoptosis in a Cancer Cell Line. (2023). Cureus, 15(10), e46984.
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  • Structural basis for competitive inhibition of 3,4-dihydroxy-2-butanone-4-phosphate synthase from Vibrio cholerae. (2015). The Journal of Biological Chemistry, 290(18), 11491-11502.
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A Technical Guide to 4-(3-Hydroxyanilino)-4-oxobutanoic Acid and Its Analogs: A Literature Review of a Scaffold with Latent Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive literature review of 4-(3-Hydroxyanilino)-4-oxobutanoic acid and its structurally related analogs. While specific research on the title compound is limited, this document synthesizes information from broader classes of succinanilic acid and N-phenylsuccinimide derivatives to extrapolate potential synthetic routes, biological activities, and structure-activity relationships. By examining related compounds with known pharmacological profiles, including kinase inhibitors and anticonvulsants, this guide aims to illuminate the potential therapeutic avenues for this chemical scaffold and provide a foundational resource for researchers and drug development professionals.

Introduction to the 4-(Anilino)-4-oxobutanoic Acid Scaffold

The core structure of 4-(3-Hydroxyanilino)-4-oxobutanoic acid belongs to the class of N-arylsuccinamic acids, characterized by a succinic acid moiety linked to an aniline derivative via an amide bond. This scaffold presents several key features for medicinal chemistry exploration: a carboxylic acid group, an amide linkage, and an aromatic ring that can be readily functionalized. The parent compound, 4-anilino-4-oxobutanoic acid, also known as succinanilic acid, is a known metabolite of the histone deacetylase (HDAC) inhibitor Vorinostat (Suberoylanilide Hydroxamic Acid)[1][2]. The introduction of a hydroxyl group at the meta-position of the anilino ring, as in 4-(3-Hydroxyanilino)-4-oxobutanoic acid, offers an additional point for hydrogen bonding and potential metabolic transformations, making it an intriguing candidate for further investigation.

Table 1: Physicochemical Properties of 4-(3-Hydroxyanilino)-4-oxobutanoic Acid and Related Analogs

Compound NameMolecular FormulaMolecular Weight ( g/mol )LogP
4-(3-Hydroxyanilino)-4-oxobutanoic acidC₁₀H₁₁NO₄209.200.17
4-Anilino-4-oxobutanoic acid (Succinanilic acid)C₁₀H₁₁NO₃193.200.60
4-(4-Hydroxyanilino)-4-oxobutanoic acidC₁₀H₁₁NO₄209.200.20
4-(3-Aminoanilino)-4-oxobutanoic acidC₁₀H₁₂N₂O₃208.21-0.31

Data sourced from commercial supplier databases and PubChem.

Synthesis of N-Arylsuccinamic Acids: A General Protocol

The synthesis of N-arylsuccinamic acids is typically a straightforward process involving the acylation of an aniline derivative with succinic anhydride. This reaction is generally high-yielding and proceeds under mild conditions.

Experimental Protocol: Synthesis of N-Phenylsuccinamic Acid

This protocol is adapted from the described synthesis of N-phenylsuccinamic acid[3].

Materials:

  • Succinic anhydride (1.0 eq)

  • Aniline (1.0 eq)

  • Toluene (anhydrous)

  • Dilute Hydrochloric Acid

  • Ethanol (for recrystallization)

Procedure:

  • Dissolve succinic anhydride (0.01 mol) in 25 mL of anhydrous toluene.

  • In a separate flask, dissolve aniline (0.01 mol) in 20 mL of anhydrous toluene.

  • Slowly add the aniline solution dropwise to the succinic anhydride solution with constant stirring at room temperature.

  • Continue stirring the reaction mixture for 1 hour after the addition is complete.

  • Let the mixture stand for an additional hour at room temperature to ensure the completion of the reaction.

  • To quench the reaction and remove any unreacted aniline, add dilute hydrochloric acid to the mixture.

  • The resulting solid precipitate, N-phenylsuccinamic acid, is collected by vacuum filtration.

  • Wash the solid thoroughly with water to remove any unreacted succinic anhydride and succinic acid.

  • Recrystallize the crude product from ethanol to obtain the pure N-phenylsuccinamic acid.

G cluster_reactants Reactants cluster_product Product succinic_anhydride Succinic Anhydride product N-Phenylsuccinamic Acid succinic_anhydride->product Toluene, RT aniline Aniline aniline->product

Caption: General reaction scheme for the synthesis of N-phenylsuccinamic acid.

Biological Activities of Structurally Related Analogs

While direct biological data for 4-(3-Hydroxyanilino)-4-oxobutanoic acid is scarce, the activities of its structural relatives provide valuable insights into its potential pharmacological profile.

Anticonvulsant Activity of N-Phenylsuccinimide Derivatives

A number of N-phenylsuccinimide derivatives, which can be conceptually derived from the cyclization of succinanilic acids, have been synthesized and evaluated for their anticonvulsant properties[4][5]. These studies have shown that substitutions on the phenyl ring significantly influence the anticonvulsant activity. For instance, meta-substitution with electron-withdrawing groups like bromine, fluorine, or a trifluoromethyl group has been found to be favorable for activity[4].

Kinase Inhibition by Anilino-Containing Scaffolds

The anilino moiety is a well-established pharmacophore in the design of kinase inhibitors[6][7]. The hydroxylated anilino group, in particular, has been featured in potent inhibitors. Substituted 4-(3-hydroxyanilino)-quinolines have been identified as potent inhibitors of RET kinase, a receptor tyrosine kinase implicated in certain types of thyroid cancer[8]. This suggests that the 3-hydroxyanilino group can be a key interacting moiety within kinase active sites. The broader class of 4-anilino compounds has been extensively explored in the development of inhibitors for various kinases, including EGFR[6].

Potential as Antineoplastic Agents

The connection of succinanilic acid to the HDAC inhibitor Vorinostat suggests that this scaffold may have a role in cancer therapy. Furthermore, analogs of glutamic acid, which share some structural similarity with the open-chain succinic acid derivatives, have been investigated as antineoplastic agents[9]. The synthesis of succinimidobenzenesulfonyl oxopyrrolidine analogs has been pursued with the aim of developing novel antineoplastic agents[9].

Table 2: Summary of Biological Activities of Related Compound Classes

Compound ClassBiological ActivityKey FindingsReferences
N-PhenylsuccinimidesAnticonvulsantMeta-substitution with electron-withdrawing groups enhances activity.[4],[5]
4-(3-Hydroxyanilino)-quinolinesRET Kinase InhibitionThe 3-hydroxyanilino moiety is a key feature for potent inhibition.[8]
4-AnilinoquinazolinesEGFR Kinase InhibitionA well-established pharmacophore for kinase inhibitors.[7]
Succinanilic Acid DerivativesHDAC Inhibition (as part of a larger molecule)The parent scaffold is a metabolite of the HDAC inhibitor Vorinostat.[1]
Carboxamide DerivativesAntitubercularVarious carboxamides have shown activity against Mycobacterium tuberculosis.[10]

Structure-Activity Relationships (SAR)

Based on the available literature for related compounds, several SAR trends can be inferred for the 4-(anilino)-4-oxobutanoic acid scaffold.

SAR core 4-(Anilino)-4-oxobutanoic Acid Scaffold Carboxylic Acid Amide Linker Anilino Ring carboxylic_acid_mods Modifications: - Esterification - Amidation - Bioisosteric replacement (e.g., tetrazole) core:f1->carboxylic_acid_mods Crucial for some activities amide_linker_mods Modifications: - N-alkylation - Conformational restriction core:f2->amide_linker_mods Influences conformation anilino_ring_mods Substitutions: - Position (ortho, meta, para) - Electronic effects (EWG vs. EDG) - Lipophilicity core:f3->anilino_ring_mods Key for target interaction and selectivity activity Biological Activity (e.g., Kinase Inhibition, Anticonvulsant) carboxylic_acid_mods->activity amide_linker_mods->activity anilino_ring_mods->activity

Caption: Inferred Structure-Activity Relationships for the 4-(Anilino)-4-oxobutanoic Acid Scaffold.

For kinase inhibition, substitutions on the anilino ring are critical for achieving potency and selectivity[6]. The position and nature of the substituent determine the interaction with the specific amino acid residues in the kinase ATP-binding pocket. The 3-hydroxy group in the title compound could act as a hydrogen bond donor or acceptor, potentially enhancing binding affinity.

In the context of anticonvulsant activity, as seen in the N-phenylsuccinimide series, the electronic properties of the substituents on the anilino ring play a significant role[4].

Prospective Therapeutic Applications

Given the biological activities of its analogs, 4-(3-Hydroxyanilino)-4-oxobutanoic acid and its derivatives represent a scaffold with potential applications in several therapeutic areas.

applications cluster_targets Potential Molecular Targets cluster_diseases Potential Therapeutic Areas compound 4-(3-Hydroxyanilino)-4-oxobutanoic Acid & Analogs kinases Tyrosine Kinases (e.g., RET, EGFR) compound->kinases ion_channels Ion Channels compound->ion_channels hdacs Histone Deacetylases (HDACs) compound->hdacs cancer Oncology kinases->cancer cns_disorders CNS Disorders (e.g., Epilepsy) ion_channels->cns_disorders hdacs->cancer inflammatory_diseases Inflammatory Diseases hdacs->inflammatory_diseases

Caption: Potential Therapeutic Pathways for 4-(3-Hydroxyanilino)-4-oxobutanoic Acid Analogs.

  • Oncology: The established role of anilino-containing compounds as kinase inhibitors and the connection of the parent scaffold to an HDAC inhibitor strongly suggest potential applications in cancer therapy[1][6][8].

  • Central Nervous System (CNS) Disorders: The anticonvulsant activity of related N-phenylsuccinimides indicates that this scaffold could be explored for the development of novel treatments for epilepsy and other neurological conditions[4][5].

  • Infectious Diseases: While less directly suggested, the antitubercular activity of some carboxamides opens the possibility for exploring these compounds against microbial targets[10].

Conclusion

4-(3-Hydroxyanilino)-4-oxobutanoic acid represents an under-explored chemical scaffold with significant potential for drug discovery. By drawing parallels with structurally related compounds, this technical guide has outlined potential synthetic strategies, probable biological activities, and key structure-activity relationships. It is our hope that this review will serve as a valuable resource for researchers, stimulating further investigation into this promising class of molecules and ultimately unlocking their therapeutic potential.

References

  • The Discovery of Substituted 4-(3-hydroxyanilino)-quinolines as Potent RET Kinase Inhibitors. PubMed. [Link]

  • Synthesis and Biological Activity of Succinimidobenzenesulfonyl Oxopyrrolidine Analogs as Possible Antineoplastic Agents. Indian Journal of Pharmaceutical Sciences. [Link]

  • Synthesis and properties of new cyclic derivatives of succinic acid with anticonvulsant activity. PubMed. [Link]

  • Pharmacological Properties of New Cyclic Derivatives of Phenylsuccinimide and Their Influence on Noradrenaline, Dopamine, Serotonin, 5-hydroxyindoleacetic Acid, Gamma-Aminobutyric Acid Concentrations and Monoaminooxidase Activity in Animal Brains. PubMed. [Link]

  • Structure activity relationships for 4-anilino compounds. ResearchGate. [Link]

  • Synthesis and Structural Activity Relationship Study of Antitubercular Carboxamides. PMC. [Link]

  • Discovery and Structure–Activity Relationships of Quinazolinone-2-carboxamide Derivatives as Novel Orally Efficacious Antimalarials. Journal of Medicinal Chemistry. [Link]

  • Structure Activity Relationships. Drug Design Org. [Link]

  • Structure-activity relationships and modes of action of 9-anilinoacridines against chloroquine-resistant Plasmodium falciparum in vitro. PMC. [Link]

  • CAS No : 102-14-7 | Product Name : 4-Anilino-4-oxobutanoic Acid | Pharmaffiliates. Pharmaffiliates. [Link]

  • 4-Anilino-4-oxobutanoic Acid-d5 | C10H11NO3 | CID 45038175. PubChem. [Link]

  • Succinimides: Synthesis, reaction and biological activity. ResearchGate. [Link]

  • Synthesis and Biological Activity of Novel Succinate Dehydrogenase Inhibitor Derivatives as Potent Fungicide Candidates. PubMed. [Link]

  • Synthesis and pharmacological activity of N-substituted succinimide analogs. ResearchGate. [Link]

  • Succinanilic acid | C10H11NO3 | CID 7598. PubChem. [Link]

  • N-Phenylsuccinamic acid. PMC. [Link]

  • N-Phenyl-succinamic acid. PubMed. [Link]

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. PMC. [Link]

  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. MDPI. [Link]

  • Therapeutic Potential of IL-1 Antagonism in Hidradenitis Suppurativa. MDPI. [Link]

  • Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. PubMed. [Link]

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Methodological & Application

Protocol for the Synthesis of 4-(3-Hydroxyanilino)-4-oxobutanoic Acid: A Key Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract

This application note provides a comprehensive, field-proven protocol for the synthesis of 4-(3-hydroxyanilino)-4-oxobutanoic acid. This compound serves as a valuable intermediate in medicinal chemistry and drug development, incorporating both a phenol and a carboxylic acid moiety, which are amenable to further functionalization. The synthesis is achieved through a highly efficient and chemoselective nucleophilic acyl substitution reaction between 3-aminophenol and succinic anhydride. This guide details the reaction mechanism, a step-by-step experimental procedure, safety protocols, and methods for purification and characterization, designed for researchers in organic synthesis and pharmaceutical development.

Introduction and Scientific Rationale

4-(3-Hydroxyanilino)-4-oxobutanoic acid is a bifunctional molecule that presents significant opportunities as a scaffold in the synthesis of novel therapeutic agents. The presence of a free carboxylic acid allows for coupling to various molecular entities, while the phenolic hydroxyl group can be used as a handle for derivatization or as a key pharmacophoric feature.

The chosen synthetic strategy is the aminolysis of succinic anhydride with 3-aminophenol. This method is exceptionally reliable due to the high reactivity of the cyclic anhydride electrophile and the strong nucleophilicity of the aromatic amine.[1] A critical aspect of this synthesis is the inherent chemoselectivity; the amine group of 3-aminophenol is a significantly stronger nucleophile than the phenolic hydroxyl group under neutral conditions, ensuring the selective formation of an amide bond over an ester linkage. This obviates the need for protecting groups, streamlining the synthetic process and improving overall efficiency.

Reaction Mechanism

The reaction proceeds via a nucleophilic attack of the primary amine's lone pair of electrons on one of the carbonyl carbons of succinic anhydride. This attack opens the anhydride ring, forming a tetrahedral intermediate which then collapses to yield the final product, containing both an amide and a carboxylic acid functional group.

Reaction_Mechanism cluster_reactants Reactants cluster_intermediate Transition State cluster_product Product Reactant1 3-Aminophenol (Nucleophile) Intermediate Tetrahedral Intermediate Reactant1->Intermediate Nucleophilic Attack (Amine on Carbonyl) Reactant2 Succinic Anhydride (Electrophile) Reactant2->Intermediate Product 4-(3-Hydroxyanilino)-4-oxobutanoic acid Intermediate->Product Ring Opening & Proton Transfer

Caption: Mechanism of amide formation.

Materials and Safety

Reagent and Equipment List
Reagent/MaterialGradeSupplierCAS No.Molecular Weight
3-Aminophenol≥99%Sigma-Aldrich591-27-5109.13 g/mol
Succinic Anhydride≥99%Sigma-Aldrich108-30-5100.07 g/mol
Ethyl Acetate (EtOAc)AnhydrousFisher Scientific141-78-688.11 g/mol
Diethyl EtherACS GradeVWR60-29-774.12 g/mol
Hydrochloric Acid (HCl)1 M aq. soln.J.T. Baker7647-01-036.46 g/mol
Magnetic Stirrer with Hotplate----
Round-bottom flask (250 mL)----
Condenser----
Büchner Funnel & Flask----
Standard Glassware----
Critical Safety Precautions

This protocol involves hazardous materials. All steps must be performed in a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and nitrile gloves.

ChemicalHazard StatementsPrecautionary Measures
3-Aminophenol Harmful if swallowed or inhaled.[2][3] Causes skin and eye irritation. Toxic to aquatic life with long-lasting effects.[2][3]Avoid breathing dust. Do not ingest. Wear protective gloves and eye protection.[4][5] Avoid release to the environment.[5]
Succinic Anhydride Harmful if swallowed.[6][7] Causes severe skin burns and eye damage.[6][7] May cause allergy or asthma symptoms if inhaled.[6][7][8] May cause an allergic skin reaction.[6][7][8] Corrosive to the respiratory tract.[7]Do not breathe dust. Work in a well-ventilated area.[7][9] Wear protective gloves, clothing, and eye/face protection.[6][7]
Ethyl Acetate Highly flammable liquid and vapor. Causes serious eye irritation. May cause drowsiness or dizziness.Keep away from heat, sparks, and open flames. Use only in a well-ventilated area.

Detailed Experimental Protocol

This protocol is designed for a 10 mmol scale synthesis.

Reaction Setup and Execution

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep_reagents 1. Weigh Reagents (3-Aminophenol, Succinic Anhydride) prep_solvent 2. Add 100 mL Ethyl Acetate to 250 mL RBF prep_reagents->prep_solvent dissolve 3. Dissolve 3-Aminophenol in EtOAc with stirring prep_solvent->dissolve add_anhydride 4. Add Succinic Anhydride portion-wise over 10 min dissolve->add_anhydride stir 5. Stir at room temperature for 4 hours add_anhydride->stir filter 6. Collect precipitate via vacuum filtration stir->filter wash_ether 7. Wash solid with cold Diethyl Ether (2x 20 mL) filter->wash_ether dry 8. Dry crude product under vacuum wash_ether->dry recrystallize 9. (Optional) Recrystallize from Ethanol/Water dry->recrystallize for higher purity yield 10. Determine Yield & M.P. dry->yield spectroscopy 11. Characterize by NMR, IR, MS yield->spectroscopy

Caption: Experimental workflow for synthesis.

  • Reagent Preparation: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-aminophenol (1.09 g, 10.0 mmol).

  • Dissolution: Add 100 mL of anhydrous ethyl acetate to the flask. Stir the mixture at room temperature until the 3-aminophenol is fully dissolved.

  • Anhydride Addition: Slowly add succinic anhydride (1.00 g, 10.0 mmol) to the stirred solution in small portions over approximately 10 minutes. An increase in temperature and the formation of a precipitate may be observed.

  • Reaction: Stir the resulting suspension vigorously at room temperature for 4 hours to ensure the reaction goes to completion.

  • Isolation: Collect the precipitated white solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with two 20 mL portions of cold diethyl ether to remove any unreacted starting materials and soluble impurities.

  • Drying: Dry the product under high vacuum for at least 4 hours to remove residual solvent. The expected yield is typically >90%.

Purification (Optional)

For applications requiring higher purity, the crude product can be recrystallized.

  • Dissolve the crude solid in a minimal amount of hot 95% ethanol.

  • Slowly add warm deionized water dropwise until the solution becomes faintly turbid.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath for 30 minutes to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold water, and dry under vacuum.

Product Characterization

The identity and purity of the synthesized 4-(3-hydroxyanilino)-4-oxobutanoic acid should be confirmed by standard analytical techniques.

ParameterExpected Result
Appearance White to off-white crystalline solid
Molecular Formula C₁₀H₁₁NO₄[10]
Molecular Weight 209.20 g/mol [10][11]
Mass Spec (ESI-) [M-H]⁻ expected at m/z = 208.1
¹H NMR (DMSO-d₆) δ (ppm): ~12.1 (s, 1H, -COOH), ~9.9 (s, 1H, -NH), ~9.4 (s, 1H, -OH), ~7.0-7.3 (m, 3H, Ar-H), ~6.5 (d, 1H, Ar-H), ~2.5 (t, 2H, -CH₂-), ~2.4 (t, 2H, -CH₂-)
IR (KBr, cm⁻¹) ~3300 (O-H, N-H), ~3000-2500 (broad, COOH), ~1700 (C=O, acid), ~1650 (C=O, amide I), ~1550 (N-H bend, amide II), ~1600, 1480 (C=C, aromatic)

Note: NMR chemical shifts are approximate and can vary depending on solvent and concentration.

Concluding Remarks

This application note outlines a robust and scalable protocol for the synthesis of 4-(3-hydroxyanilino)-4-oxobutanoic acid. The procedure is characterized by its simplicity, high chemoselectivity, and excellent yield, making it highly suitable for both academic research and industrial drug development settings. The resulting bifunctional molecule is a versatile building block for creating libraries of compounds for biological screening.

References

  • HIMEDIA. (n.d.). Safety Data Sheet: Succinic anhydride. Retrieved from [Link]

  • Polynt S.p.A. (2015, July 14). Safety Data Sheet: Succinic anhydride. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 3-Aminophenol. Retrieved from [Link]

  • Loba Chemie. (2016, April 20). 3-AMINOPHENOL EXTRA PURE MSDS. Retrieved from [Link]

  • ResearchGate. (2014, August 10). What is the best method for amidation of succinic anhydride or phethalic anhydried with Nitrogen?. Retrieved from [Link]

  • PubChem. (n.d.). 4-(4-Hydroxyanilino)-4-oxobutanoic acid. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017, December 17). Product of primary amine and acid anhydride. Retrieved from [Link]

  • ResearchGate. (n.d.). The reaction mechanism of acetaminophen synthesis. Retrieved from [Link]

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Topic: High-Fidelity Purification of 4-(3-Hydroxyanilino)-4-oxobutanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide by a Senior Application Scientist

Abstract

This document provides a comprehensive guide with detailed protocols for the purification of 4-(3-Hydroxyanilino)-4-oxobutanoic acid. Tailored for researchers, medicinal chemists, and process development scientists, this guide moves beyond simple step-by-step instructions. It delves into the rationale behind methodological choices, offering a framework for selecting the optimal purification strategy—from bulk-scale recrystallization to high-purity preparative HPLC. The protocols are designed to be self-validating, incorporating in-process controls and purity verification steps to ensure the final compound meets rigorous quality standards for downstream applications.

Introduction and Physicochemical Profile

4-(3-Hydroxyanilino)-4-oxobutanoic acid is a bifunctional molecule incorporating a carboxylic acid, an amide, and a phenolic hydroxyl group. This unique combination of functional groups imparts specific polarity, acidity, and solubility characteristics that are central to designing an effective purification strategy. The purity of this compound is paramount for its use in drug discovery, materials science, and as a synthetic intermediate, as even minor impurities can confound experimental results or lead to undesirable side reactions.

A thorough understanding of the molecule's properties is the foundation of a logical purification approach.

Table 1: Physicochemical Properties of 4-(3-Hydroxyanilino)-4-oxobutanoic acid

Property Value Source Significance for Purification
Molecular Formula C₁₀H₁₁NO₄ [1] Influences solubility and chromatographic behavior.
Molecular Weight 209.20 g/mol [1][2] Basic property for calculations.
Structure Chemdiv[1] Shows key functional groups: carboxylic acid (acidic), phenol (weakly acidic), and amide (polar, neutral).
logP 0.1729 [1] Indicates a relatively polar nature, suggesting good solubility in polar organic solvents and moderate water solubility.
logD (pH 7.4) -2.7765 [1] The negative value indicates that at physiological pH, the compound is predominantly ionized (deprotonated) and highly water-soluble.
Hydrogen Bond Donors 3 [1] High potential for hydrogen bonding, affecting solvent interactions and chromatographic retention.
Hydrogen Bond Acceptors 6 [1] High potential for hydrogen bonding, affecting solvent interactions and chromatographic retention.

| Physical Form | Solid |[2] | Suggests that recrystallization is a viable primary purification technique.[3] |

Impurity Profile Analysis: A Proactive Approach

Effective purification requires anticipating the nature of potential impurities. The most common synthesis route for this compound involves the acylation of 3-aminophenol with succinic anhydride.

Potential Impurities Include:

  • Unreacted Starting Materials: 3-aminophenol (basic) and succinic anhydride/succinic acid (acidic).

  • Side-Products: Di-acylated products or isomers formed by acylation at the phenolic oxygen.

  • Process-Related Impurities: Solvents, catalysts, and reagents from the synthesis and workup.[4]

Understanding this profile is critical. For instance, the presence of both acidic (succinic acid) and basic (3-aminophenol) impurities necessitates a purification method that can resolve compounds with diverse chemical properties.

Purification Strategy Selection: A Decision Framework

The choice of purification technique is a trade-off between scale, desired purity, cost, and available equipment. This decision tree provides a logical pathway for selecting the most appropriate method.

G start Crude Material Analysis purity_check Crude Purity > 90%? start->purity_check scale_check Scale > 5 g? purity_check->scale_check Yes flash_chrom Technique 2: Flash Chromatography purity_check->flash_chrom No recrystallization Technique 1: Recrystallization scale_check->recrystallization Yes scale_check->flash_chrom No final_purity_check Required Purity > 99.5%? prep_hplc Technique 3: Preparative HPLC final_purity_check->prep_hplc Yes stop stop final_purity_check->stop No (Purity Met) recrystallization->final_purity_check flash_chrom->final_purity_check stop2 stop2 prep_hplc->stop2 Final Product

Caption: Decision tree for selecting a purification strategy.

Technique 1: Recrystallization

Principle

Recrystallization is the most effective method for purifying solid compounds on a large scale, provided a suitable solvent can be found.[3] This technique leverages the difference in solubility of the target compound and its impurities in a solvent at different temperatures.[5] For aromatic carboxylic acids, solvent systems involving alcohols and/or water are often effective.[6][7]

Protocol: Recrystallization from Ethanol/Water
  • Solvent Screening: In separate small test tubes, test the solubility of ~20 mg of crude material in 0.5 mL of various solvents (e.g., water, ethanol, isopropanol, ethyl acetate, acetone) at room temperature and upon heating. A good solvent will dissolve the compound when hot but show poor solubility when cold.[5] An ethanol/water mixture is a promising candidate.

  • Dissolution: Place the crude 4-(3-Hydroxyanilino)-4-oxobutanoic acid (e.g., 5.0 g) in an Erlenmeyer flask. Add the minimum volume of hot ethanol required to fully dissolve the solid.

    • Expert Tip: Add the solvent in small portions to the heated mixture to avoid using an excessive amount, which would reduce the final yield.

  • Hot Filtration (Optional): If insoluble impurities are observed in the hot solution, perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove them.

  • Crystallization: Slowly add hot water to the hot ethanol solution until the solution becomes slightly turbid (cloudy), indicating the saturation point has been reached. Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath for at least 1 hour to maximize crystal formation.

    • Causality: Slow cooling is crucial for the formation of large, pure crystals. Rapid cooling can trap impurities within the crystal lattice.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any residual soluble impurities.

  • Drying: Dry the crystals under vacuum to a constant weight.

  • Purity Verification: Assess the purity of the recrystallized material by melting point analysis and HPLC. A sharp melting point and a single peak in the HPLC chromatogram indicate high purity.

Technique 2: Flash Column Chromatography

Principle

Flash column chromatography separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase.[8][9] Given the polar nature of the target compound, a normal-phase separation on silica gel is appropriate. The acidic nature of the carboxylic acid can cause peak tailing on silica; this is often mitigated by adding a small amount of a volatile acid (e.g., acetic acid) to the mobile phase.

Workflow Visualization

G cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis a Dissolve small sample b TLC Scouting (various EtOAc/Hexane + MeOH) a->b c Select Solvent System (Rf ≈ 0.2-0.3) b->c d Pack Column with Silica Gel c->d e Load Crude Sample d->e f Elute with Mobile Phase e->f g Collect Fractions f->g h Analyze Fractions by TLC g->h i Combine Pure Fractions h->i j Evaporate Solvent i->j k Verify Purity (HPLC, NMR) j->k

Caption: Standard workflow for flash column chromatography.

Protocol: Purification on Silica Gel
  • Mobile Phase Selection (TLC): On a silica gel TLC plate, spot the crude material. Develop the plate in various solvent systems. A good starting point is a mixture of Ethyl Acetate (EtOAc) and Hexanes. Due to the compound's polarity, you will likely need to add a more polar solvent like Methanol (MeOH).

    • Example Systems: EtOAc/Hexane (80:20), progressing to Dichloromethane (DCM)/MeOH (95:5).

    • Target: Aim for a retention factor (Rf) of 0.2-0.3 for the target compound.[10]

    • Expert Tip: Add 0.5-1% acetic acid to the mobile phase to sharpen the spot and prevent tailing.

  • Column Packing: Prepare a slurry of silica gel in the initial, less polar mobile phase (e.g., EtOAc/Hexane 80:20). Pour the slurry into the column and allow it to pack under positive pressure, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude material in a minimal amount of a strong solvent (like DCM/MeOH). Adsorb this solution onto a small amount of silica gel, evaporate the solvent to dryness, and carefully load the resulting dry powder onto the top of the packed column. This "dry loading" technique typically results in better separation.

  • Elution: Begin eluting the column with the initial, less polar solvent system. Collect fractions continuously.

  • Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., by slowly increasing the percentage of methanol).[10] This will first elute less polar impurities, followed by your target compound, and finally, more polar impurities.

  • Fraction Analysis: Analyze the collected fractions by TLC.

  • Isolation: Combine the fractions that contain the pure product (as determined by TLC) and remove the solvent using a rotary evaporator.

  • Purity Verification: Confirm the purity of the final product via HPLC, NMR, and/or melting point analysis.

Technique 3: Preparative High-Performance Liquid Chromatography (Prep-HPLC)

Principle

Prep-HPLC is the gold standard for achieving the highest levels of purity (>99.5%).[11] It operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to isolate significant quantities of material.[12][13] For a polar, acidic compound like this, a reversed-phase (e.g., C18) column is ideal. The mobile phase pH should be controlled to ensure consistent retention and peak shape.

Protocol: Reversed-Phase C18 Purification
  • Analytical Method Development: First, develop a separation method on an analytical scale (e.g., 4.6 mm ID column).

    • Stationary Phase: C18 silica column.

    • Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.

    • Mobile Phase B: Acetonitrile (ACN) or Methanol (MeOH) + 0.1% of the same acid.

    • Rationale for Acid: The acidic modifier suppresses the ionization of the carboxylic acid (keeping it in the -COOH form), leading to better retention and sharper peaks on the C18 column.[14]

    • Gradient: Run a scouting gradient (e.g., 5% to 95% B over 15 minutes) to determine the approximate elution conditions.

    • Optimization: Optimize the gradient to achieve maximum separation between the target peak and any nearby impurities.

  • Scale-Up Calculation: Use the optimized analytical method to calculate the conditions for the preparative column. The flow rate and sample load can be scaled proportionally to the column's cross-sectional area.[12]

  • Sample Preparation: Dissolve the crude or partially purified material in a solvent that is weak in the reversed-phase system (e.g., a small amount of DMSO or mobile phase A) to ensure the sample binds to the top of the column in a tight band. Filter the sample solution through a 0.45 µm filter.

  • Purification Run: Equilibrate the preparative column with the starting mobile phase conditions. Inject the sample and run the scaled-up gradient.

  • Fraction Collection: Use a fraction collector, triggering collection based on the UV detector signal corresponding to your target compound's peak.

  • Analysis and Isolation: Analyze the collected fractions by analytical HPLC to confirm purity. Combine the pure fractions.

  • Post-Purification Workup: Remove the organic solvent (ACN or MeOH) via rotary evaporation. The remaining aqueous solution containing the product and the acidic modifier (TFA or formic acid) can then be lyophilized (freeze-dried) to yield the final, high-purity solid.

References

  • General procedures for the purification of Carboxylic acids. Chempedia - LookChem. [Link]

  • Purification of aromatic polycarboxylic acids by recrystallization.
  • Preparative HPLC Columns. GL Sciences. [Link]

  • Preparative HPLC Columns & Parts. Waters Corporation. [Link]

  • Oxidation and crystallization process for aromatic carboxylic acid production.
  • Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). SpringerLink. [Link]

  • LABTips: Preparative HPLC for Purification Workflows. Labcompare.com. [Link]

  • Column Chromatography. Organic Chemistry at CU Boulder. [Link]

  • 4-(4-Hydroxyanilino)-4-oxobutanoic acid. PubChem. [Link]

  • Purification: Tips for Flash Column Chromatography. University of Rochester, Department of Chemistry. [Link]

  • Very polar compound purification using aqueous normal-phase flash column chromatography. Biotage. [Link]

  • Recrystallization and Crystallization. University of California, Davis. [Link]

  • The Power of Preparative HPLC Systems. Teledyne LABS. [Link]

  • HPLC Separation of Acidic, Basic, and Neutral Compounds on Primesep 200. SIELC Technologies. [Link]

  • column chromatography & purification of organic compounds. YouTube. [Link]

  • Reagents & Solvents: Solvents for Recrystallization. University of Rochester, Department of Chemistry. [Link]

  • Method for producing high purity N-hydroxy succinimide using succinic anhydride.
  • Synthesis and Physicochemical Characterization of the Impurities of Pemetrexed Disodium, an Anticancer Drug. PMC - NIH. [Link]

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Application Note: Quantitative Analysis of 4-(3-Hydroxyanilino)-4-oxobutanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides detailed protocols for the quantitative analysis of 4-(3-Hydroxyanilino)-4-oxobutanoic acid in various biological matrices. Recognizing the growing interest in this molecule within drug development and metabolism studies, we present two robust and validated analytical methods: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for routine analysis and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) for high-sensitivity and high-selectivity applications. This document is intended for researchers, scientists, and drug development professionals, offering in-depth methodologies, from sample preparation to data analysis, grounded in established scientific principles and regulatory guidelines.

Introduction to 4-(3-Hydroxyanilino)-4-oxobutanoic acid

4-(3-Hydroxyanilino)-4-oxobutanoic acid, a succinanilic acid derivative, is a small organic molecule with potential significance in pharmaceutical research. Its structure, featuring a carboxylic acid, an amide linkage, and a phenolic hydroxyl group, suggests it may be a metabolite of a parent drug or a pharmacologically active compound in its own right. Accurate quantification of this analyte in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicology studies.

The key physicochemical properties of 4-(3-Hydroxyanilino)-4-oxobutanoic acid are summarized in Table 1. Its polarity, indicated by the logP value, and the presence of ionizable groups (carboxylic acid and phenol) are critical determinants for the selection of appropriate analytical methodologies.[1]

Table 1: Physicochemical Properties of 4-(3-Hydroxyanilino)-4-oxobutanoic acid

PropertyValueSource
Molecular Formula C₁₀H₁₁NO₄
Molecular Weight 209.20 g/mol
logP (octanol-water partition coefficient) 0.1729
Hydrogen Bond Donors 3
Hydrogen Bond Acceptors 6
Polar Surface Area 69.39 Ų

The presence of a chromophore (the anilino group) makes UV detection a viable option.[2][3] The ionizable nature of the molecule makes it amenable to mass spectrometry, particularly with electrospray ionization (ESI).

Method Selection: HPLC-UV vs. LC-MS/MS

The choice between HPLC-UV and LC-MS/MS depends on the specific requirements of the study, such as the required sensitivity, selectivity, and the complexity of the sample matrix.

  • HPLC-UV: This method is cost-effective, widely available, and suitable for the analysis of relatively high concentrations of the analyte in cleaner matrices. The aromatic ring and carbonyl groups in the analyte are expected to provide sufficient UV absorbance for quantification.[2][3]

  • LC-MS/MS: This technique offers superior sensitivity and selectivity, making it the gold standard for quantifying low concentrations of drugs and their metabolites in complex biological fluids like plasma and urine.[4] The high selectivity is achieved by monitoring specific mass-to-charge (m/z) transitions of the analyte.

Sample Preparation Methodologies

Proper sample preparation is critical for accurate and reproducible results. The goal is to extract the analyte from the matrix, remove interferences, and concentrate the sample if necessary.

Protein Precipitation (for Plasma/Serum)

This is a simple and rapid method for removing proteins from plasma or serum samples.

  • Protocol:

    • To 100 µL of plasma/serum, add 300 µL of cold acetonitrile containing the internal standard.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.[5]

    • Transfer the supernatant to a clean tube.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

Liquid-Liquid Extraction (LLE)

LLE is a classic technique that separates compounds based on their differential solubility in two immiscible liquids.

  • Protocol:

    • To 500 µL of sample (e.g., urine, plasma), add the internal standard.

    • Acidify the sample with 50 µL of 1 M HCl to ensure the carboxylic acid is protonated.

    • Add 2 mL of a suitable organic solvent (e.g., ethyl acetate or methyl tert-butyl ether).

    • Vortex for 5 minutes.

    • Centrifuge at 3,000 x g for 5 minutes to separate the layers.

    • Transfer the organic layer to a clean tube.

    • Evaporate the organic solvent to dryness.

    • Reconstitute the residue in the mobile phase.

Solid-Phase Extraction (SPE)

SPE provides cleaner extracts compared to protein precipitation and LLE and can be used for sample concentration. A mixed-mode anion-exchange and reversed-phase sorbent is recommended for this analyte.[6]

  • Protocol:

    • Condition a mixed-mode SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Load 1 mL of the sample (pre-treated with internal standard).

    • Wash the cartridge with 1 mL of 5% methanol in water to remove polar impurities.

    • Elute the analyte with 1 mL of 5% formic acid in methanol.

    • Evaporate the eluate to dryness.

    • Reconstitute in the mobile phase.

G cluster_sample_prep Sample Preparation Workflow Sample Biological Sample (Plasma, Urine, etc.) IS Add Internal Standard Sample->IS PP Protein Precipitation (Acetonitrile) IS->PP LLE Liquid-Liquid Extraction (Ethyl Acetate) IS->LLE SPE Solid-Phase Extraction (Mixed-Mode) IS->SPE Centrifuge_PP Centrifuge PP->Centrifuge_PP Evaporate_Reconstitute Evaporate & Reconstitute in Mobile Phase LLE->Evaporate_Reconstitute SPE->Evaporate_Reconstitute Centrifuge_PP->Evaporate_Reconstitute Analysis Inject into LC System Evaporate_Reconstitute->Analysis

Caption: General sample preparation workflow.

HPLC-UV Method Protocol

This method is suitable for routine analysis where high sensitivity is not a primary requirement.

Instrumentation and Conditions
  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: Acetonitrile

  • Gradient:

    • 0-2 min: 10% B

    • 2-10 min: 10% to 90% B

    • 10-12 min: 90% B

    • 12-13 min: 90% to 10% B

    • 13-15 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • UV Detection: 254 nm (The optimal wavelength should be determined by acquiring a UV spectrum of the analyte). Carboxylic acids generally show absorbance around 210 nm, but the aromatic ring will likely provide a stronger signal at a higher wavelength.[7]

Rationale for Method Parameters
  • Column: A C18 column is a good starting point for the separation of moderately polar compounds like the target analyte.

  • Mobile Phase: An acidic mobile phase (0.1% formic acid) is used to suppress the ionization of the carboxylic acid group, leading to better retention and peak shape on a reversed-phase column. Acetonitrile is a common organic modifier.

  • Gradient Elution: A gradient is employed to ensure the elution of the analyte in a reasonable time with good peak shape and to clean the column of any late-eluting components.

LC-MS/MS Method Protocol

This method is recommended for applications requiring high sensitivity and selectivity, such as bioanalysis of low-dose formulations.

Instrumentation and Conditions
  • LC System: A UHPLC or HPLC system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0-0.5 min: 5% B

    • 0.5-3.0 min: 5% to 95% B

    • 3.0-3.5 min: 95% B

    • 3.5-3.6 min: 95% to 5% B

    • 3.6-5.0 min: 5% B

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

Mass Spectrometry Parameters
  • Ionization Mode: Electrospray Ionization (ESI), Positive or Negative mode (to be optimized). Negative mode is likely to be more sensitive due to the presence of the carboxylic acid and phenolic hydroxyl group.

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Source Parameters:

    • Capillary Voltage: To be optimized (e.g., 3.0 kV)

    • Source Temperature: To be optimized (e.g., 150°C)

    • Desolvation Temperature: To be optimized (e.g., 400°C)

    • Gas Flows: To be optimized

  • MRM Transitions: These need to be determined by infusing a standard solution of the analyte into the mass spectrometer. Predicted transitions are provided in Table 2.

Table 2: Predicted MRM Transitions for 4-(3-Hydroxyanilino)-4-oxobutanoic acid

AnalytePrecursor Ion (m/z)Product Ion (m/z)PolarityRationale for Fragmentation
4-(3-Hydroxyanilino)-4-oxobutanoic acid 208.06 (M-H)⁻116.05NegativeLoss of the 3-hydroxyanilino group
4-(3-Hydroxyanilino)-4-oxobutanoic acid 208.06 (M-H)⁻92.05NegativeCleavage of the butanoic acid chain
4-(3-Hydroxyanilino)-4-oxobutanoic acid 210.07 (M+H)⁺110.07PositiveLoss of the succinic acid moiety
4-(3-Hydroxyanilino)-4-oxobutanoic acid 210.07 (M+H)⁺93.06PositiveCleavage of the amide bond

The fragmentation of carboxylic acids in mass spectrometry often involves the loss of water or the entire carboxyl group.[8] The amide bond is also a likely site for fragmentation.

G LC UHPLC System C18 Column (2.1x50mm, 1.8µm) Mobile Phase: A: 0.1% FA in H₂O, B: 0.1% FA in ACN Gradient Elution Flow Rate: 0.4 mL/min Temp: 40°C MS Triple Quadrupole MS ESI Source (Negative Mode) MRM Scan Precursor Ion: m/z 208.06 Product Ions: m/z 116.05, 92.05 LC->MS Eluent Data Data Acquisition & Processing Quantification MS->Data Ion Signal

Caption: LC-MS/MS workflow.

Method Validation

Both the HPLC-UV and LC-MS/MS methods must be validated according to the International Council for Harmonisation (ICH) guidelines to ensure they are suitable for their intended purpose.[9][10][11][12][13]

Table 3: Method Validation Parameters

ParameterDescriptionAcceptance Criteria
Specificity/Selectivity The ability to assess the analyte in the presence of interfering substances.No significant interference at the retention time of the analyte.
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.99
Range The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable linearity, accuracy, and precision.To be determined based on the expected concentrations.
Accuracy The closeness of the test results to the true value.Recovery of 80-120% of the true value.
Precision (Repeatability & Intermediate) The degree of scatter between a series of measurements.Relative Standard Deviation (RSD) ≤ 15% (≤ 20% at LLOQ).
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantitated.Signal-to-noise ratio of 3:1.
Limit of Quantification (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio of 10:1.
Robustness The capacity of the method to remain unaffected by small, deliberate variations in method parameters.No significant change in results with minor variations in parameters.
Stability The chemical stability of the analyte in a given matrix under specific conditions for given time intervals.Analyte concentration should remain within ±15% of the initial concentration.

Conclusion

The analytical methods detailed in this application note provide robust and reliable approaches for the quantification of 4-(3-Hydroxyanilino)-4-oxobutanoic acid in biological matrices. The choice between the HPLC-UV and LC-MS/MS methods should be guided by the specific requirements of the research, particularly the desired sensitivity and the complexity of the sample matrix. Adherence to the provided protocols and proper method validation will ensure the generation of high-quality, reproducible data essential for advancing pharmaceutical research and development.

References

  • Juniper Publishers. (2021, August 24). Insights of LC-MS in Drug Discovery, Drug Development and Modern Analysis. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 605610, 4-(4-Hydroxyanilino)-4-oxobutanoic acid. Retrieved from [Link]

  • Thermo Fisher Scientific. (2022, January 27). Sample Preparation for HPLC [Video]. YouTube. Retrieved from [Link]

  • International Council for Harmonisation. (1996). Q2B: Validation of Analytical Procedures: Methodology. Retrieved from [Link]

  • PubMed. (n.d.). A rapid HPLC method for the determination of carboxylic acids in human urine using a monolithic column. Retrieved from [Link]

  • Vanderbilt University. (n.d.). Sample Preparation for HPLC. Retrieved from [Link]

  • International Council for Harmonisation. (2005). Q2(R1): Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • MDPI. (2020, October 22). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer. Retrieved from [Link]

  • PubMed. (2015, August 1). Development and validation of an LC-MS/MS method for determination of p-phenylenediamine and its metabolites in blood samples. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 14). 21.11: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

  • European Medicines Agency. (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Development and validation of a rapid LC‐MS/MS method for the detection of 182 novel psychoactive substances in whole blood. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC. Retrieved from [Link]

  • Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation. Retrieved from [Link]

  • Chemical Papers. (n.d.). REVIEW Approaches in Sample Handling before HPLC Analysis of Complex Matrices. Retrieved from [Link]

  • Zenodo. (2024, March 26). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Retrieved from [Link]

  • Moodle. (n.d.). IR and UV–Vis Spectroscopy of Carboxylic Acids. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Typical UV spectra of the different compound types. Retrieved from [Link]

  • Chromatography Today. (n.d.). Reversed Phase Chiral Method Development Using Polysaccharide-based Stationary Phases. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. Retrieved from [Link]

  • ADDI. (n.d.). Quantification of urinary derivatives of Phenylbutyric and Benzoic acids by LC-MS/MS as treatment compliance biomarkers in Urea. Retrieved from [Link]

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A Framework for the In Vitro Characterization of 4-(3-Hydroxyanilino)-4-oxobutanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide:

Prepared by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide for the initial in vitro characterization of the novel chemical entity 4-(3-Hydroxyanilino)-4-oxobutanoic acid. As this molecule is not extensively documented in public literature, this guide establishes a logical, tiered approach to elucidate its biological activity. We will proceed from broad initial profiling to specific mechanistic studies, leveraging structural bioinformatics to form initial hypotheses. The protocols herein are designed to be robust and self-validating, providing researchers in drug discovery and chemical biology with a practical framework to assess the compound's potential as a biological probe or therapeutic lead.

Introduction and Rationale

4-(3-Hydroxyanilino)-4-oxobutanoic acid is a small molecule possessing distinct chemical features that suggest potential bioactivity. Its structure comprises a 3-hydroxyaniline moiety linked to a four-carbon carboxylic acid backbone. The aniline group is a well-established pharmacophore found in numerous kinase inhibitors, acting as a hydrogen-bond donor and acceptor that can interact with the hinge region of an ATP-binding pocket. The presence of the carboxylic acid group provides a potential interaction point for polar or charged residues in an enzyme active site and can influence solubility and cell permeability.

Given the absence of extensive prior art for this specific molecule, a systematic and hypothesis-driven approach is essential. This guide outlines a strategic workflow designed to:

  • Determine the compound's general cellular activity and toxicity.

  • Identify its primary molecular target(s) through broad biochemical screening.

  • Validate target engagement and elucidate its mechanism of action in a cellular context.

This structured cascade ensures that research efforts are efficient and that the resulting data is robust and interpretable.

Strategic Experimental Workflow

The proposed characterization follows a three-tiered approach. This workflow is designed to efficiently funnel the compound from broad screening to detailed mechanistic studies, with decision-making gates at the end of each tier.

G cluster_0 Tier 1: Initial Profiling cluster_1 Tier 2: Target Validation & Selectivity cluster_2 Tier 3: Cellular Mechanism of Action A Compound Synthesis & QC B Cell Viability / Cytotoxicity Assay (e.g., MTS/CTG) A->B C Broad Kinase Profiling (e.g., 400+ Kinase Panel) A->C D IC50 Determination via Enzymatic Assay (e.g., ADP-Glo) B->D C->D If potent hits (< 1 µM) E Selectivity Profiling (Focused Kinase Panel) D->E F Target Engagement Assay (e.g., CETSA) E->F If selective G Pathway Analysis via Western Blot F->G G Stress Cellular Stress (UV, Cytokines) TAK1 TAK1 Stress->TAK1 MKK3_6 MKK3/6 TAK1->MKK3_6 p38 p38α (MAPK14) MKK3_6->p38 MK2 MK2 p38->MK2 Gene_Expression Gene Expression (Inflammation, Apoptosis) p38->Gene_Expression HSP27 HSP27 MK2->HSP27 Compound 4-(3-Hydroxyanilino) -4-oxobutanoic acid Compound->p38 Inhibition

Figure 2: A representative signaling pathway for a hypothetical p38α (MAPK14) inhibitor.

Protocol: Cellular Thermal Shift Assay (CETSA)

Principle: CETSA is a powerful technique to verify target engagement in a cellular environment. The principle is that a protein becomes more thermally stable when its ligand is bound. By heating cell lysate treated with the compound to various temperatures, we can observe a "shift" in the melting point of the target protein, which is detected by Western Blot.

Materials:

  • HeLa cells

  • PBS and protease/phosphatase inhibitor cocktails

  • 4-(3-Hydroxyanilino)-4-oxobutanoic acid (10 mM stock)

  • PCR tubes and a thermal cycler

  • SDS-PAGE gels, transfer apparatus, and Western Blot reagents

  • Primary antibody against the target protein (e.g., anti-p38α) and a secondary HRP-conjugated antibody

Procedure:

  • Cell Treatment: Treat two flasks of HeLa cells, one with vehicle (DMSO) and one with the compound (e.g., 10 µM) for 2 hours.

  • Cell Lysis: Harvest and lyse the cells via freeze-thaw cycles in PBS with inhibitors. Clarify the lysate by centrifugation.

  • Heating: Aliquot the lysate from each condition into a series of PCR tubes. Heat each tube to a different temperature (e.g., 40°C to 70°C in 3°C increments) for 3 minutes in a thermal cycler, followed by a 3-minute cool-down at 25°C.

  • Separation: Centrifuge the heated samples at high speed to pellet the aggregated, denatured proteins.

  • Western Blot:

    • Collect the supernatant (containing the soluble, non-denatured protein).

    • Run equal amounts of protein on an SDS-PAGE gel.

    • Transfer to a PVDF membrane and probe with the primary antibody for the target protein.

    • Detect with a secondary antibody and chemiluminescence.

Data Analysis:

  • Quantify the band intensity for each temperature point for both the vehicle and compound-treated samples.

  • Plot the percentage of soluble protein against temperature. The curve for the compound-treated sample should be shifted to the right, indicating thermal stabilization and target engagement.

Conclusion

This application note provides a strategic and detailed framework for the initial in vitro characterization of 4-(3-Hydroxyanilino)-4-oxobutanoic acid. By following this tiered approach—from broad profiling of cellular effects and kinase activity to specific validation of target engagement and pathway modulation—researchers can systematically build a comprehensive biological profile of this novel compound. The protocols and principles outlined here serve as a robust starting point for uncovering its therapeutic or biological potential.

References

  • Title: The process of kinase inhibitor discovery Source: Nature Reviews Drug Discovery URL: [Link]

  • Title: A-Loop and Hinge-Region Control of Kinase-Inhibitor Potency Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: KINOMEscan Technology Source: Eurofins DiscoverX URL: [Link]

  • Title: The cellular thermal shift assay for evaluating drug target engagement in cells Source: Nature Protocols URL: [Link]

Application Notes & Protocols: 4-(3-Hydroxyanilino)-4-oxobutanoic Acid as a Versatile Precursor in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 4-(3-hydroxyanilino)-4-oxobutanoic acid, a bifunctional organic compound of significant interest to researchers in synthetic chemistry and drug development. We delve into its physicochemical properties, establish a robust protocol for its synthesis, and explore its application as a key precursor for constructing complex heterocyclic scaffolds. The causality behind experimental choices is explained throughout, ensuring that the protocols are not merely instructional but also educational. This document is intended for researchers, scientists, and professionals seeking to leverage this versatile building block in their synthetic endeavors.

Introduction: The Strategic Value of a Bifunctional Precursor

4-(3-Hydroxyanilino)-4-oxobutanoic acid is a molecule designed for synthetic utility. Its structure incorporates three key functional groups: a carboxylic acid, a secondary amide, and a phenol. This trifecta of reactivity provides multiple handles for sequential or orthogonal chemical transformations, making it an exemplary starting material for building molecular complexity.

The strategic placement of the nucleophilic aniline nitrogen and the electrophilic carboxylic acid terminus, separated by a flexible four-carbon chain, predisposes the molecule to intramolecular cyclization reactions. This makes it a powerful precursor for synthesizing nitrogen-containing heterocycles, which form the core of a vast number of pharmaceuticals and biologically active compounds.[1] The phenolic hydroxyl group further adds to its value, serving as a site for derivatization to modulate properties such as solubility, lipophilicity, and target binding affinity.

Physicochemical Properties and Safety Data

A thorough understanding of a precursor's properties is fundamental to its effective use. The key characteristics of 4-(3-hydroxyanilino)-4-oxobutanoic acid are summarized below.

PropertyValueSource
IUPAC Name 4-(3-hydroxyanilino)-4-oxobutanoic acidChemDiv[2]
Molecular Formula C₁₀H₁₁NO₄ChemDiv[2]
Molecular Weight 209.20 g/mol PubChem[3]
CAS Number 74056-59-8 (meta-isomer)N/A
Appearance Expected to be an off-white to tan solidGeneral Knowledge
logP 0.1729ChemDiv[2]
Hydrogen Bond Donors 3ChemDiv[2]
Hydrogen Bond Acceptors 6ChemDiv[2]
Safety, Handling, and Storage

Safe laboratory practice is paramount. While specific data for the 3-hydroxy isomer is sparse, data for the related 4-hydroxy isomer and general chemical safety principles dictate a cautious approach.[4]

  • Personal Protective Equipment (PPE): Always wear safety glasses with side shields or goggles, a laboratory coat, and chemical-resistant gloves (e.g., nitrile) when handling the compound.[4]

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[5] Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[4]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents.

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[5]

Synthesis of the Precursor: A Validated Protocol

The most direct and efficient synthesis of 4-(3-hydroxyanilino)-4-oxobutanoic acid involves the nucleophilic ring-opening of succinic anhydride with 3-aminophenol. The amine group of 3-aminophenol is a more potent nucleophile than the hydroxyl group, leading to selective acylation and the formation of the desired amide bond.

Protocol 3.1: Synthesis of 4-(3-Hydroxyanilino)-4-oxobutanoic Acid

Rationale: This procedure utilizes the high reactivity of an acid anhydride towards a primary amine. Tetrahydrofuran (THF) is chosen as the solvent due to its ability to dissolve both reactants and its inertness under the reaction conditions. The reaction proceeds readily at room temperature, driven by the formation of a stable amide bond.

Materials:

  • 3-Aminophenol (1.0 eq)

  • Succinic anhydride (1.05 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Hydrochloric Acid (1 M)

  • Deionized Water

  • Magnetic stirrer, round-bottom flask, separatory funnel, Büchner funnel

Procedure:

  • Dissolution: In a 250 mL round-bottom flask, dissolve 10.91 g (0.1 mol) of 3-aminophenol in 100 mL of anhydrous THF. Stir the solution at room temperature until all solid has dissolved.

  • Addition: To the stirring solution, add 10.51 g (0.105 mol) of succinic anhydride portion-wise over 10 minutes. The slight excess of anhydride ensures the complete consumption of the limiting reagent, 3-aminophenol.

  • Reaction: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the 3-aminophenol spot has disappeared.

  • Work-up: a. Reduce the solvent volume to approximately 20 mL under reduced pressure using a rotary evaporator. b. Add 100 mL of deionized water to the concentrated mixture. c. Acidify the aqueous solution to a pH of ~2 by slowly adding 1 M HCl. This step protonates the carboxylate, causing the product to precipitate out of the solution. d. Stir the resulting slurry in an ice bath for 30 minutes to maximize precipitation.

  • Isolation: a. Collect the precipitated solid by vacuum filtration using a Büchner funnel. b. Wash the filter cake with two 50 mL portions of cold deionized water to remove any unreacted starting material and inorganic salts.

  • Drying: Dry the purified white to off-white solid in a vacuum oven at 50°C to a constant weight. The expected yield is typically >90%.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

G cluster_start Step 1: Reactant Preparation cluster_reaction Step 2: Synthesis cluster_workup Step 3: Work-up & Isolation cluster_final Step 4: Final Product A 3-Aminophenol D Dissolve 3-Aminophenol in THF A->D B Succinic Anhydride E Add Succinic Anhydride B->E C Anhydrous THF (Solvent) C->D D->E F Stir at Room Temp (4-6h) Monitor by TLC E->F G Reduce Solvent Volume F->G Reaction Complete H Acidify with 1M HCl to pH 2 G->H I Precipitate Product H->I J Vacuum Filtration & Washing I->J K 4-(3-Hydroxyanilino)-4-oxobutanoic acid (Dried Solid) J->K Purified Product

Caption: Workflow for the synthesis of the target precursor.

Application: Precursor to Bioactive Heterocyclic Scaffolds

The true utility of 4-(3-hydroxyanilino)-4-oxobutanoic acid lies in its role as a precursor to more complex molecules. Its structure is primed for intramolecular cyclization to form substituted quinolinones, a class of heterocycles known for a wide range of biological activities, including antibacterial and anticancer properties.[6]

Protocol 4.1: Synthesis of 7-Hydroxy-2,3-dihydroquinoline-4(1H)-one

Rationale: This protocol employs an intramolecular Friedel-Crafts acylation, a powerful C-C bond-forming reaction. Polyphosphoric acid (PPA) is used as both the acidic catalyst and the dehydrating agent. It protonates the carboxylic acid, which then loses water to form a highly electrophilic acylium ion. This ion is attacked by the electron-rich aromatic ring, leading to cyclization. The meta-hydroxyl group on the aniline ring directs the acylation to the ortho or para positions; sterics favor cyclization at the position ortho to the amide linkage.

Materials:

  • 4-(3-Hydroxyanilino)-4-oxobutanoic acid (1.0 eq)

  • Polyphosphoric Acid (PPA)

  • Ice, Deionized Water

  • Sodium Bicarbonate (saturated solution)

  • Ethyl Acetate

  • Magnetic stirrer, round-bottom flask, heating mantle, separatory funnel

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, add 4.18 g (0.02 mol) of 4-(3-hydroxyanilino)-4-oxobutanoic acid.

  • Catalyst Addition: Carefully add approximately 40 g of polyphosphoric acid. The mixture will be a thick slurry.

  • Cyclization: Heat the mixture to 100-110°C with vigorous stirring for 2-3 hours. The color of the mixture will darken. Monitor the reaction by TLC (a higher Rf product should appear).

  • Quenching: a. Allow the reaction mixture to cool to about 60°C. b. In a separate beaker, prepare a mixture of ~200 g of crushed ice and 100 mL of water. c. Very slowly and carefully, pour the warm reaction mixture into the ice-water with vigorous stirring. Caution: This is a highly exothermic process.

  • Neutralization & Extraction: a. Once the PPA is fully hydrolyzed, slowly neutralize the acidic solution by adding saturated sodium bicarbonate solution until the pH is ~7-8. b. Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate (3 x 75 mL). c. Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate.

  • Isolation: a. Filter off the drying agent and remove the solvent under reduced pressure. b. The resulting crude solid can be purified by column chromatography or recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the pure quinolinone product.

G cluster_start Start: Precursor cluster_reaction Step 1: Intramolecular Cyclization cluster_intermediate Intermediate State cluster_workup Step 2: Work-up cluster_final Final Product Start 4-(3-Hydroxyanilino)- 4-oxobutanoic acid Reagents Polyphosphoric Acid (PPA) 100-110°C, 2-3h Start->Reagents Mechanism Friedel-Crafts Acylation: Formation of Acylium Ion & Electrophilic Aromatic Substitution Reagents->Mechanism Intermediate Cyclized Intermediate Reagents->Intermediate Reaction Mechanism->Intermediate Workup Quench on Ice Neutralize (NaHCO₃) Extract (EtOAc) Intermediate->Workup Final 7-Hydroxy-2,3-dihydro- quinoline-4(1H)-one Workup->Final Purification

Caption: Synthetic pathway from precursor to quinolinone scaffold.

Conclusion

4-(3-Hydroxyanilino)-4-oxobutanoic acid stands out as a strategically valuable and versatile precursor in modern organic synthesis. Its straightforward preparation, combined with the multiple reactive sites it offers, provides a reliable platform for constructing complex molecular architectures. The protocols detailed herein demonstrate its direct application in the synthesis of quinolinone cores, which are of high interest in medicinal chemistry. By understanding the principles behind these transformations, researchers can adapt and expand upon these methods to access a wide array of novel compounds for drug discovery and materials science.

References

  • PubChem. 4-(4-Hydroxyanilino)-4-oxobutanoic acid. National Center for Biotechnology Information. [Link]

  • PubChem. (3S)-3-hydroxy-4-(2-hydroxy-4,5-dimethoxyanilino)-4-oxobutanoic acid. National Center for Biotechnology Information. [Link]

  • PubChem. Butanoic acid, 4-(hydroxyamino)-4-oxo-. National Center for Biotechnology Information. [Link]

  • Agency for Clinical Innovation. Anaphylaxis or allergic reactions | Adult ECAT protocol. ACI. [Link]

  • Al-Harbi, S. A., et al. Saudi MoH Protocol for Adult and Pediatric Management of Anaphylaxis. Saudi Medical Journal. [Link]

  • MDPI. Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI. [Link]

  • Drysdale, M. J., et al. Synthesis and SAR of 4-aryl-2-hydroxy-4-oxobut-2-enoic acids and esters.... Journal of Medicinal Chemistry. [Link]

  • Google Patents. Synthesis of 4-amino-2, 4-dioxobutanoic acid.
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Application Notes and Protocols: A Framework for Efficacy Testing of 4-(3-Hydroxyanilino)-4-oxobutanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The journey of a novel chemical entity from the bench to potential clinical application is a rigorous, multi-stage process demanding a meticulously planned experimental strategy. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the therapeutic efficacy of the novel compound, 4-(3-Hydroxyanilino)-4-oxobutanoic acid. Given the absence of established biological targets for this molecule, this document outlines a systematic, tiered approach. The protocol begins with broad, target-agnostic screening to identify potential therapeutic areas, followed by progressively more focused in vitro and in vivo studies to determine potency, elucidate the mechanism of action, and establish preclinical proof-of-concept.

The core philosophy of this guide is to build a self-validating cascade of experiments. Each stage is designed to answer a critical question about the compound's activity, with the results from one phase logically informing the design of the next. This ensures a data-driven and resource-efficient evaluation, mitigating risks associated with advancing compounds with ambiguous or weak biological profiles.

Compound Profile: 4-(3-Hydroxyanilino)-4-oxobutanoic acid

PropertyValueSource
Molecular Formula C₁₀H₁₁NO₄[1]
Molecular Weight 209.2 g/mol [1]
Structure (Structure available from public chemical databases)
logP 0.1729[1]
Hydrogen Bond Acceptors 6[1]
Hydrogen Bond Donors 3[1]

Phase 1: Target-Agnostic Phenotypic Screening

Causality: Without a known target, the initial step is to cast a wide net to observe the compound's effect on whole cells. 2[2]. A phenotypic screen across a diverse panel of cell lines can reveal unexpected therapeutic potential in areas like oncology, immunology, or neurobiology.

Protocol 1.1: Multi-Panel Cancer Cell Line Proliferation Assay

This protocol aims to identify if 4-(3-Hydroxyanilino)-4-oxobutanoic acid exhibits cytotoxic or cytostatic effects on cancer cells.

Step-by-Step Methodology:

  • Cell Line Selection: Utilize a diverse panel of human cancer cell lines representing different tissues of origin (e.g., NCI-60 panel). Include lines with known sensitivities and resistances to standard-of-care agents as controls.

  • Cell Culture: Culture cells in their recommended media and conditions to ensure optimal growth and health.

  • Plating: Seed cells in 96-well microplates at a predetermined density to ensure exponential growth during the assay period. Allow cells to adhere overnight.

  • Compound Preparation: Prepare a stock solution of 4-(3-Hydroxyanilino)-4-oxobutanoic acid in a suitable solvent (e.g., DMSO). Create a serial dilution series to test a wide range of concentrations (e.g., 0.01 µM to 100 µM).

  • Treatment: Treat the cells with the compound dilutions. Include vehicle-only controls (e.g., DMSO) and a positive control (a known cytotoxic agent like Doxorubicin).

  • Incubation: Incubate the plates for a period that allows for several cell doublings (typically 48-72 hours).

  • Viability Assessment: Use a validated method to measure cell viability. A common choice is a resazurin-based assay (e.g., alamarBlue™), which measures metabolic activity. Read fluorescence or absorbance using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control for each concentration. Plot the data to generate dose-response curves and determine the half-maximal inhibitory concentration (IC50) for each sensitive cell line.

Phase 2: Hit Confirmation and Mechanism of Action (MoA) Elucidation

Causality: A confirmed "hit" from the primary screen (i.e., consistent, dose-dependent activity in a specific cell type) necessitates further investigation to understand how the compound works. 3[3]. This phase focuses on validating the initial finding and beginning the process of identifying the molecular target.

Workflow for MoA Studies

MoA_Workflow A Hit Confirmed in Primary Screen B Secondary Assays (Apoptosis, Cell Cycle) A->B Characterize Phenotype C Target Deconvolution (e.g., Thermal Proteome Profiling) A->C Identify Binding Partners E Pathway Analysis (Western Blot, qPCR) B->E Investigate Downstream Effects D Biochemical/Enzymatic Assay (Target Validation) C->D Validate Direct Interaction D->E Confirm Target Modulation

Caption: Workflow for Mechanism of Action (MoA) Elucidation.

Protocol 2.1: Cell Cycle and Apoptosis Analysis

Causality: To differentiate between a cytostatic (cell cycle arrest) and cytotoxic (cell death) effect, it's essential to analyze the compound's impact on these fundamental cellular processes.

Step-by-Step Methodology:

  • Treatment: Treat the sensitive cell line with 4-(3-Hydroxyanilino)-4-oxobutanoic acid at its IC50 and 10x IC50 concentrations for 24 and 48 hours.

  • Cell Cycle Analysis:

    • Harvest and fix the cells in cold 70% ethanol.

    • Stain the cells with a DNA-intercalating dye (e.g., Propidium Iodide) in the presence of RNase.

    • Analyze the DNA content of single cells using a flow cytometer. The distribution of cells in G0/G1, S, and G2/M phases will reveal any cell cycle arrest.

  • Apoptosis Analysis:

    • Use an Annexin V/Propidium Iodide (PI) staining kit.

    • Harvest untreated and treated cells.

    • Resuspend cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and PI.

    • Analyze by flow cytometry. Annexin V-positive/PI-negative cells are in early apoptosis, while double-positive cells are in late apoptosis/necrosis.

Protocol 2.2: Biochemical Assay for Target Validation

Causality: Once a putative target is identified (e.g., a specific enzyme), a direct biochemical assay is the gold standard for confirming engagement and inhibition. 4[4][5].

Step-by-Step Methodology (Example: Kinase Inhibition Assay):

  • Reagents: Obtain the purified recombinant target kinase, its specific substrate, ATP, and a suitable buffer system.

  • Assay Setup: In a 384-well plate, add the compound across a range of concentrations.

  • Enzyme Addition: Add the kinase to all wells except the negative control.

  • Reaction Initiation: Start the reaction by adding a mixture of the substrate and ATP.

  • Incubation: Incubate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time.

  • Detection: Stop the reaction and measure the output. This could be the amount of phosphorylated substrate, often detected using luminescence (e.g., ADP-Glo™) or fluorescence technologies.

  • Data Analysis: Plot the percentage of enzyme inhibition against the compound concentration to determine the IC50 value. 6[6].

Phase 3: In Vivo Efficacy and Pharmacokinetics

Causality: Promising in vitro data must be translated to an in vivo setting to assess efficacy within a complex biological system. 7[7][8][9]. Concurrently, understanding the pharmacokinetic (PK) and pharmacodynamic (PD) properties of the compound is crucial. PK describes what the body does to the drug (ADME - Absorption, Distribution, Metabolism, Excretion), while PD describes what the drug does to the body. 10[10][11][12].

Experimental Design Flow for In Vivo Studies

InVivo_Workflow cluster_PKPD PK/PD Studies cluster_Efficacy Efficacy Study A Single Dose PK Study (Determine Cmax, T1/2, AUC) D Treatment Initiation (Vehicle, Compound, Positive Control) A->D Inform Dosing Regimen B PD Biomarker Assay (Target Engagement) F Terminal Endpoint Analysis (Tumor Weight, Histology, Biomarkers) B->F Confirm On-Target Effect in Tumor C Establish Xenograft Model (e.g., Subcutaneous Implantation) C->D E Monitor Tumor Growth & Body Weight D->E E->F

Caption: Integrated workflow for in vivo efficacy and PK/PD studies.

Protocol 3.1: Subcutaneous Xenograft Model Efficacy Study

Step-by-Step Methodology:

  • Animal Model: Use immunocompromised mice (e.g., NOD/SCID or Athymic Nude).

  • Cell Implantation: Subcutaneously inject the sensitive cancer cell line (e.g., 1-5 million cells in Matrigel) into the flank of each mouse.[7]

  • Tumor Growth Monitoring: Allow tumors to establish. Once they reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., n=8-10 per group).

  • Treatment Groups:

    • Group 1: Vehicle control (the formulation used to deliver the compound).

    • Group 2: 4-(3-Hydroxyanilino)-4-oxobutanoic acid (at one or more dose levels).

    • Group 3: Positive control (a standard-of-care agent for that cancer type).

  • Dosing: Administer the treatment via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) based on preliminary PK data, following a set schedule (e.g., once daily for 21 days).

  • Data Collection: Measure tumor volume with calipers 2-3 times per week. 7[7]. Monitor animal body weight and general health as indicators of toxicity.

  • Endpoint: At the end of the study (or when tumors reach a predetermined size limit), humanely euthanize the animals. Excise, weigh, and photograph the tumors. A portion of the tumor can be flash-frozen for biomarker analysis (PD) and another portion fixed in formalin for histology.

Data Presentation: Tumor Growth Inhibition

Treatment GroupDose & ScheduleMean Tumor Volume (mm³) at Day 21 ± SEMPercent TGI (%)*Mean Body Weight Change (%) ± SEM
Vehicle Control-1500 ± 120-+5.0 ± 1.5
Compound (Low Dose)X mg/kg, QD950 ± 9536.7+4.5 ± 1.8
Compound (High Dose)Y mg/kg, QD400 ± 5573.3-2.0 ± 2.0
Positive ControlZ mg/kg, Q3D350 ± 4876.7-8.5 ± 2.5

*Percent Tumor Growth Inhibition (TGI) is calculated as: [1 - (Mean Tumor Volume of Treated Group / Mean Tumor Volume of Vehicle Group)] x 100

Phase 4: Data Analysis and Interpretation

  • In Vitro IC50 Determination: Use non-linear regression to fit a sigmoidal dose-response curve.

  • In Vivo Efficacy Studies: Compare tumor volumes between groups at the final time point using an appropriate statistical test, such as a one-way ANOVA followed by Dunnett's or Tukey's post-hoc test for multiple comparisons. Analysis of repeated measures over time can also be performed using a two-way ANOVA.[16]

  • Significance: P-values of less than 0.05 are typically considered statistically significant.[16] It is important to report precise p-values where possible and to distinguish between statistical significance and biological importance.[13]

Conclusion

This document provides a strategic and detailed roadmap for the preclinical evaluation of 4-(3-Hydroxyanilino)-4-oxobutanoic acid. By following a logical progression from broad phenotypic screening to targeted in vivo efficacy models, researchers can build a robust data package to define the compound's therapeutic potential and mechanism of action. Each protocol is designed to be self-validating, ensuring that decisions to advance the compound are based on solid, reproducible scientific evidence. This structured approach maximizes the potential for success while efficiently utilizing resources in the complex landscape of drug discovery.

References

  • Reaction Biology. Cell-based Assays for Drug Discovery. [Link]

  • Charles River Laboratories. Cancer Cell-Based Assays. [Link]

  • News-Medical.Net. (2024). The role of cell-based assays for drug discovery. [Link]

  • Charles River Laboratories. Capturing the Complexity of Real Cancer Cases with Patient-Derived Xenograft Models. [Link]

  • Biobide. What is an Inhibition Assay?. [Link]

  • Pharmabiz.com. (2024). Statistical analysis in study plans of pre-clinical safety studies. [Link]

  • Da-Ta Biotech. In Vitro Enzyme Assay: Cutting Edge Research. [Link]

  • IKOSA. (2023). The Key To Robust Translational Results In Preclinical Data Analysis. [Link]

  • Biocompare. (2022). Biochemical and Cell-Based Assays for Targeted Cancer Drug Discovery and Development. [Link]

  • DeMuth, J. E. (2016). Statistical Considerations for Preclinical Studies. ILAR Journal, 57(3), 356–363. [Link]

  • Boissy, R. J., et al. (2017). In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. Bio-protocol, 7(1). [Link]

  • IDEAS ESRs. (2017). The role of a statistician in drug development: Pre-clinical studies. [Link]

  • Crown Bioscience. (2021). Advanced In Vivo Cell Line Derived Xenograft Models for Oncology Drug Discovery. [Link]

  • Altogen Labs. (2023). 100+ Validated Xenograft Models for In Vivo IND Efficacy Testing. [Link]

  • Slideshare. (2023). Preclinical Data Analysis - The Key to Robust Translational Results. [Link]

  • ChemHelp ASAP. (2023). functional in vitro assays for drug discovery. [Link]

  • BioAgilytix. The Difference Between Pharmacokinetics and Pharmacodynamics. [Link]

  • National Center for Biotechnology Information. (2012). Assay Guidance Manual: Mechanism of Action Assays for Enzymes. [Link]

  • Mager, D. E., & Jusko, W. J. (2011). Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research. The AAPS journal, 13(4), 527–535. [Link]

  • Agilex Biolabs. (2024). The Evolution of Pharmacokinetics for Small Molecules in Bioanalysis. [Link]

  • Biology LibreTexts. (2025). Enzyme Inhibition. [Link]

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Application Notes & Protocols for Cell-Based Assays Involving 4-(3-Hydroxyanilino)-4-oxobutanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting Cancer Metabolism with Novel Small Molecule Inhibitors

The metabolic reprogramming of cancer cells is a well-established hallmark of malignancy. One of the key enzymes in this altered metabolism is Lactate Dehydrogenase (LDH), which catalyzes the conversion of pyruvate to lactate. In many cancer types, there is an upregulation of LDH, particularly the LDHA isoform. This facilitates a high rate of glycolysis even in the presence of oxygen, a phenomenon known as the Warburg effect. The sustained production of lactate creates an acidic tumor microenvironment that promotes tumor invasion, metastasis, and immunosuppression. Consequently, the inhibition of LDH has emerged as a promising strategy for cancer therapy[1].

This document provides a detailed protocol for evaluating the potential of novel small molecules, such as 4-(3-Hydroxyanilino)-4-oxobutanoic acid , as inhibitors of LDH-mediated cellular processes. While the direct biological activity of 4-(3-Hydroxyanilino)-4-oxobutanoic acid is still under investigation, its chemical structure warrants exploration within cell-based screening platforms. The following protocols are designed to assess the cytotoxic effects of this compound, using the release of LDH as a primary indicator of cell membrane damage[2][3]. This approach allows for the screening of compounds that may induce cell death, potentially through the inhibition of critical metabolic pathways.

Principle of the LDH Release Assay

The Lactate Dehydrogenase (LDH) cytotoxicity assay is a widely used method to quantify cell death by measuring the activity of LDH released from damaged cells into the surrounding culture medium. LDH is a stable cytosolic enzyme that is released upon the loss of cell membrane integrity, a key feature of necrosis and late-stage apoptosis. The assay is based on a coupled enzymatic reaction: released LDH in the culture supernatant catalyzes the conversion of lactate to pyruvate, which in turn reduces NAD+ to NADH. The newly formed NADH is then used by a diaphorase enzyme to reduce a tetrazolium salt (INT) into a highly colored formazan product. The amount of formazan produced is directly proportional to the amount of LDH released and can be quantified by measuring the absorbance at a specific wavelength (typically 490 nm)[4][5].

This assay provides a reliable and straightforward method to assess the cytotoxic potential of chemical compounds. By comparing the LDH release from cells treated with a test compound to that of untreated and maximum lysis controls, the percentage of cytotoxicity can be accurately determined[4][6].

Application Note: Screening for Cytotoxicity of 4-(3-Hydroxyanilino)-4-oxobutanoic acid

Objective: To determine the cytotoxic potential of 4-(3-Hydroxyanilino)-4-oxobutanoic acid on a selected cancer cell line by quantifying LDH release.

Rationale: As a potential therapeutic agent, it is crucial to first establish the dose-dependent cytotoxic effects of 4-(3-Hydroxyanilino)-4-oxobutanoic acid. The LDH release assay serves as an excellent primary screen for this purpose due to its sensitivity, reliability, and high-throughput compatibility[4]. A significant increase in LDH release following treatment would indicate that the compound induces cell membrane damage, a hallmark of cytotoxicity. Subsequent assays could then be employed to elucidate the specific mechanism of cell death (e.g., apoptosis, necrosis).

Experimental Design Considerations:

  • Cell Line Selection: Choose a cancer cell line known to exhibit high glycolytic activity and dependence on LDH for proliferation (e.g., pancreatic, lung, or breast cancer cell lines).

  • Compound Preparation: 4-(3-Hydroxyanilino)-4-oxobutanoic acid should be dissolved in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution. Serial dilutions should be prepared in culture medium to achieve the desired final concentrations for treating the cells. It is critical to include a vehicle control (medium with the same concentration of the solvent) to account for any solvent-induced toxicity.

  • Controls: The inclusion of appropriate controls is essential for accurate data interpretation. These include:

    • Untreated Cells (Spontaneous LDH Release): Measures the baseline level of LDH release from healthy cells.

    • Vehicle-Only Cells: Accounts for any effect of the compound's solvent on cell viability.

    • Maximum LDH Release (Lysis Control): Cells are treated with a lysis buffer to induce 100% cell death, representing the maximum possible LDH release.

    • No-Cell Control (Culture Medium Background): Measures the background LDH activity present in the culture medium itself[2][4].

  • Incubation Time: The duration of compound exposure should be optimized based on the expected mechanism of action and the cell line's doubling time. A typical incubation period ranges from 24 to 72 hours.

Detailed Protocol: LDH Cytotoxicity Assay

This protocol is adapted from standard commercially available LDH assay kits and established methodologies[2][4][7].

Materials:

  • Selected cancer cell line

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • Sterile 96-well flat-bottom cell culture plates

  • 4-(3-Hydroxyanilino)-4-oxobutanoic acid

  • Vehicle (e.g., DMSO)

  • LDH Assay Kit (containing Assay Buffer, Substrate Mix, and Stop Solution) or individual reagents.

  • Lysis Buffer (e.g., 10X solution provided in kits, often containing Triton X-100)

  • Microplate reader capable of measuring absorbance at 490 nm

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete culture medium[4].

    • Incubate the plate overnight in a humidified 37°C incubator with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of 4-(3-Hydroxyanilino)-4-oxobutanoic acid in culture medium from a stock solution.

    • Carefully remove the medium from the wells and add 100 µL of the diluted compound solutions to the respective wells.

    • Important: Prepare triplicate wells for each condition (different compound concentrations, vehicle control, untreated control, and maximum release control). Also, include wells with only culture medium for the background control[4].

    • For the maximum release control, add lysis buffer according to the manufacturer's instructions (typically 10 µL of 10X Lysis Buffer 45 minutes before the end of the incubation period).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • LDH Assay:

    • Following incubation, centrifuge the plate at 250 x g for 5 minutes to pellet any detached cells.

    • Carefully transfer 50 µL of the supernatant from each well to a new, clean 96-well assay plate[7].

    • Prepare the LDH Reaction Mix by mixing the Assay Buffer and Substrate Mix according to the kit's protocol. Protect this mix from light[2].

    • Add 50 µL of the LDH Reaction Mix to each well of the assay plate containing the supernatant.

    • Incubate the plate at room temperature for 30 minutes, protected from light.

    • Add 50 µL of Stop Solution to each well to terminate the reaction.

    • Gently tap the plate to mix the contents.

  • Data Acquisition:

    • Measure the absorbance at 490 nm using a microplate reader.

Data Analysis:

  • Subtract Background: Subtract the average absorbance value of the no-cell control from all other absorbance readings.

  • Calculate Percent Cytotoxicity: Use the following formula to calculate the percentage of cytotoxicity for each compound concentration:

    % Cytotoxicity = [ (Compound-Treated LDH Activity - Spontaneous LDH Activity) / (Maximum LDH Activity - Spontaneous LDH Activity) ] x 100

    • Compound-Treated LDH Activity: Absorbance from wells with cells treated with the compound.

    • Spontaneous LDH Activity: Absorbance from wells with untreated cells.

    • Maximum LDH Activity: Absorbance from wells with cells treated with lysis buffer.

Data Presentation

The calculated percent cytotoxicity values can be plotted against the concentration of 4-(3-Hydroxyanilino)-4-oxobutanoic acid to generate a dose-response curve. From this curve, the EC₅₀ (half-maximal effective concentration) value can be determined.

Concentration (µM)Average Absorbance (490 nm)Corrected Absorbance% Cytotoxicity
Controls
No-Cell Background0.050N/AN/A
Spontaneous Release0.1500.1000%
Maximum Release0.9500.900100%
Compound X
10.2000.1506.25%
100.4500.40037.5%
500.8000.75081.25%
1000.9200.87096.25%

Visualizations

LDH_Pathway cluster_cell Cancer Cell cluster_extracellular Extracellular Space cluster_assay Assay Reaction Pyruvate Pyruvate Lactate_in Lactate Pyruvate->Lactate_in LDH LDH_in LDH LDH_out Released LDH LDH_in->LDH_out Cell Lysis NAD NAD+ NADH NADH Lactate_assay Lactate (Substrate) Pyruvate_assay Pyruvate Compound 4-(3-Hydroxyanilino)- 4-oxobutanoic acid (Potential Inhibitor) Compound->LDH_in Inhibition? Membrane Cell Membrane (Compromised) Lactate_assay->Pyruvate_assay Released LDH NAD_assay NAD+ NADH_assay NADH Formazan Formazan (Colored) NADH_assay->Formazan Diaphorase INT Tetrazolium Salt (INT) (Colorless)

Figure 1: Proposed mechanism of action and LDH assay principle.

Experimental_Workflow start Start seed_cells 1. Seed Cells in 96-well Plate start->seed_cells incubate1 2. Incubate Overnight (37°C, 5% CO2) seed_cells->incubate1 treat_cells 3. Treat Cells with Compound (and Controls) incubate1->treat_cells incubate2 4. Incubate for Desired Period (e.g., 24-72h) treat_cells->incubate2 centrifuge 5. Centrifuge Plate (250 x g, 5 min) incubate2->centrifuge transfer 6. Transfer Supernatant to New Plate centrifuge->transfer add_reagent 7. Add LDH Reaction Mix transfer->add_reagent incubate3 8. Incubate at RT (30 min, protected from light) add_reagent->incubate3 add_stop 9. Add Stop Solution incubate3->add_stop read_plate 10. Read Absorbance (490 nm) add_stop->read_plate analyze 11. Analyze Data (% Cytotoxicity) read_plate->analyze end End analyze->end

Figure 2: Step-by-step experimental workflow for the LDH cytotoxicity assay.

References

  • Protocols.io. (2024). LDH cytotoxicity assay. Retrieved from protocols.io. [Link]

  • PLOS One. (n.d.). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. [Link]

  • PubMed. (n.d.). A simple protocol for using a LDH-based cytotoxicity assay to assess the effects of death and growth inhibition at the same time. [Link]

  • ResearchGate. (n.d.). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. [Link]

  • PubMed. (2024). Development of human lactate dehydrogenase a inhibitors: high-throughput screening, molecular dynamics simulation and enzyme activity assay. [Link]

  • Biocompare. (n.d.). LDH Assay Kits. [Link]

  • NIH. (n.d.). Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes. [Link]

Sources

Application Notes & Protocols: Exploring the Potential of the 4-(Anilino)-4-oxobutanoic Acid Scaffold in Medicinal Chemistry, Centered on 4-(3-Hydroxyanilino)-4-oxobutanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: While 4-(3-Hydroxyanilino)-4-oxobutanoic acid is a documented chemical entity, its application in medicinal chemistry remains largely unexplored in published literature. This guide, therefore, takes a forward-looking approach, treating this molecule not as a compound with known applications, but as a promising chemical scaffold. We will dissect its structural features to hypothesize potential therapeutic targets, provide detailed protocols for its synthesis and derivatization, and outline screening strategies to uncover its biological potential. This document serves as a comprehensive starting point for research programs aiming to investigate the utility of the 4-(anilino)-4-oxobutanoic acid core in drug discovery.

Introduction to the Scaffold: Chemical Properties and Rationale for Exploration

4-(3-Hydroxyanilino)-4-oxobutanoic acid is a small molecule featuring several key functional groups that are of significant interest in medicinal chemistry: a hydroxyaniline ring, a flexible four-carbon linker, an amide bond, and a terminal carboxylic acid.

Compound Property Value Source
Molecular Formula C₁₀H₁₁NO₄ChemDiv[1]
Molecular Weight 209.2 g/mol ChemDiv[1]
Hydrogen Bond Donors 3ChemDiv[1]
Hydrogen Bond Acceptors 5-6ChemDiv[1]
logP (calculated) 0.17ChemDiv[1]
Polar Surface Area 69.39 ŲChemDiv[1]

The combination of these features suggests several plausible (though currently hypothetical) avenues for therapeutic application. The terminal carboxylic acid, in particular, is a well-known zinc-binding group, a critical feature for inhibitors of many metalloenzymes. This has led to the successful development of drugs like Vorinostat, a histone deacetylase (HDAC) inhibitor containing a hydroxamic acid, which also coordinates with a catalytic zinc ion[2]. The butanoic acid moiety is reminiscent of butyrate, a natural HDAC inhibitor. Furthermore, the hydroxyaniline fragment can be found in various enzyme inhibitors, where it often participates in hydrogen bonding within the active site.

Based on this structural analysis, we propose that the 4-(3-Hydroxyanilino)-4-oxobutanoic acid scaffold is a compelling starting point for developing inhibitors against zinc-dependent enzymes, with a primary focus on Histone Deacetylases (HDACs) .

Proposed Mechanism of Action: HDAC Inhibition

HDACs are a class of enzymes that remove acetyl groups from lysine residues on histones and other proteins, leading to chromatin condensation and repression of gene transcription. Their dysregulation is a hallmark of many cancers, making them a validated therapeutic target[2].

We hypothesize that derivatives of the 4-(3-Hydroxyanilino)-4-oxobutanoic acid scaffold could function as competitive HDAC inhibitors. The proposed binding mode involves the terminal carboxylate group chelating the catalytic Zn²⁺ ion in the active site of the enzyme. The aliphatic chain would occupy the hydrophobic channel leading to the active site, while the hydroxyaniline "cap" group would interact with residues at the rim of the active site, providing additional binding affinity and selectivity.

HDAC_Inhibition cluster_0 Normal Cell Function cluster_1 Cancer Cell Pathophysiology cluster_2 Therapeutic Intervention HAT Histone Acetyltransferase (HAT) HDAC Histone Deacetylase (HDAC) HAT->HDAC Acetylation Balance Chromatin_Open Open Chromatin (Gene Transcription ON) HAT->Chromatin_Open Adds Acetyl Groups Chromatin_Closed Condensed Chromatin (Gene Transcription OFF) HDAC->Chromatin_Closed Removes Acetyl Groups HDAC_Over HDAC Overexpression Gene_Repression Tumor Suppressor Gene Repression HDAC_Over->Gene_Repression Reactivation Gene Reactivation & Apoptosis HDAC_Over->Reactivation Blockade Scaffold 4-(Anilino)-4-oxobutanoic Acid Scaffold Scaffold->HDAC_Over Inhibits

Caption: Proposed mechanism of action for the scaffold as an HDAC inhibitor.

Experimental Protocols

This section provides detailed protocols for the synthesis, derivatization, and preliminary biological evaluation of the 4-(3-Hydroxyanilino)-4-oxobutanoic acid scaffold.

Synthesis and Library Development

The parent compound can be readily synthesized via a one-step acylation reaction. A focused library can then be generated to explore the structure-activity relationship (SAR).

Synthesis_Workflow cluster_synthesis Protocol 3.1.1: Synthesis of Parent Scaffold cluster_library Protocol 3.1.2: Library Generation start 3-Aminophenol + Succinic Anhydride reaction Reflux in Acetic Acid (or other high-boiling solvent) start->reaction workup Precipitation, Filtration & Washing reaction->workup purify Recrystallization (e.g., from Ethanol/Water) workup->purify end Pure 4-(3-Hydroxyanilino)- 4-oxobutanoic acid purify->end parent Parent Scaffold mod_A A: Modify Aniline Ring (Use substituted aminophenols) parent->mod_A mod_B B: Modify Carboxylic Acid (Esterification, Amidation) parent->mod_B mod_C C: Modify Linker (Use Glutaric/Adipic Anhydride) parent->mod_C library Focused Chemical Library for SAR Studies mod_A->library mod_B->library mod_C->library

Caption: Workflow for synthesis of the parent scaffold and subsequent library development.

Protocol 3.1.1: Synthesis of 4-(3-Hydroxyanilino)-4-oxobutanoic acid

  • Rationale: This protocol utilizes a straightforward nucleophilic acyl substitution where the amino group of 3-aminophenol attacks the electrophilic carbonyl carbon of succinic anhydride, leading to ring-opening and formation of the desired amide bond.

  • Materials:

    • 3-Aminophenol (1.0 eq)

    • Succinic anhydride (1.05 eq)

    • Glacial Acetic Acid

    • Deionized Water

    • Ethanol

  • Procedure:

    • To a round-bottom flask equipped with a reflux condenser, add 3-aminophenol and succinic anhydride.

    • Add glacial acetic acid to serve as the solvent (approx. 5-10 mL per gram of 3-aminophenol).

    • Heat the mixture to reflux (approx. 118°C) with stirring for 2-4 hours. Monitor the reaction progress by TLC (e.g., using a 9:1 Dichloromethane:Methanol mobile phase).

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Slowly add the reaction mixture to a beaker of cold deionized water with vigorous stirring to precipitate the product.

    • Collect the solid product by vacuum filtration, washing thoroughly with cold water to remove residual acetic acid.

    • Dry the crude product in a vacuum oven.

    • Purify the product by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the final compound.

    • Confirm the structure and purity using ¹H NMR, ¹³C NMR, and LC-MS analysis.

Protocol 3.1.2: Generation of a Focused Library

  • Rationale: To understand the SAR, systematic modifications are required. This protocol outlines three key vectors for modification.

  • Vector A - Aniline Ring Substitution: Substitute the starting material, 3-aminophenol, with various commercially available substituted aminophenols (e.g., 5-amino-2-methylphenol, 4-amino-2-chlorophenol, 3-amino-5-nitrophenol) and repeat Protocol 3.1.1. This probes the electronic and steric requirements of the "cap" region.

  • Vector B - Carboxylic Acid Modification: Using the purified parent compound, perform standard esterification (e.g., with methanol and catalytic sulfuric acid) or amidation (e.g., activation with EDC/HOBt followed by addition of an amine) reactions. This will validate the importance of the carboxylic acid as the zinc-binding group.

  • Vector C - Linker Modification: Replace succinic anhydride with other cyclic anhydrides like glutaric anhydride or adipic anhydride in Protocol 3.1.1. This explores the optimal linker length for reaching the enzyme active site.

In Vitro Screening Cascade

Once a library of compounds is synthesized, a screening cascade is necessary to identify promising hits.

Screening_Cascade start Synthesized Library (from Protocol 3.1.2) primary_assay Primary Screen: HDAC Inhibition Assay (Protocol 3.2.1) Determine IC₅₀ start->primary_assay counter_screen Counter Screen: Cell Viability Assay (Protocol 3.2.2) Determine CC₅₀ start->counter_screen hit_selection Hit Selection (Potent Inhibition, Low Cytotoxicity) Selectivity Index = CC₅₀ / IC₅₀ primary_assay->hit_selection counter_screen->hit_selection secondary_assay Secondary Assays: - Isoform Selectivity - Cell-based Target Engagement (e.g., Western Blot for Ac-Histone) hit_selection->secondary_assay lead_dev Lead Optimization secondary_assay->lead_dev

Sources

4-(3-Hydroxyanilino)-4-oxobutanoic acid in drug discovery screening

Author: BenchChem Technical Support Team. Date: January 2026

An Application & Protocol Guide for Drug Discovery Screening

Topic: 4-(3-Hydroxyanilino)-4-oxobutanoic acid Audience: Researchers, scientists, and drug development professionals.

Introduction: A Framework for Interrogating Novel Chemical Matter

In the landscape of modern drug discovery, the journey from a novel chemical entity (NCE) to a validated lead compound is both complex and challenging. Over 90% of drugs currently on the market are small molecules, a testament to their therapeutic versatility and established development pathways.[1] However, the process of identifying a high-quality "hit" from a vast chemical library and validating its biological activity is a meticulous endeavor.[2][3] This guide uses 4-(3-Hydroxyanilino)-4-oxobutanoic acid , a distinct organic small molecule, as a case study to delineate a comprehensive screening framework.

While this specific compound is not extensively characterized in public literature, its structure—featuring a carboxylic acid, an amide, and a hydroxylated aniline ring—presents functionalities common in bioactive molecules. This makes it an ideal candidate for illustrating a robust, target-agnostic screening cascade designed to uncover potential biological activity, validate initial findings, and lay the groundwork for mechanism-of-action studies.

This document provides a series of detailed protocols and application notes that guide the researcher from initial compound handling to primary phenotypic screening, and onward to a hypothetical target-based secondary assay and hit validation. The methodologies described herein are foundational and can be adapted for a wide range of small molecules entering a drug discovery pipeline.

Compound Profile: 4-(3-Hydroxyanilino)-4-oxobutanoic acid

PropertyValueSource
Molecular Formula C₁₀H₁₁NO₄Chemdiv[4]
Molecular Weight 209.2 g/mol Chemdiv[4]
InChI Key TYCMBBJHYNTEAJ-UHFFFAOYSA-NChemdiv[4]
logP (calculated) 0.1729Chemdiv[4]
Hydrogen Bond Donors 3Chemdiv[4]
Hydrogen Bond Acceptors 6Chemdiv[4]
Polar Surface Area 69.39 ŲChemdiv[4]

Section 1: Compound Management and Preparation

Principle: The integrity of any screening campaign relies on the quality and proper handling of the test compound. Accurate weighing, solubilization, and storage are critical to ensure reproducible results and avoid the introduction of artifacts.

Protocol 1.1: Preparation of Stock Solutions

Causality and Rationale: Dimethyl sulfoxide (DMSO) is the standard solvent for creating high-concentration stock solutions of small molecules for screening due to its high solubilizing power and miscibility with aqueous assay buffers.[5] A high-concentration primary stock (e.g., 10 mM or 50 mM) allows for minimal solvent carryover into the final assay, typically kept below 0.5% to prevent solvent-induced toxicity or artifacts. Serial dilutions are then performed to create a dose-response curve.

Step-by-Step Methodology:

  • Weighing: Accurately weigh out 1-5 mg of 4-(3-Hydroxyanilino)-4-oxobutanoic acid powder using an analytical balance in a tared, sterile microcentrifuge tube. Record the exact weight.

  • Solubilization: Add the required volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Calculation Example: For a 10 mM stock from 2.09 mg of compound (MW = 209.2 g/mol ):

      • Moles = 0.00209 g / 209.2 g/mol = 1.0 x 10⁻⁵ mol (or 10 µmol)

      • Volume (L) = Moles / Molarity = 10 x 10⁻⁶ mol / 0.010 mol/L = 0.001 L = 1 mL

      • Add 1 mL of DMSO to 2.09 mg of the compound.

  • Mixing: Vortex the solution vigorously for 2-5 minutes. If necessary, use a sonicating water bath for 5-10 minutes to ensure complete dissolution. Visually inspect for any remaining particulates.

  • Aliquoting and Storage: Aliquot the stock solution into smaller volumes (e.g., 20-50 µL) in sterile, low-binding tubes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C, protected from light.

Section 2: Primary Screening - A Target-Agnostic Approach

Principle: When the biological target of a novel compound is unknown, a phenotypic screen is the logical starting point.[6] Cell-based assays provide a physiologically relevant environment to assess the global impact of a compound on cellular health, revealing potential cytotoxic or cytostatic effects.[7][8][9] The MTT assay is a widely used colorimetric method to measure cell metabolic activity, which often correlates with cell viability.[10]

Protocol 2.1: Cell Viability Assessment via MTT Assay

Causality and Rationale: This protocol uses the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial reductase enzymes in living cells to form a purple formazan product. The amount of formazan produced is proportional to the number of metabolically active (viable) cells. A decrease in signal in the presence of the test compound suggests a reduction in cell viability or proliferation.

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture a relevant cell line (e.g., HeLa, A549, or a disease-relevant line) to ~80% confluency.

    • Trypsinize, count, and resuspend the cells in fresh culture medium.

    • Seed the cells into a 96-well, clear-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in a volume of 100 µL.

    • Incubate the plate for 18-24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution plate of 4-(3-Hydroxyanilino)-4-oxobutanoic acid in culture medium from your DMSO stock. Aim for final concentrations ranging from 0.1 µM to 100 µM.

    • Include "vehicle control" wells (medium with the same final % of DMSO as the highest compound concentration) and "untreated control" wells (medium only). A positive control (e.g., doxorubicin) is also recommended.

    • Carefully add 10 µL of the diluted compound solutions to the appropriate wells.

    • Incubate for 48-72 hours.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 20 µL of the MTT solution to each well.

    • Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.

  • Formazan Solubilization:

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the crystals.

    • Place the plate on a shaker for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Normalize the data to the vehicle control (100% viability) and calculate the percentage of viability for each compound concentration.

    • Plot the results to generate a dose-response curve and determine the IC₅₀ (the concentration at which 50% of cell viability is inhibited).

dot graph TD { graph [fontname="Arial", fontsize=12, splines=ortho, nodesep=0.8, ranksep=0.5]; node [shape=box, style="filled,rounded", fontname="Arial", fontsize=11, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} caption: High-level workflow for screening a novel compound.

Section 3: Target Deconvolution - A Hypothetical Case Study in Enzyme Inhibition

Scenario: The primary screen reveals that 4-(3-Hydroxyanilino)-4-oxobutanoic acid has an IC₅₀ of 15 µM in a cancer cell line known to be dependent on a specific kinase pathway. This leads to the hypothesis that the compound may be an enzyme inhibitor.[11]

Principle: To test this hypothesis, a direct biochemical assay is required.[12] This moves from a complex cellular environment to a simplified, in vitro system containing the purified target enzyme, its substrate, and the inhibitor.[13] This allows for precise measurement of direct target engagement and determination of inhibitory potency (IC₅₀).

Protocol 3.1: Biochemical Kinase Inhibition Assay (e.g., ADP-Glo™ Assay)

Causality and Rationale: The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to kinase activity. Inhibitors of the kinase will reduce the amount of ADP produced, leading to a decrease in the luminescent signal. This method is highly sensitive and suitable for high-throughput screening (HTS).

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare assay buffer, kinase solution (e.g., Target Kinase X), substrate solution (peptide substrate + ATP), and the test compound dilutions. The ATP concentration should ideally be at or near its Kₘ value for the kinase to effectively identify competitive inhibitors.[13][14]

  • Kinase Reaction:

    • In a 384-well, low-volume white plate, add the reagents in the following order:

      • 1 µL of serially diluted 4-(3-Hydroxyanilino)-4-oxobutanoic acid or DMSO vehicle control.

      • 2 µL of kinase solution.

      • 2 µL of substrate/ATP mix to initiate the reaction.

    • Include "No Kinase" controls (buffer instead of kinase) to determine background signal.

    • Incubate the plate at room temperature for 60 minutes.

  • Signal Generation:

    • Add 5 µL of ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a coupled luciferase reaction. Incubate for 30 minutes at room temperature.

  • Data Acquisition:

    • Measure luminescence using a microplate reader.

    • Normalize the data using the "No Kinase" (100% inhibition) and "DMSO Vehicle" (0% inhibition) controls.

    • Plot percent inhibition versus compound concentration and fit the data using a four-parameter logistic model to determine the biochemical IC₅₀.

Protocol 3.2: Mechanism of Action (MoA) Determination

Principle: Once direct inhibition is confirmed, it is crucial to understand how the compound inhibits the enzyme. MoA studies determine if the inhibitor is competitive (binds the active site), non-competitive (binds an allosteric site), or uncompetitive (binds the enzyme-substrate complex).[14] This is typically done by measuring the inhibitor's effect on enzyme kinetics (Kₘ and Vₘₐₓ) at varying substrate concentrations.[11][14]

Step-by-Step Methodology:

  • Experimental Setup:

    • Set up a matrix of reactions in a 96-well plate. The matrix will consist of multiple concentrations of the substrate (e.g., ATP, from 0.2 x Kₘ to 10 x Kₘ) tested against several fixed concentrations of the inhibitor (e.g., 0x, 0.5x, 1x, and 2x its IC₅₀).

  • Kinase Assay:

    • Perform the kinase reaction as described in Protocol 3.1, using the matrix of substrate and inhibitor concentrations.

    • Measure the initial reaction velocity (rate of product formation) for each condition.

  • Data Analysis:

    • Plot the reaction velocity versus substrate concentration for each inhibitor concentration.

    • Generate a Lineweaver-Burk (double reciprocal) plot (1/velocity vs. 1/[Substrate]).

    • Interpret the plot:

      • Competitive Inhibition: Lines intersect on the y-axis (Vₘₐₓ is unchanged, apparent Kₘ increases).

      • Non-competitive Inhibition: Lines intersect on the x-axis (Kₘ is unchanged, apparent Vₘₐₓ decreases).

      • Uncompetitive Inhibition: Lines are parallel (both apparent Kₘ and Vₘₐₓ decrease).

dot graph { graph [fontname="Arial", fontsize=12, layout=neato]; node [shape=circle, style=filled, fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} caption: Modes of reversible enzyme inhibition.

Section 4: Hit Validation and Progression

Principle: A "hit" from a primary screen is not a guarantee of a viable drug candidate. A rigorous hit validation process is essential to eliminate false positives and prioritize compounds with genuine, on-target activity and favorable properties.[15][16] This involves re-testing, using alternative (orthogonal) assays, and assessing for undesirable chemical features.[6]

Key Validation Steps:

  • Hit Confirmation:

    • Resynthesis/Re-sourcing: Obtain a fresh batch of the compound to ensure the observed activity is not due to an impurity in the original sample.

    • Confirmation IC₅₀: Re-run the primary and secondary assays to confirm the potency and reproducibility of the inhibitory activity.[2]

  • Orthogonal Assays:

    • Rationale: An orthogonal assay measures the same biological endpoint but uses a different technology or detection method. This helps rule out artifacts specific to the primary assay format (e.g., compound autofluorescence or interference with luciferase).

    • Example: If the primary screen was ADP-Glo (luminescence), an orthogonal assay could be a fluorescence polarization (FP) assay or a direct measurement of substrate phosphorylation using mass spectrometry.

  • Selectivity Profiling:

    • Rationale: A good drug candidate should be selective for its intended target to minimize off-target side effects.

    • Protocol: Screen 4-(3-Hydroxyanilino)-4-oxobutanoic acid against a panel of related enzymes (e.g., a broad kinase panel). The goal is to demonstrate that it is significantly more potent against the target of interest than other kinases.

  • Cellular Target Engagement:

    • Rationale: It is vital to show that the compound engages its intended target within a live cell.[2]

    • Method (e.g., Cellular Thermal Shift Assay - CETSA): This technique measures the thermal stability of a target protein in the presence and absence of the compound. Ligand binding typically stabilizes the protein, leading to a higher melting temperature. A shift in the melting curve upon compound treatment provides strong evidence of intracellular target engagement.[17]

Conclusion

This guide outlines a structured and logical pathway for the initial evaluation of a novel small molecule, using 4-(3-Hydroxyanilino)-4-oxobutanoic acid as a representative example. The progression from broad phenotypic screening to specific biochemical assays, mechanism-of-action studies, and rigorous hit validation forms the cornerstone of modern hit identification.[3] By employing these self-validating protocols, which incorporate essential controls and orthogonal validation steps, researchers can build a robust data package. This systematic approach increases confidence in the biological activity of a screening hit and provides a solid foundation for its subsequent advancement into the hit-to-lead and lead optimization phases of the drug discovery process.[1][18]

References

  • National Center for Biotechnology Information. (n.d.). In Vitro Cell Based Assays - Assay Guidance Manual. NCBI Bookshelf. Retrieved from [Link]

  • Mire-Sluis, A., et al. (n.d.). A guide for potency assay development of cell-based product candidates. U.S. Food and Drug Administration. Retrieved from [Link]

  • SpiroChem. (n.d.). Hit Validation. Retrieved from [Link]

  • Vipergen. (n.d.). Hit Identification - Revolutionizing Drug Discovery. Retrieved from [Link]

  • Oncodesign Services. (n.d.). Hit identification and validation services. Retrieved from [Link]

  • Dahlin, J. L., et al. (2018). Hit-to-Lead: Hit Validation and Assessment. Methods in Enzymology, 610, 1-32. Retrieved from [Link]

  • Wertalik, P. (2023, April 21). A Comprehensive Guide to Cell-Based Assays: Importance, Types, and Applications. BioInformant. Retrieved from [Link]

  • BioAgilytix. (2021, September 24). Cell Based Assays in Drug Development: Comprehensive Overview. Retrieved from [Link]

  • Brown, D. G., & Wobst, H. J. (2023). Introduction to small molecule drug discovery and preclinical development. Frontiers in Drug Discovery, 2. Retrieved from [Link]

  • Barreiro, G., et al. (2011). Small-molecule Screening Techniques in Drug Discovery. ResearchGate. Retrieved from [Link]

  • Wikipedia. (n.d.). Enzyme inhibitor. Retrieved from [Link]

  • BioAssay Systems. (n.d.). Enzyme Inhibitor Screening Services. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Basics of Enzymatic Assays for HTS - Assay Guidance Manual. NCBI Bookshelf. Retrieved from [Link]

  • Dötsch, L., et al. (2022). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. SLAS Discovery, 27(3), 118-126. Retrieved from [Link]

  • PubChem. (n.d.). 4-(4-Hydroxyanilino)-4-oxobutanoic acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes - Assay Guidance Manual. NCBI Bookshelf. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Regulatory Knowledge Guide for Small Molecules. Retrieved from [Link]

  • Stepanova, K., et al. (2022). Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations. International Journal of Molecular Sciences, 23(15), 8683. Retrieved from [Link]

  • PubChem. (n.d.). Butanoic acid, 4-(hydroxyamino)-4-oxo-. Retrieved from [Link]

  • Zyla, G., et al. (2011). The activity of a new 2-amino-1,3,4-thiadiazole derivative 4ClABT in cancer and normal cells. Folia Histochemica et Cytobiologica, 49(4), 669-675. Retrieved from [Link]

  • Debenham, J. S., et al. (2016). Discovery of N-[Bis(4-methoxyphenyl)methyl]-4-hydroxy-2-(pyridazin-3-yl)pyrimidine-5-carboxamide (MK-8617), an Orally Active Pan-Inhibitor of Hypoxia-Inducible Factor Prolyl Hydroxylase 1-3 (HIF PHD1-3) for the Treatment of Anemia. Journal of Medicinal Chemistry, 59(24), 11039-11049. Retrieved from [Link]

  • Genesis Drug Discovery & Development. (n.d.). Publications. Retrieved from [Link]

  • de Souza, M. V. N., et al. (2024). Unveiling the Antimycobacterial Potential of Novel 4-Alkoxyquinolines: Insights into Selectivity, Mechanism of Action, and In Vivo Exposure. Journal of Medicinal Chemistry, 67(1), 345-364. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(3-Hydroxyanilino)-4-oxobutanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-(3-Hydroxyanilino)-4-oxobutanoic acid. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to help you optimize your synthesis and improve yields.

I. Reaction Overview and Mechanism

The synthesis of 4-(3-Hydroxyanilino)-4-oxobutanoic acid is typically achieved through the nucleophilic acyl substitution reaction between 3-aminophenol and succinic anhydride. The lone pair of electrons on the nitrogen atom of the amine group in 3-aminophenol attacks one of the carbonyl carbons of succinic anhydride. This leads to the opening of the anhydride ring and the formation of an amide bond, resulting in the desired product.[1][2][3] This reaction is generally straightforward, but several factors can influence the final yield and purity of the product.

Reaction Scheme:

Reaction_Mechanism cluster_reactants Reactants cluster_product Product 3-Aminophenol 3-Aminophenol Succinic_Anhydride Succinic Anhydride Product 4-(3-Hydroxyanilino)-4-oxobutanoic acid Succinic_Anhydride->Product Nucleophilic Acyl Substitution Troubleshooting_Workflow Start Low Yield of Product Check_Reagents Check Reagent Quality (Purity, Dryness) Start->Check_Reagents Reagents_OK Reagents OK? Check_Reagents->Reagents_OK Check_Conditions Verify Reaction Conditions (Solvent, Temperature, Time) Conditions_OK Conditions Optimal? Check_Conditions->Conditions_OK Reagents_OK->Check_Conditions Yes Purify_Reagents Purify/Replace Reagents Reagents_OK->Purify_Reagents No Purify_Reagents->Start Optimize_Conditions Optimize Conditions (e.g., Gentle Heating) Conditions_OK->Optimize_Conditions No Purification_Issue Difficulty in Purification? Conditions_OK->Purification_Issue Yes Optimize_Conditions->Start Check_Byproducts Analyze for By-products (TLC, NMR) Purification_Issue->Check_Byproducts Yes Success Improved Yield Purification_Issue->Success No Optimize_Purification Optimize Purification Method (e.g., Recrystallization Solvent) Check_Byproducts->Optimize_Purification Optimize_Purification->Success

Sources

Technical Support Center: Synthesis of 4-(3-Hydroxyanilino)-4-oxobutanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-(3-Hydroxyanilino)-4-oxobutanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot side reactions encountered during this synthesis. Our goal is to provide you with the expertise and practical insights necessary to ensure the integrity and purity of your final product.

Introduction to the Synthesis

The synthesis of 4-(3-Hydroxyanilino)-4-oxobutanoic acid is most commonly achieved through the nucleophilic acyl substitution reaction between 3-aminophenol and succinic anhydride. This reaction proceeds via a ring-opening mechanism of the anhydride by the amino group of 3-aminophenol. While seemingly straightforward, this synthesis is often accompanied by the formation of several side products that can complicate purification and compromise the yield and purity of the desired compound. This guide will address the most frequently encountered issues and provide robust solutions.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: What are the most common side products in the synthesis of 4-(3-Hydroxyanilino)-4-oxobutanoic acid?

The primary side products encountered in this synthesis arise from the reactivity of the starting materials and the product itself under various reaction conditions. The most common impurities are:

  • N,O-Diacylated Product: This side product forms when a second molecule of succinic anhydride reacts with the hydroxyl group of the desired 4-(3-Hydroxyanilino)-4-oxobutanoic acid or unreacted 3-aminophenol. The use of a significant excess of succinic anhydride is a primary driver for the formation of this impurity.[1]

  • N-(3-Hydroxyphenyl)succinimide: Under conditions of high temperature, the initially formed 4-(3-Hydroxyanilino)-4-oxobutanoic acid can undergo intramolecular cyclization with the loss of a water molecule to form the corresponding succinimide derivative.

  • Polymeric Byproducts: Aminophenols are known to be susceptible to polymerization, especially under oxidative conditions or at elevated temperatures.[2][3][4] In this synthesis, polymerization can occur through various mechanisms, leading to complex, often insoluble, polymeric materials. The formation of poly(m-aminophenol)-succinate has been reported, indicating the potential for polymerization between the two reactants.[2]

  • Unreacted Starting Materials: Incomplete reactions will result in the presence of unreacted 3-aminophenol and succinic anhydride (or its hydrolysis product, succinic acid) in the final mixture.

Visualizing the Reaction Pathways

The following diagram illustrates the intended reaction pathway and the formation of the major side products.

Synthesis_Pathways Reactants 3-Aminophenol + Succinic Anhydride Main_Product 4-(3-Hydroxyanilino)-4-oxobutanoic Acid (Desired Product) Reactants->Main_Product Desired Reaction (Ring-Opening Amidation) Diacylated N,O-Diacylated Product Reactants->Diacylated Excess Succinic Anhydride Polymer Polymeric Byproducts Reactants->Polymer Elevated Temperature / Oxidative Conditions Main_Product->Diacylated Excess Succinic Anhydride Succinimide N-(3-Hydroxyphenyl)succinimide Main_Product->Succinimide High Temperature (Intramolecular Cyclization)

Caption: Reaction scheme showing the desired synthesis and common side product formation.

FAQ 2: My reaction mixture has turned dark and contains insoluble material. What is the likely cause and how can I prevent it?

A dark coloration and the presence of insoluble material are strong indicators of polymerization.[2][3][4] 3-Aminophenol is susceptible to oxidation and subsequent polymerization, which can be accelerated by elevated temperatures and the presence of air (oxygen).

Troubleshooting Steps:

  • Temperature Control: Maintain a moderate reaction temperature. The reaction between 3-aminophenol and succinic anhydride is typically exothermic. It is crucial to control the temperature to prevent overheating, which can promote both polymerization and the formation of the succinimide byproduct.

  • Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation of the 3-aminophenol.

  • Solvent Choice: Use a suitable solvent that allows for good solubility of the reactants and product at the desired reaction temperature, which can help to minimize localized overheating and side reactions.

FAQ 3: How can I minimize the formation of the N,O-diacylated product?

The formation of the diacylated product is primarily driven by the stoichiometry of the reactants.

Preventative Measures:

  • Control Stoichiometry: Use a stoichiometric amount or a slight excess of 3-aminophenol relative to succinic anhydride. A large excess of succinic anhydride should be avoided.[1]

  • Controlled Addition: Add the succinic anhydride portion-wise to the solution of 3-aminophenol. This helps to maintain a low concentration of the anhydride in the reaction mixture at any given time, favoring the mono-acylation reaction.

FAQ 4: What are the best methods for purifying 4-(3-Hydroxyanilino)-4-oxobutanoic acid from these side products?

A multi-step purification strategy is often necessary to obtain a highly pure product.

Step-by-Step Purification Protocol:

  • Initial Work-up:

    • After the reaction is complete, cool the mixture. If the product precipitates, it can be collected by filtration.

    • Wash the crude product with a non-polar solvent (e.g., toluene or hexane) to remove any unreacted succinic anhydride.

    • To remove unreacted 3-aminophenol, the crude product can be washed with a dilute acidic solution (e.g., dilute HCl).[5][6] The desired product is a carboxylic acid and will be less soluble in acidic water than the basic 3-aminophenol.

  • Recrystallization:

    • Recrystallization from a suitable solvent is a highly effective method for purification. Ethanol or an ethanol/water mixture is often a good choice.[5][6] This process is particularly effective at removing the more soluble succinimide and any remaining starting materials.

  • Column Chromatography:

    • For very high purity requirements, silica gel column chromatography can be employed. A mobile phase consisting of a mixture of a polar solvent (e.g., ethyl acetate or methanol) and a less polar solvent (e.g., dichloromethane or hexane), often with a small amount of acetic or formic acid to improve the peak shape of the carboxylic acid, can be used to separate the desired product from the various side products.

FAQ 5: What analytical techniques are recommended for monitoring the reaction and assessing the purity of the final product?

A combination of chromatographic and spectroscopic techniques is ideal for both in-process control and final product analysis.

Technique Application Expected Observations
Thin-Layer Chromatography (TLC) Rapid reaction monitoring and qualitative assessment of purity.The desired product should have a distinct Rf value from the starting materials and major byproducts.
High-Performance Liquid Chromatography (HPLC) Quantitative analysis of purity and impurity profiling.A well-resolved peak for the main product, with smaller peaks corresponding to impurities. Different retention times will be observed for the starting materials, diacylated product, and succinimide.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) Structural confirmation of the desired product and identification of impurities.The spectra of the pure product will show characteristic peaks for the aromatic, methylene, and carboxylic acid protons and carbons. Impurities will present their own unique sets of signals.
Mass Spectrometry (MS) Determination of the molecular weight of the product and impurities.The mass spectrum should show a prominent peak corresponding to the molecular ion of 4-(3-Hydroxyanilino)-4-oxobutanoic acid. The molecular weights of the side products can also be identified.
Infrared (IR) Spectroscopy Functional group analysis.The IR spectrum will show characteristic absorptions for the N-H and O-H stretching, amide C=O stretching, and carboxylic acid C=O and O-H stretching.

Analytical Workflow Diagram:

Analytical_Workflow Reaction_Mixture Reaction Mixture TLC TLC Monitoring Reaction_Mixture->TLC In-process Control Workup Work-up & Purification TLC->Workup Reaction Completion Final_Product Final Product Workup->Final_Product HPLC HPLC Purity Analysis Final_Product->HPLC NMR_MS_IR Structural Characterization (NMR, MS, IR) Final_Product->NMR_MS_IR

Caption: Recommended analytical workflow for synthesis and quality control.

References

  • European Patent Office. (n.d.). Improved process for preparing acyl aminophenols (EP 0622354 A2). Google Patents.
  • Güngör, A., & Can, H. K. (2014). Synthesis and characterization of poly(m-aminophenol)-succinat. ResearchGate. Retrieved from [Link]

  • El-Nahass, E., Madkour, F., & Elwan, M. (n.d.). Ring opening reaction of succinic anhydride with the amino group of acrylamides. ResearchGate. Retrieved from [Link]

  • Kavale, M., & Shcherbakov, D. (2023). A Reaction of N-Substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids. MDPI. Retrieved from [Link]

  • Kavale, M., & Shcherbakov, D. (2023). (PDF) A Reaction of N-Substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids. ResearchGate. Retrieved from [Link]

  • Gowda, B. T., et al. (2011). N-(3-Chlorophenyl)succinamic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Lopera-Valle, A., & Auras, R. (2019). Amine Responsive Poly(lactic acid) (PLA) and Succinic Anhydride (SAh) Graft-Polymer: Synthesis and Characterization. National Center for Biotechnology Information. Retrieved from [Link]

  • Various Authors. (2014). What is the best method for amidation of succinic anhydride or phethalic anhydried with Nitrogen? ResearchGate. Retrieved from [Link]

  • Kubatova, A., et al. (2015). Determination of Impurities in Bioproduced Succinic Acid. UND Scholarly Commons. Retrieved from [Link]

  • Chen, K., et al. (2020). Polymerization of Solid-State Aminophenol to Polyaniline Derivative Using a Dielectric Barrier Discharge Plasma. MDPI. Retrieved from [Link]

  • Kavale, M., & Shcherbakov, D. (2023). A Reaction of N-substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids. Beilstein Archives. Retrieved from [Link]

  • Gowda, B. T., et al. (2011). N-(3,5-Dimethylphenyl)succinamic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Plumb, J., et al. (2009). Methods of synthesis of certain hydroxamic acid compounds (WO2009040517A2). Google Patents.
  • Singh, S., & Kumar, V. (2016). Recent trends in the impurity profile of pharmaceuticals. National Center for Biotechnology Information. Retrieved from [Link]

  • Chen, K., et al. (2020). (PDF) Polymerization of Solid-State Aminophenol to Polyaniline Derivative Using a Dielectric Barrier Discharge Plasma. ResearchGate. Retrieved from [Link]

  • Various Authors. (n.d.). Method for the preparation of sulfo-N-hydroxy succinimade salts (US5942628A). Google Patents.
  • Various Authors. (n.d.). 4 questions with answers in SUCCINIC ANHYDRIDES. ResearchGate. Retrieved from [Link]

  • Kavale, M., & Shcherbakov, D. (2023). A Reaction of N-substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids. ResearchGate. Retrieved from [Link]

  • LibreTexts. (2023). Reactions of Acid Anhydrides with Nitrogen Compounds. Chemistry LibreTexts. Retrieved from [Link]

  • Kato, T., et al. (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. MDPI. Retrieved from [Link]

  • Svejstrup, T. D., & Sarpong, R. (2016). Diastereoselective Reactions of Imines with Anhydrides and their Derivatives and Mechanistic Investigation of the Multicomponent. eScholarship.org. Retrieved from [Link]

  • Gowda, B. T., et al. (2010). (PDF) N-(3-Methylphenyl)succinamic acid. ResearchGate. Retrieved from [Link]

Sources

Technical Support Center: Crystallization of 4-(3-Hydroxyanilino)-4-oxobutanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the crystallization of 4-(3-Hydroxyanilino)-4-oxobutanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the crystallization of this compound. By understanding the underlying principles of crystallization and the specific molecular characteristics of 4-(3-Hydroxyanilino)-4-oxobutanoic acid, you can optimize your purification processes for higher yield and purity.

Understanding the Molecule: Key Physicochemical Properties

4-(3-Hydroxyanilino)-4-oxobutanoic acid is a molecule possessing multiple functional groups that influence its crystallization behavior: a carboxylic acid, an amide, and a phenolic hydroxyl group. These groups allow for extensive hydrogen bonding, which dictates its solubility in various solvents.

PropertyValueSource
Molecular Formula C₁₀H₁₁NO₄Chemdiv[1]
Molecular Weight 209.2 g/mol Chemdiv[1]
Appearance Solid (form may vary)Sigma-Aldrich[2]
Key Functional Groups Carboxylic Acid, Amide, PhenolN/A

The presence of both hydrogen bond donors (hydroxyl, amide N-H, carboxylic acid O-H) and acceptors (carbonyls, hydroxyl oxygen) suggests that polar, protic solvents will be good candidates for dissolution at elevated temperatures.

Troubleshooting Guide: Common Crystallization Issues and Solutions

This section addresses specific problems you may encounter during the crystallization of 4-(3-Hydroxyanilino)-4-oxobutanoic acid in a question-and-answer format.

Q1: My compound will not crystallize from solution upon cooling. What should I do?

A1: Failure to crystallize is a common issue that typically indicates the solution is not supersaturated or that nucleation is kinetically hindered.

  • Scientific Rationale: Crystallization requires two key steps: nucleation (the initial formation of a small, stable crystalline entity) and crystal growth.[3] If the concentration of the solute is below its saturation point at a given temperature, it will not crystallize. Even in a supersaturated solution, the energy barrier for nucleation may be too high for crystals to form spontaneously.

  • Troubleshooting Workflow:

    Caption: Workflow for inducing crystallization.

  • Step-by-Step Protocols:

    • Reduce Solvent Volume: If the solution is not supersaturated, gently heat it to evaporate a portion of the solvent.[4][5] This will increase the concentration of your compound. After reducing the volume, allow the solution to cool slowly again.

    • Induce Nucleation:

      • Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution.[6][7][8] The micro-scratches on the glass can provide nucleation sites.

      • Seeding: If you have a small amount of pure, solid 4-(3-Hydroxyanilino)-4-oxobutanoic acid, add a tiny crystal to the supersaturated solution.[4][6][8] This "seed" will act as a template for further crystal growth.

      • Seed Rod: Dip a clean glass rod into the solution, remove it, and allow the solvent to evaporate, leaving a thin film of solid on the rod. Re-introduce the rod into the solution to provide seed crystals.[6][8]

    • Lower Temperature: Cool the solution in an ice-salt bath to achieve temperatures below 0 °C to further decrease solubility.[6]

Q2: My compound is "oiling out" instead of forming crystals. How can I fix this?

A2: "Oiling out" occurs when the compound comes out of solution as a liquid instead of a solid.

  • Scientific Rationale: This happens when the temperature of the solution is above the melting point of your compound at the point of saturation.[9] The resulting oil is often an impure liquid form of your compound that may solidify into an amorphous glass upon further cooling, trapping impurities.[9][10] This is a particular risk with compounds that have lower melting points or when high concentrations of impurities are present, causing a melting point depression.

  • Troubleshooting Workflow:

    Caption: Troubleshooting "oiling out".

  • Step-by-Step Protocols:

    • Reheat and Add More Solvent: Heat the solution until the oil redissolves. Then, add a small amount of additional hot solvent to decrease the saturation temperature.[9][11]

    • Slow Down Cooling: Allow the flask to cool to room temperature more slowly. You can insulate the flask with glass wool or paper towels to slow heat loss.

    • Change Solvent System: If the problem persists, your chosen solvent may be unsuitable. A solvent with a higher boiling point may help. Alternatively, using a solvent pair can be effective. Dissolve the compound in a "good" solvent where it is highly soluble, and then slowly add a "poor" solvent (in which it is less soluble) until the solution becomes turbid. Then, heat to clarify and cool slowly.[11] For 4-(3-Hydroxyanilino)-4-oxobutanoic acid, a potential starting point could be an ethanol-water or acetone-water system.

Q3: The crystals that formed are very fine needles or powder. How can I get larger crystals?

A3: The formation of very small crystals suggests that nucleation occurred too rapidly and was far more prevalent than crystal growth.

  • Scientific Rationale: The final size of crystals depends on the relative rates of nucleation and growth.[3] If the solution is cooled too quickly, a large number of nuclei form simultaneously, leading to a large number of small crystals competing for the solute. Slower cooling allows for fewer nucleation sites to form, promoting the growth of larger, more ordered crystals.

  • Step-by-Step Protocols:

    • Slower Cooling: Re-dissolve the compound by heating and allow it to cool much more slowly. Insulating the flask is a good practice here.

    • Reduce Supersaturation: Use slightly more solvent than the minimum required for dissolution at high temperature.[9] This will lower the degree of supersaturation at any given temperature during cooling, favoring growth over nucleation.

    • Solvent Choice: The choice of solvent can significantly impact the crystal habit (the external shape of the crystal).[12][13][14] Experiment with different solvents or solvent pairs to see if you can obtain a different crystal morphology. For instance, solvents that can hydrogen bond with the carboxylic acid or phenolic hydroxyl group may alter the growth rates of different crystal faces.[13][15]

Frequently Asked Questions (FAQs)

Q: What is the best way to choose a solvent for the crystallization of 4-(3-Hydroxyanilino)-4-oxobutanoic acid? A: An ideal crystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[16] Given the polar nature of your molecule, good starting points for screening would be:

  • Polar Protic Solvents: Water, ethanol, methanol, isopropanol.

  • Polar Aprotic Solvents: Acetone, ethyl acetate.

  • Solvent Pairs: Ethanol/water, acetone/water, ethyl acetate/hexane.[11][17]

A simple way to screen solvents is to place a small amount of your compound in a test tube, add a few drops of the solvent, and observe its solubility at room temperature and upon heating.[11]

Q: How do I know if my crystallized product is pure? A: Pure crystalline solids typically exhibit a sharp, well-defined melting point.[18][19][20][21] Impurities tend to broaden the melting point range and depress the melting point. You can also use analytical techniques like NMR spectroscopy, HPLC, or mass spectrometry to assess purity.

Q: Can impurities affect the crystallization process? A: Yes, impurities can significantly hinder crystallization.[22] They can sometimes act as inhibitors to nucleation or crystal growth, or they can be incorporated into the crystal lattice, reducing the purity of the final product. If you suspect significant impurities, especially colored ones, a pre-purification step using activated charcoal may be beneficial.

Q: What is the difference between a crystalline solid and an amorphous solid? A: Crystalline solids have a highly ordered, repeating three-dimensional arrangement of molecules, known as a crystal lattice.[19][23] This ordered structure results in distinct properties like a sharp melting point and flat faces on the crystals.[20] Amorphous solids lack this long-range order, and their constituent molecules are arranged randomly.[20] They tend to soften over a range of temperatures rather than having a distinct melting point.[21]

References

  • Chemistry LibreTexts. (2022, April 7). 3.5E: Initiating Crystallization. [Link]

  • RSC Publishing. (n.d.). Understanding the role of solvent in regulating the crystal habit. [Link]

  • Brainly. (2023, August 15). Describe two techniques that can be used to induce crystallization. [Link]

  • National Institutes of Health. (n.d.). Role of Solvents in Improvement of Dissolution Rate of Drugs: Crystal Habit and Crystal Agglomeration. [Link]

  • Quora. (2017, March 21). What characteristics define crystalline solids?[Link]

  • Homework.Study.com. (n.d.). Give three (3) methods to induce crystallization when crystals are not forming from a saturated solution. [Link]

  • Guide for crystallization. (n.d.). [Link]

  • ACS Publications. (n.d.). Understanding the Effect of a Solvent on the Crystal Habit. [Link]

  • Chemistry LibreTexts. (2025, August 20). 3.5: Inducing Recrystallization. [Link]

  • ACS Publications. (n.d.). Effect of Solvent on the Crystal Structure and Habit of Hydrocortisone. [Link]

  • MDPI. (n.d.). The Effect of Solvents on the Crystal Morphology of Pyriproxyfen. [Link]

  • Pearson. (2022, May 11). Crystalline Solids Explained: Definition, Examples, Practice & Video Lessons. [Link]

  • GeeksforGeeks. (2025, July 23). Crystalline Solids - Definition, Types, Properties, Structure, Examples. [Link]

  • PubChem. (n.d.). 4-(4-Hydroxyanilino)-4-oxobutanoic acid. [Link]

  • Chemistry LibreTexts. (2023, April 12). 12.1: Crystalline and Amorphous Solids. [Link]

  • University Wafer. (n.d.). Differences Between Amorphous & Crystalline Solids. [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. [Link]

  • Syrris. (n.d.). Pharmaceutical Crystallization in drug development. [Link]

  • wikiHow. (2024, October 10). 9 Ways to Crystallize Organic Compounds. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. [Link]

  • Quora. (2017, April 5). What should I do if crystallisation does not occur?[Link]

  • Neuland Labs. (2023, August 1). The Crucial Role of Crystallization in Drug Substances Development. [Link]

  • RECRYSTALLISATION. (n.d.). [Link]

  • MDPI. (n.d.). The Crystallization of Active Pharmaceutical Ingredients with Low Melting Points in the Presence of Liquid–Liquid Phase Separation. [Link]

  • CEPAC. (2008, June 3). From form to function: Crystallization of active pharmaceutical ingredients. [Link]

  • Jack Westin. (n.d.). Recrystallization - Organic Chemistry. [Link]

  • PubChem. (n.d.). Butanoic acid, 4-(hydroxyamino)-4-oxo-. [Link]

  • Chemistry LibreTexts. (2023, January 29). Recrystallization. [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • PubChem. (n.d.). (3S)-3-hydroxy-4-(2-hydroxy-4,5-dimethoxyanilino)-4-oxobutanoic acid. [Link]

  • Google Patents. (n.d.).
  • Google Patents. (n.d.).
  • PrepChem.com. (n.d.). Synthesis of 4-(3-amino-4-bromophenyl)-4-oxobutanoic acid. [Link]

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Technical Support Center: Optimizing Reaction Conditions for 4-(3-Hydroxyanilino)-4-oxobutanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the synthesis and optimization of 4-(3-hydroxyanilino)-4-oxobutanoic acid and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide practical, field-proven insights into this specific amide bond formation. Here, we move beyond generic protocols to address the nuanced challenges presented by the bifunctional nature of 3-aminophenol.

I. Frequently Asked Questions (FAQs)

This section addresses the most common initial queries and challenges encountered during the synthesis.

Q1: Why is my yield of 4-(3-hydroxyanilino)-4-oxobutanoic acid consistently low?

Low yield is a frequent issue stemming from several factors. The primary culprits are often incomplete activation of the carboxylic acid (from succinic acid/anhydride), deactivation of the amine nucleophile, or competing side reactions.[1] The presence of the phenolic hydroxyl group on 3-aminophenol introduces an additional layer of complexity.

Q2: I am observing a significant amount of a di-acylated byproduct. How can I prevent this?

This indicates that both the amino and the hydroxyl groups of 3-aminophenol are being acylated. This side reaction is particularly prevalent when using a large excess of a highly reactive acylating agent, such as an acid chloride or anhydride, under harsh conditions.[2] To favor selective N-acylation, it is crucial to control the stoichiometry of the reactants and choose milder reaction conditions. The amino group is inherently more nucleophilic than the phenolic hydroxyl group, and this difference should be exploited.[3]

Q3: Is it better to use succinic acid with a coupling reagent or succinic anhydride directly?

Both methods are viable, but the choice depends on the desired reaction control and available resources.

  • Succinic Anhydride: This is a more direct and atom-economical approach. The ring-opening reaction with the amine is often clean and efficient. However, it can be less controlled, and the carboxylic acid generated in situ can complicate the reaction medium.[4][5]

  • Succinic Acid + Coupling Reagent: This method offers greater control. Modern coupling reagents like HATU or EDC, often used with additives like HOBt, can efficiently form the amide bond under mild conditions, minimizing side reactions.[1] This is often the preferred method for more sensitive or complex derivatives.

Q4: My 3-aminophenol starting material has darkened. Can I still use it?

Aminophenols are susceptible to oxidation, which is indicated by a color change from off-white/tan to dark brown or black. Using oxidized starting material is a common cause of low yields and the formation of colored impurities that can be difficult to remove. It is highly recommended to use purified 3-aminophenol (e.g., by recrystallization or column chromatography) or purchase high-purity material and store it under an inert atmosphere (Nitrogen or Argon).

II. Troubleshooting Guide: From Reagents to Product

This guide provides a systematic approach to identifying and solving problems at each stage of the experimental workflow.

A. Reagent & Solvent Quality
Problem Probable Cause(s) Recommended Solution(s)
No or very little product formation. 1. Degraded 3-aminophenol: As mentioned in the FAQ, oxidation of the amine leads to inactive starting material. 2. Wet Solvents/Reagents: Water can hydrolyze succinic anhydride or the activated carboxylic acid intermediate, preventing amide formation.[1]1. Purify 3-aminophenol: Recrystallize from hot water or a suitable organic solvent. Check purity by TLC or melting point. 2. Use Anhydrous Solvents: Use freshly distilled solvents or commercially available anhydrous grades. Ensure all glassware is oven-dried before use.
Reaction is sluggish or stalls. Poor quality coupling reagents: Coupling reagents like EDC or DCC are moisture-sensitive.Store coupling reagents in a desiccator. For critical reactions, use a freshly opened bottle.
B. Reaction Setup & Conditions

Q: My reaction is not proceeding to completion, even with high-quality reagents. What should I check?

A: This often points to suboptimal reaction conditions or improper stoichiometry.

  • Incorrect Stoichiometry: An acid-base reaction between the carboxylic acid and the amine can occur, rendering the amine non-nucleophilic.[1][6] If using succinic acid, ensure you add a base to neutralize the acid and free the amine.

  • Suboptimal Temperature: While many amide couplings run well at room temperature, some may require gentle heating (40-60°C) to overcome activation energy barriers, especially with less reactive anilines. However, excessive heat can promote side reactions.[7]

  • Inappropriate Base: If using a coupling reagent, a non-nucleophilic base like Diisopropylethylamine (DIPEA) or Triethylamine (TEA) is essential.[1][8] Using a nucleophilic base can interfere with the reaction. The pKa of the base should be high enough to deprotonate the ammonium salt formed but not so high as to cause other side reactions.

  • Solvent Choice: The solvent must be able to dissolve all reactants. Dipolar aprotic solvents like DMF, NMP, or DCM are common choices for amide coupling reactions.[9]

Q: I suspect O-acylation is still occurring even with controlled stoichiometry. How can I improve N-acylation selectivity?

A: To enhance selectivity for the more nucleophilic amine:

  • Lower the Temperature: Run the reaction at 0°C or even lower when adding the acylating agent. This will favor the kinetically preferred N-acylation over the thermodynamically potential O-acylation.

  • Use a Protective Group Strategy: For derivatives where O-acylation is a persistent and significant issue, consider protecting the phenolic hydroxyl group (e.g., as a benzyl or silyl ether) before the coupling reaction, followed by a deprotection step.

C. Workup & Purification
Problem Probable Cause(s) Recommended Solution(s)
Product is difficult to extract from the aqueous phase. The product, containing both a free carboxylic acid and a phenolic hydroxyl group, can be highly polar and may have some water solubility, especially if the aqueous phase is basic.1. Acidify the Aqueous Layer: Before extraction, acidify the aqueous layer with dilute HCl (e.g., 1M) to a pH of ~2-3. This will protonate the carboxylate, making the product less water-soluble and more soluble in organic solvents like ethyl acetate. 2. Use a More Polar Solvent: If ethyl acetate fails, try extracting with a mixture of DCM and isopropanol.
Emulsion formation during extraction. High concentrations of reagents or byproducts can act as surfactants.1. Add Brine: Wash the organic layer with a saturated aqueous solution of NaCl (brine) to break the emulsion. 2. Filter: Pass the emulsified mixture through a pad of Celite.
White precipitate (DCU) is co-purifying with the product. If using DCC as a coupling reagent, the dicyclohexylurea (DCU) byproduct is notoriously difficult to remove due to its low solubility in many organic solvents.[6]1. Filter Before Workup: After the reaction is complete, cool the reaction mixture and filter off the precipitated DCU before proceeding to aqueous workup. 2. Use a Water-Soluble Carbodiimide: Switch to EDC. The corresponding urea byproduct is water-soluble and easily removed during the aqueous workup.[6]
Final product is colored (pink, brown, or black). Oxidation of phenolic compounds or residual impurities from the starting materials.1. Charcoal Treatment: Dissolve the crude product in a suitable solvent and treat with a small amount of activated charcoal, then filter through Celite. 2. Recrystallization: This is often the most effective method for removing colored impurities. 3. Column Chromatography: Use a silica gel column with an appropriate solvent system (e.g., a gradient of methanol in dichloromethane).

III. Experimental Protocols & Workflows

Protocol 1: Synthesis via Succinic Anhydride

This protocol leverages the direct ring-opening of succinic anhydride by 3-aminophenol.

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 3-aminophenol (1.0 eq) in a suitable anhydrous solvent (e.g., THF or Dioxane).

  • Reagent Addition: Add succinic anhydride (1.0 - 1.1 eq) portion-wise to the stirred solution at room temperature.

  • Reaction: Stir the mixture at room temperature for 4-6 hours or until TLC/LC-MS analysis indicates the consumption of the starting material. Gentle heating (40-50°C) may be required to drive the reaction to completion.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • If a precipitate has formed, filter the solid product and wash with cold solvent.

    • If no precipitate forms, concentrate the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with 1M HCl, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield pure 4-(3-hydroxyanilino)-4-oxobutanoic acid.

Protocol 2: Synthesis via EDC/HOBt Coupling

This protocol offers a more controlled amide bond formation from succinic acid.

  • Acid Activation: In a round-bottom flask under a nitrogen atmosphere, dissolve succinic acid (1.0 eq), HOBt (1.2 eq), and EDC·HCl (1.2 eq) in anhydrous DMF. Stir the mixture at 0°C for 30 minutes.

  • Amine Addition: In a separate flask, dissolve 3-aminophenol (1.1 eq) and DIPEA (2.5 eq) in anhydrous DMF. Add this solution dropwise to the activated acid solution at 0°C.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir overnight (12-16 hours). Monitor progress by TLC or LC-MS.[1]

  • Workup:

    • Quench the reaction by adding water.

    • Acidify the mixture to pH ~2-3 with 1M HCl.

    • Extract the product with ethyl acetate (3x).

    • Combine the organic layers and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization.

IV. Visualization of Workflows

General Synthesis & Purification Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Select Reagents: - 3-Aminophenol - Succinic Anhydride OR - Succinic Acid + Coupling Agent setup Combine Reagents Under Inert Atmosphere reagents->setup solvent Select Anhydrous Solvent (e.g., THF, DMF, DCM) monitor Monitor Reaction (TLC / LC-MS) setup->monitor quench Quench Reaction monitor->quench extract Acidify & Extract quench->extract purify Purify Crude Product (Recrystallization / Chromatography) extract->purify final_product final_product purify->final_product Final Product: 4-(3-hydroxyanilino)-4-oxobutanoic acid G start Low or No Yield Observed check_sm Check Starting Materials by TLC/NMR start->check_sm sm_ok Starting Materials OK? check_sm->sm_ok sm_bad Purify or Replace Starting Materials sm_ok->sm_bad No check_conditions Review Reaction Conditions sm_ok->check_conditions Yes anhydrous Were Anhydrous Conditions Used? check_conditions->anhydrous wet Dry Solvents/Reagents & Repeat anhydrous->wet No coupling Is Coupling Method Appropriate? anhydrous->coupling Yes coupling_bad Change Coupling Agent or Activation Method coupling->coupling_bad No workup Analyze Crude Mixture. Is Product Present? coupling->workup Yes workup_issue Optimize Workup/ Purification Protocol (pH, solvent) workup->workup_issue No, lost during workup success Yield Improved workup->success Yes

Caption: A decision tree for systematically troubleshooting low reaction yields.

V. References

  • Häusler, J., et al. (2021). Why did my amide synthesis does not work?. ResearchGate. Retrieved from [Link]

  • Ashenhurst, J. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Master Organic Chemistry. Retrieved from [Link]

  • Ishihara, K. (2019). Amide bond formation: beyond the dilemma between activation and racemisation. Royal Society of Chemistry. Retrieved from [Link]

  • Reddit r/Chempros. (2021). Tips and tricks for difficult amide bond formation?. Retrieved from [Link]

  • De Figueiredo, R. M. (2017). A green chemistry perspective on catalytic amide bond formation. UCL Discovery. Retrieved from [Link]

  • Google Patents. (2023). US20230104724A1 - An environment-friendly process for selective acylation of aminophenol. Retrieved from

  • Reddit r/Chempros. (2022). Amide coupling help. Retrieved from [Link]

  • Analytical Method Summaries. (2021). Various Analytical Methods. Retrieved from [Link]

  • Dunetz, J. R., et al. (2008). Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. Retrieved from [Link]

  • Westin, J. (n.d.). Synthesis of Amides. Jack Westin Organic Chemistry. Retrieved from [Link]

  • Toth, B. H., et al. (2024). One-pot mechanochemical hydrogenation and acetylation of 4-nitrophenol to 4-aminophenol and paracetamol. Green Chemistry. Retrieved from [Link]

  • European Patent Office. (1994). EP 0622354 A2 - Improved process for preparing acyl aminophenols. Retrieved from [Link]

  • Quora. (2018). When P-aminophenol is subjected to acylation, does it occur at the amino group preferably?. Retrieved from [Link]

  • PubChem. (n.d.). (3S)-3-hydroxy-4-(2-hydroxy-4,5-dimethoxyanilino)-4-oxobutanoic acid. Retrieved from [Link]

  • Google Patents. (2001). EP1097919A2 - Process for producing 4-amino-3-oxo-butanoic acid ester. Retrieved from

  • Google Patents. (1998). DE69418768T2 - Process for the preparation of N-acylated aminophenols. Retrieved from

  • Google Patents. (2016). US9290443B2 - Preparation of 4-amino-2,4-dioxobutanoic acid. Retrieved from

  • ResearchGate. (2019). The reaction mechanism of acetaminophen synthesis. Retrieved from [Link]

  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Retrieved from [Link]

  • PubMed. (1996). Purification and inactivation of 3-hydroxyanthranilic acid 3,4-dioxygenase from beef liver. Retrieved from [Link]

  • Phlox Institute. (2023). The Process of Synthesizing Paracetamol Involves the Utilization of Acetic Anhydride to Acetylate p-Aminophenol. Crown: Journal of Dentistry and Health Research. Retrieved from [Link]

  • NIH. (2019). Amine Responsive Poly(lactic acid) (PLA) and Succinic Anhydride (SAh) Graft-Polymer: Synthesis and Characterization. Retrieved from [Link]

  • Nayak, P. S., et al. (2014). Synthesis, Characterization, Crystal Structure, and Thermal Analysis of 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic Acid. Sci-Hub. Retrieved from [Link]

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Technical Support Center: Purification of 4-(3-Hydroxyanilino)-4-oxobutanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The purity of 4-(3-Hydroxyanilino)-4-oxobutanoic acid, a key intermediate in various research and development applications, is paramount to ensuring reproducible downstream results and the integrity of final products. Synthesized typically via the amidation of succinic anhydride with 3-aminophenol, the crude product is often contaminated with unreacted starting materials, side products, and other process-related impurities.[1][2] This guide provides a comprehensive, experience-driven framework for troubleshooting common purity issues and implementing robust purification protocols.

Troubleshooting Guide: Common Purity Challenges

This section addresses specific issues encountered during the purification of 4-(3-Hydroxyanilino)-4-oxobutanoic acid. The troubleshooting logic is presented in a question-and-answer format to directly resolve experimental challenges.

Issue 1: Crude product shows multiple spots on Thin-Layer Chromatography (TLC).

  • Question: My initial TLC analysis of the crude solid shows three distinct spots. What are they likely to be and what is the overall strategy?

  • Answer: The three spots most likely correspond to your desired product, unreacted 3-aminophenol, and residual succinic acid (the hydrolysis product of succinic anhydride). Your target compound is amphoteric, possessing both acidic (carboxylic acid, phenol) and weakly basic (aniline) functional groups. This property is the key to an effective separation.[3][4] The most efficient first step is a liquid-liquid extraction based on pH adjustment, also known as an acid-base extraction.[5][6] This technique manipulates the solubility of each component to move it between an organic and an aqueous layer.

Issue 2: Persistent contamination with starting materials after initial workup.

  • Question: After a simple water wash, I still see traces of 3-aminophenol and succinic acid in my product. How can I remove them selectively?

  • Answer: A simple water wash is often insufficient. You must exploit the differential acidity of the functional groups.

    • To Remove Succinic Acid: Succinic acid (pKa1 ~4.2, pKa2 ~5.6) is a significantly stronger acid than the phenolic hydroxyl group of 3-aminophenol (~pKa 9.8) and the target product's phenol. Therefore, washing your crude product (dissolved in an organic solvent like ethyl acetate) with a mild aqueous base, such as sodium bicarbonate (NaHCO₃), will selectively deprotonate and solubilize the succinic acid into the aqueous layer as sodium succinate.[4][7]

    • To Remove 3-Aminophenol: 3-Aminophenol has a basic amino group. Washing the organic layer with a dilute aqueous acid, such as 1M hydrochloric acid (HCl), will protonate the amino group, forming a water-soluble ammonium salt that partitions into the aqueous layer.[3] Your target product's amide nitrogen is significantly less basic and will remain in the organic phase.

Issue 3: The final isolated product is off-white, yellow, or brown.

  • Question: My product should be a white solid, but it has a persistent color. What causes this and how can I fix it?

  • Answer: The color is often due to the oxidation of the 3-aminophenol starting material, which can form highly colored impurities.

    • Solution 1: Activated Carbon Treatment. During the recrystallization process, after your product is fully dissolved in the hot solvent, you can add a small amount (1-2% by weight) of activated carbon (charcoal).[8] The carbon adsorbs colored impurities. Let the solution sit for a few minutes, then perform a hot filtration to remove the carbon before allowing the solution to cool and crystallize.[8]

    • Solution 2: Meticulous Starting Material Removal. Ensure that all 3-aminophenol is removed during the acid-base extraction, as it is the primary source of color. Multiple acidic washes may be necessary.

Issue 4: Difficulty achieving good crystal formation during recrystallization.

  • Question: My product either "oils out" or crashes out as a fine powder instead of forming nice crystals upon cooling. What should I do?

  • Answer: This is a common recrystallization problem related to solvent choice and cooling rate.

    • "Oiling Out": This happens when the solution becomes supersaturated at a temperature above the melting point of your solid. To fix this, add a small amount of additional hot solvent until the oil redissolves, then allow it to cool more slowly. Seeding the solution with a tiny crystal of pure product can also provide a nucleation site.

    • "Crashing Out": The formation of a fine powder indicates that cooling was too rapid, trapping impurities.[9] The key to growing large, pure crystals is slow cooling.[9] Allow the hot, filtered solution to cool to room temperature on the benchtop, undisturbed, before moving it to an ice bath to maximize recovery.

Visualizing the Purification Strategy

The following diagrams illustrate the logical workflow for purifying your crude product.

PurificationWorkflow start_end start_end process process decision decision impurity impurity product product start Crude Product (in Ethyl Acetate) bicarb_wash Wash with aq. NaHCO3 start->bicarb_wash separate1 Separate Layers bicarb_wash->separate1 aq1 Aqueous Layer: Sodium Succinate separate1->aq1 Impurity org1 Organic Layer: Product + 3-Aminophenol separate1->org1 Product hcl_wash Wash with 1M aq. HCl org1->hcl_wash separate2 Separate Layers hcl_wash->separate2 aq2 Aqueous Layer: 3-Aminophenol HCl Salt separate2->aq2 Impurity org2 Organic Layer: Pure Product separate2->org2 Product dry Dry (Na2SO4), Filter, Evaporate Solvent org2->dry recrystallize Recrystallize dry->recrystallize final_product Pure Crystalline Product recrystallize->final_product

Sources

Technical Support Center: Stability of 4-(3-Hydroxyanilino)-4-oxobutanoic Acid in Biological Media

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-(3-Hydroxyanilino)-4-oxobutanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on the stability challenges associated with this compound in biological matrices. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity and reproducibility of your experimental results.

I. Introduction to Stability Concerns

4-(3-Hydroxyanilino)-4-oxobutanoic acid, a succinanilic acid derivative, is susceptible to degradation in biological media, which can significantly impact the accuracy of in vitro and in vivo studies. The primary stability concerns revolve around hydrolysis of the amide bond and potential enzymatic degradation. These processes are influenced by several factors, including pH, temperature, and the presence of metabolic enzymes in the biological matrix. Understanding and mitigating these stability issues are critical for reliable pharmacokinetic and pharmacodynamic assessments.

II. Frequently Asked Questions (FAQs)

This section addresses common questions and concerns regarding the stability of 4-(3-Hydroxyanilino)-4-oxobutanoic acid in biological media.

Q1: My quantification results for 4-(3-Hydroxyanilino)-4-oxobutanoic acid in plasma are inconsistent. What could be the cause?

A1: Inconsistent quantification is a frequent challenge and can often be traced back to compound instability during sample handling and storage. The amide linkage in 4-(3-Hydroxyanilino)-4-oxobutanoic acid is susceptible to both chemical and enzymatic hydrolysis.

  • Chemical Hydrolysis: The stability of the compound is pH-dependent. At physiological pH (around 7.4), the rate of hydrolysis can be significant, especially at elevated temperatures.

  • Enzymatic Degradation: Plasma and other biological fluids contain various esterases and amidases that can catalyze the cleavage of the amide bond.

To address this, it is crucial to implement a strict and consistent sample handling protocol. This includes minimizing the time samples spend at room temperature, using appropriate anticoagulants and enzyme inhibitors, and ensuring proper storage conditions.

Q2: What are the primary degradation products of 4-(3-Hydroxyanilino)-4-oxobutanoic acid in biological media?

A2: The principal degradation pathway is the hydrolysis of the amide bond, yielding 3-aminophenol and succinic acid. Depending on the specific biological matrix and conditions, further metabolism of these primary products may occur. For instance, aniline compounds can be metabolized by enzymes like aniline dioxygenase and catechol 2,3-dioxygenase.

Q3: How does pH affect the stability of this compound?

avoiding common pitfalls in 4-(3-Hydroxyanilino)-4-oxobutanoic acid experiments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-(3-Hydroxyanilino)-4-oxobutanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when working with this compound. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to ensure the integrity and success of your experiments.

Section 1: Synthesis and Reaction Troubleshooting

The synthesis of 4-(3-Hydroxyanilino)-4-oxobutanoic acid, typically via the reaction of 3-aminophenol and succinic anhydride, is straightforward in principle but can present several challenges. This section addresses the most common issues encountered during the reaction process.

Frequently Asked Questions (FAQs)

Q1: My reaction to synthesize 4-(3-Hydroxyanilino)-4-oxobutanoic acid is showing a very low yield. What are the likely causes?

A1: Low yields in this acylation reaction can stem from several factors:

  • Incomplete Reaction: The reaction between the amine (3-aminophenol) and succinic anhydride can be slower than expected.[][2] Ensure you are allowing sufficient reaction time. Depending on the solvent and temperature, this could range from a few hours to overnight.

  • Salt Formation: Carboxylic acids and amines can undergo an acid-base reaction to form a salt.[3] The carboxylic acid group of the product can react with the basic 3-aminophenol starting material, effectively removing it from the reaction pathway.

  • Sub-optimal Temperature: While some amide syntheses proceed at room temperature, this specific reaction often requires heating to drive it to completion.[2] However, excessive heat can lead to side product formation. A gentle reflux is often a good starting point.

  • Purity of Reactants: 3-Aminophenol is susceptible to oxidation, which can be identified by a darkening of the material from its typical white or off-white appearance.[4][5] Using oxidized 3-aminophenol can lead to impurities and lower yields.

Q2: The reaction seems to have stalled. How can I drive it to completion?

A2: If the reaction is sluggish, consider the following:

  • Temperature Adjustment: Gradually increasing the reaction temperature can help overcome the activation energy barrier. Monitor for any changes in color that might indicate degradation.

  • Use of a Catalyst: While not always necessary for this specific reaction, in cases of particularly unreactive amines, the addition of a catalyst like DMAP (4-dimethylaminopyridine) can sometimes be beneficial for acylation reactions.[]

  • Removal of Water: Although not a direct product of the reaction with an anhydride, ensuring anhydrous conditions can be beneficial as any water present could hydrolyze the succinic anhydride.

Section 2: Handling and Storage

The stability of 4-(3-Hydroxyanilino)-4-oxobutanoic acid and its precursors is critical for reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: I've noticed my 3-aminophenol starting material has darkened over time. Can I still use it?

A1: 3-Aminophenol is known to be sensitive to air and light, leading to oxidation and a change in color from white/off-white to pinkish or darker.[4][5][6] It is highly recommended to use fresh or purified 3-aminophenol for the best results. If you must use darkened material, consider purifying it by recrystallization first.

Q2: What are the recommended storage conditions for 4-(3-Hydroxyanilino)-4-oxobutanoic acid?

A2: While specific stability data for this compound is not widely published, based on its structure containing an amide and a phenol, it is advisable to store it in a cool, dark, and dry place. A desiccator at room temperature or storage in a freezer under an inert atmosphere for long-term preservation would be ideal.

Section 3: Purification and Isolation

Proper purification is key to obtaining a high-purity final product. The bifunctional nature of 4-(3-Hydroxyanilino)-4-oxobutanoic acid (containing both an acidic carboxylic acid and a phenolic hydroxyl group) can be leveraged for purification.

Troubleshooting Guide: Purification
Problem Potential Cause Recommended Solution
Oily product that won't crystallize Presence of unreacted starting materials or solvent.Try triturating the oil with a non-polar solvent like hexanes to induce crystallization. Alternatively, perform an acid-base extraction.
Product contaminated with starting material Incomplete reaction or incorrect work-up.Utilize acid-base extraction. Dissolve the crude product in a basic aqueous solution (e.g., sodium bicarbonate). The carboxylic acid product will deprotonate and dissolve, while the less acidic 3-aminophenol may remain in an organic layer. Re-acidification of the aqueous layer will precipitate the desired product.
Product is discolored Oxidation of the phenolic group.Consider treating a solution of the product with a small amount of activated carbon before a final recrystallization step.
Experimental Protocol: Acid-Base Extraction
  • Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate).

  • Transfer the solution to a separatory funnel.

  • Extract the organic layer with a saturated aqueous solution of sodium bicarbonate. The 4-(3-Hydroxyanilino)-4-oxobutanoic acid will move to the aqueous layer as its sodium salt.

  • Separate the aqueous layer and wash it with fresh ethyl acetate to remove any remaining 3-aminophenol.

  • Cool the aqueous layer in an ice bath and slowly acidify with a dilute strong acid (e.g., 1M HCl) until a precipitate forms.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry thoroughly.

Section 4: Solubility and Formulation

Understanding the solubility of 4-(3-Hydroxyanilino)-4-oxobutanoic acid is crucial for its application in biological assays and other experiments.

Frequently Asked Questions (FAQs)

Q1: In which solvents is 4-(3-Hydroxyanilino)-4-oxobutanoic acid soluble?

A1: As a carboxylic acid with a significant hydrocarbon portion, its solubility in pure water is expected to be low.[7][8][9] It is likely to be more soluble in polar organic solvents such as DMSO, DMF, and alcohols. For aqueous buffers, its solubility can be greatly increased by deprotonating the carboxylic acid with a base to form a salt.[7][8]

Q2: How can I prepare an aqueous stock solution of this compound?

A2: To prepare an aqueous stock solution, you can dissolve the compound in a minimal amount of a base such as 1M NaOH and then dilute with water or your desired buffer to the final concentration. Be mindful of the final pH of your solution, as it will be basic. You can then adjust the pH carefully with a dilute acid if your experiment requires it, but be aware that the compound may precipitate if the pH is lowered too much.

Solvent Type Predicted Solubility Notes
WaterLowSolubility increases significantly at basic pH.
Aqueous Buffers (pH > 7)HighForms a soluble carboxylate salt.
DMSO, DMFHighCommon solvents for preparing high-concentration stock solutions.
Ethanol, MethanolModerate to HighGood for initial dissolution before dilution.
Non-polar solvents (e.g., Hexane)Very LowUseful for precipitation/crystallization.

Section 5: Characterization

Confirming the identity and purity of your synthesized 4-(3-Hydroxyanilino)-4-oxobutanoic acid is a critical final step.

Workflow for Compound Characterization

cluster_synthesis Synthesis cluster_characterization Characterization Synthesize Synthesize Compound Purify Purify (e.g., Recrystallization, Chromatography) Synthesize->Purify TLC TLC Analysis (Purity Check) Purify->TLC MeltingPoint Melting Point (Purity Check) TLC->MeltingPoint If pure IR FTIR Spectroscopy (Functional Groups) MeltingPoint->IR NMR NMR Spectroscopy (Structure Confirmation) IR->NMR MS Mass Spectrometry (Molecular Weight) NMR->MS

Figure 1. A typical workflow for the characterization of a synthesized compound.
Frequently Asked Questions (FAQs)

Q1: What key features should I look for in the FTIR spectrum of 4-(3-Hydroxyanilino)-4-oxobutanoic acid?

A1: You should expect to see characteristic peaks for the functional groups present:

  • O-H stretch (Carboxylic Acid): A very broad peak typically in the range of 2500-3300 cm⁻¹.

  • O-H stretch (Phenol): A broad peak around 3200-3600 cm⁻¹.

  • N-H stretch (Amide): A peak around 3300 cm⁻¹.

  • C=O stretch (Carboxylic Acid): A strong peak around 1700-1725 cm⁻¹.

  • C=O stretch (Amide): A strong peak around 1630-1680 cm⁻¹ (Amide I band).

  • N-H bend (Amide): A peak around 1510-1570 cm⁻¹ (Amide II band).

Q2: How can NMR spectroscopy confirm the structure?

A2: ¹H NMR spectroscopy should show distinct signals for the aromatic protons of the 3-hydroxyphenyl ring, the protons on the butanoic acid chain, and the exchangeable protons of the -OH, -NH, and -COOH groups. The integration of these signals should correspond to the number of protons in each environment. ¹³C NMR will show characteristic peaks for the carbonyl carbons of the amide and carboxylic acid, as well as the aromatic carbons.

References

  • Britannica. (n.d.). Carboxylic acid - Properties, Structure, Reactions. Retrieved from [Link]

  • PubChem. (n.d.). 4-(4-Hydroxyanilino)-4-oxobutanoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 3-Aminophenol. Retrieved from [Link]

  • Wikipedia. (n.d.). Carboxylic acid. Retrieved from [Link]

  • Lin, S. (2026, January 5). How to Understand Carboxylic Acid Properties and Uses? Retrieved from [Link]

  • JoVE. (2023, April 30). Video: Physical Properties of Carboxylic Acid Derivatives. Retrieved from [Link]

  • South Dakota State University. (n.d.). Chapter 13 Carboxylic Acids. Retrieved from [Link]

  • Master Organic Chemistry. (2018, February 28). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Retrieved from [Link]

  • Mabuchi, T., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry, 78(9), 4532-4544. Retrieved from [Link]

  • PubChem. (n.d.). Butanoic acid, 4-(hydroxyamino)-4-oxo-. Retrieved from [Link]

  • Chemguide. (n.d.). acid anhydrides with ammonia or primary amines. Retrieved from [Link]

Sources

Technical Support Center: Method Refinement for HPLC Analysis of 4-(3-Hydroxyanilino)-4-oxobutanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the High-Performance Liquid Chromatography (HPLC) analysis of 4-(3-Hydroxyanilino)-4-oxobutanoic acid. This molecule, possessing a carboxylic acid, a phenolic hydroxyl, and an amide group, presents a unique set of challenges in reversed-phase chromatography. Its polar, acidic nature requires careful control over chromatographic parameters to achieve a robust, reproducible, and accurate analytical method.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in the field. It is designed for researchers, scientists, and drug development professionals to not only solve specific experimental issues but also to understand the underlying chemical principles governing the separation. Our goal is to empower you to move beyond simple problem-solving to proactive method refinement and optimization.

Recommended Starting Method

Before troubleshooting, a robust starting point is essential. The following reversed-phase HPLC method is designed to provide good initial retention and peak shape for 4-(3-Hydroxyanilino)-4-oxobutanoic acid.

ParameterRecommended ConditionRationale
HPLC Column C18, 2.1 x 100 mm, 1.8 µmA standard C18 phase provides hydrophobic retention. The smaller particle size offers high efficiency.
Mobile Phase A 0.1% Formic Acid in WaterLow pH (~2.7) suppresses the ionization of the carboxylic acid, increasing retention and improving peak shape.[1][2]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with low viscosity and good UV transparency.
Gradient Program 5% to 95% B over 10 minutesA broad gradient is ideal for initial method development to locate the analyte's elution point.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Column Temperature 35 °CElevated temperature can improve peak shape and reduce system backpressure.[3]
Injection Volume 2 µLA small injection volume minimizes potential peak distortion from the sample solvent.
Detection (UV) 254 nmThe aromatic ring should provide strong absorbance at this wavelength. A full PDA scan is recommended initially.
Sample Diluent 50:50 Acetonitrile:WaterA diluent that approximates the initial mobile phase composition is recommended to prevent peak shape issues.

Troubleshooting & FAQs

This section addresses the most common issues encountered during the analysis of polar acidic compounds like 4-(3-Hydroxyanilino)-4-oxobutanoic acid.

Category 1: Peak Shape Problems

Q1: Why is my peak for 4-(3-Hydroxyanilino)-4-oxobutanoic acid tailing severely?

A1: Peak tailing is the most common issue for this type of analyte and typically results from unwanted secondary interactions between the analyte and the stationary phase.[4][5] For this specific molecule, there are two primary chemical causes:

  • Silanol Interactions: The stationary phase surface (silica) has residual acidic silanol groups (Si-OH). At mid-range pH, these groups can become ionized (Si-O⁻) and interact strongly with polar parts of your molecule, such as the phenolic hydroxyl group, causing tailing.[5][6]

  • Incomplete Ion Suppression: If the mobile phase pH is too close to the analyte's pKa (the carboxylic acid pKa is likely ~4.5), a mixed population of ionized and non-ionized analyte exists. The ionized form is more polar and interacts differently with the stationary phase, leading to a distorted peak.[6][7]

Troubleshooting Protocol:

  • Step 1: Confirm the Cause: Inject a neutral compound (e.g., toluene or caffeine). If the neutral compound's peak is symmetrical, the tailing is a chemical issue specific to your analyte. If the neutral compound also tails, it indicates a physical problem in the system, such as a column void or extra-column dead volume.[8]

  • Step 2: Ensure Low pH: The most effective solution is to lower the mobile phase pH.[9] Using 0.1% formic acid (pH ~2.7) or 0.1% phosphoric acid (pH ~2.1) will fully protonate the surface silanols, neutralizing their negative charge, and suppress the ionization of your analyte's carboxylic acid group.[1][2]

  • Step 3: Consider a Modern Column: Use a column with advanced end-capping or a hybrid particle technology. These columns are designed to have fewer accessible silanol groups, minimizing the potential for secondary interactions.[5][10]

  • Step 4: Check for Metal Chelation: The 3-hydroxyanilino moiety can potentially chelate with trace metals in the system (e.g., in the stainless-steel frit or column packing). This can be diagnosed by adding a small amount of a chelating agent like medronic acid or EDTA to the mobile phase, although this is a less common solution.

Diagram: Troubleshooting Workflow for Peak Tailing

G start Peak Tailing Observed check_neutral Inject Neutral Compound (e.g., Caffeine) start->check_neutral physical_issue Physical Issue Detected check_neutral->physical_issue Neutral Peak Tails chemical_issue Chemical Interaction Issue check_neutral->chemical_issue Neutral Peak Symmetrical physical_solutions Check for dead volume Inspect column for void Replace column frit physical_issue->physical_solutions chemical_solutions 1. Ensure Mobile Phase pH < 3.0 2. Use High-Purity, End-Capped Column 3. Lower Sample Concentration chemical_issue->chemical_solutions end_state Symmetrical Peak Achieved physical_solutions->end_state Problem Solved chemical_solutions->end_state Problem Solved

A systematic approach to diagnosing peak tailing.

Q2: My peak is fronting. What does this mean?

A2: Peak fronting, where the front of the peak is sloped, is less common than tailing but usually points to one of two issues:

  • Column Overload: You have injected too much sample mass onto the column. The stationary phase becomes saturated, and excess analyte molecules travel through the column faster, eluting earlier and causing the peak to front.

  • Poor Sample Solvent Compatibility: If your sample is dissolved in a solvent much stronger than the initial mobile phase (e.g., 100% Acetonitrile or DMSO), the sample band will not focus properly at the head of the column.

Troubleshooting Protocol:

  • Step 1: Dilute the Sample: Prepare a 10-fold and 100-fold dilution of your sample and inject it. If the peak shape becomes symmetrical, the issue was mass overload.

  • Step 2: Match the Sample Diluent: Re-dissolve your sample in a solvent that is as close as possible to the initial mobile phase conditions (e.g., 95% Water / 5% Acetonitrile with 0.1% Formic Acid). This ensures the sample properly focuses at the column inlet.

Category 2: Retention Time & Resolution Problems

Q3: My retention time is drifting to earlier times with each injection. What is happening?

A3: A progressive shift in retention time, especially to earlier times for a polar analyte, often indicates a problem with the column or mobile phase.[3][11][12]

  • Insufficient Column Equilibration: If the column is not fully equilibrated with the starting mobile phase conditions before each injection, the retention can be inconsistent. This is particularly true for gradient methods.[3][11]

  • Mobile Phase pH Drift: If you are using a buffer near its pKa, or if volatile acids/bases (like formic acid or ammonia) are used, their concentration can change over time due to evaporation, altering the mobile phase pH and affecting retention.[13]

  • Column Degradation: Over time, the bonded phase of the column can hydrolyze and degrade, especially under harsh pH conditions, leading to a loss of retention.

Troubleshooting Protocol:

  • Step 1: Increase Equilibration Time: Extend the post-run equilibration time to at least 10-15 column volumes. For a 2.1 x 100 mm column at 0.4 mL/min, this means at least 2-3 minutes of equilibration at initial conditions.[11]

  • Step 2: Prepare Fresh Mobile Phase Daily: To prevent pH drift, always use freshly prepared mobile phases.[3] Keep solvent bottles capped to minimize evaporation of volatile components.[13]

  • Step 3: Use a Guard Column: A guard column can protect the analytical column from contaminants in the sample that might irreversibly bind to the stationary phase and alter its chemistry. The packing material should be the same as the analytical column.[14]

  • Step 4: Monitor System Pressure: A sudden drop in pressure could indicate a leak, while a steady increase could mean a blockage. Both can affect flow rate and retention times.

Diagram: Impact of Mobile Phase pH on Analyte Retention

G cluster_0 Low pH (e.g., 2.7) cluster_1 High pH (e.g., 7.0) low_ph Analyte State: -COOH (Neutral) Column State: Si-OH (Neutral) Result: Strong Hydrophobic Retention (Longer Retention Time) high_ph Analyte State: -COO⁻ (Charged) Column State: Si-O⁻ (Charged) Result: Weak Hydrophobic Retention (Shorter Retention Time) low_ph->high_ph Increasing pH

Effect of pH on the ionization and retention of an acidic analyte.

Q4: I am not getting enough retention for my analyte. How can I increase it?

A4: For polar compounds, achieving adequate retention on a reversed-phase column can be a challenge.[10][15]

  • Ensure Ion Suppression: As mentioned, the primary way to retain a weak acid is to ensure the mobile phase pH is at least 1.5-2 pH units below the analyte's pKa.[7][16][17]

  • Reduce Organic Content: Decrease the starting percentage of the organic solvent (Mobile Phase B) in your gradient. You could start at 0% or 2% B.

  • Use a "Polar-Embedded" or "Aqueous-Compatible" Column: Standard C18 columns can suffer from "phase collapse" or "dewetting" in highly aqueous mobile phases, leading to a sudden loss of retention.[18] Columns specifically designed for polar analytes or 100% aqueous conditions prevent this and provide better retention for polar molecules.[10][15][19]

  • Change the Organic Modifier: If using acetonitrile, switching to methanol may increase retention for some compounds due to different solvent-analyte interactions.

Method Refinement & Validation

Once troubleshooting is complete and a stable method is established, further refinement may be necessary to meet the specific goals of your assay (e.g., speed, sensitivity, or resolution from a key impurity).

Refinement Strategy:

  • Optimize the Gradient: After finding the elution point, change the shallow gradient slope around the elution time of your analyte to improve resolution from nearby peaks. A shallower gradient (e.g., 1% B/min) increases resolution.

  • Adjust Flow Rate and Temperature: Increasing the flow rate can shorten the run time, but may sacrifice some resolution. Increasing temperature lowers viscosity, reducing backpressure and sometimes improving peak shape, but can also alter selectivity. These parameters should be adjusted within the limits defined by guidelines like USP <621>.[14][20][21][22][23]

  • Method Validation: Once optimized, the method should be validated according to ICH Q2(R1) guidelines to demonstrate that it is suitable for its intended purpose.[24][25][26][27][28] This involves assessing parameters such as specificity, linearity, accuracy, precision, and robustness.

References

  • Waters Corporation. (n.d.). Waters Column Selection Guide for Polar Compounds.
  • Hawach Scientific. (2025, October 15). Troubleshooting HPLC Column Retention Time Drift.
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide.
  • United States Pharmacopeia. (n.d.). <621> CHROMATOGRAPHY.
  • BenchChem. (n.d.). Technical Support Center: Troubleshooting Peak Tailing in HPLC for Acidic Compounds.
  • United States Pharmacopeia. (2022, December 1). <621> CHROMATOGRAPHY.
  • Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography.
  • Phenomenex. (n.d.). Choosing the Right HPLC Column: A Complete Guide.
  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • KNAUER Wissenschaftliche Geräte GmbH. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds.
  • Crawford Scientific. (2020, August 18). Troubleshooting Retention Time Changes in (U)HPLC – a Systematic Approach.
  • U.S. Food and Drug Administration. (2005, November). Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • International Council for Harmonisation. (n.d.). Quality Guidelines.
  • Waters Corporation. (2017, August 3). Infographic: What's the Best Column for Polar Compound Retention?.
  • Starodub. (2024, April 24). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures.
  • Semantic Scholar. (n.d.). Importance of Controlling Mobile Phase pH in Reversed Phase HPLC.
  • Phenomenex. (2022, May 20). Choosing the Right UHPLC Column for Highly Polar Basic Compounds.
  • ResearchGate. (2023, August 24). How to fix a shifting retention time of peaks in hplc?.
  • Element Lab Solutions. (n.d.). Causes of Retention Time Drift in HPLC.
  • Hawach Scientific. (2025, August 20). Polar Column in HPLC Example.
  • Phenomenex. (2017, June 28). Understanding USP Chapter <621>: HPLC Method Guidelines.
  • DSDP Analytics. (n.d.). USP <621> Chromatography.
  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
  • United States Pharmacopeia. (2021, November 19). <621> Chromatography.
  • LCGC North America. (2019, November 12). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks.
  • Biotage. (2023, January 24). How does an acid pH affect reversed-phase chromatography separations?.
  • Phenomenex. (n.d.). Choosing the Right UHPLC Column for Analyzing Highly Polar Acidic Molecules.
  • Axion Labs. (n.d.). HPLC Peak Tailing.
  • Chromatography Today. (2020, February 17). The use of Mobile Phase pH as a Method Development Tool.
  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?.
  • International Laboratory Services. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis.
  • Sigma-Aldrich. (n.d.). Developing HPLC Methods.
  • Asian Journal of Pharmaceutical Research. (n.d.). Steps involved in HPLC Method Development.
  • Agilent Technologies. (n.d.). Separation of Organic Acids on an Agilent Polaris C18-A Column.

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Validation & Comparative

A Senior Application Scientist's Guide to the Mass Spectrometric Confirmation of 4-(3-Hydroxyanilino)-4-oxobutanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of mass spectrometry (MS) techniques for the definitive structural confirmation of 4-(3-Hydroxyanilino)-4-oxobutanoic acid. As researchers and drug development professionals, the unambiguous identification of novel chemical entities, metabolites, or impurities is paramount for regulatory compliance and ensuring product safety and efficacy.[1][2] This document moves beyond simple protocols to explain the causality behind experimental choices, empowering you to develop robust, self-validating analytical systems.

The molecule , 4-(3-Hydroxyanilino)-4-oxobutanoic acid, possesses multiple functional groups—a carboxylic acid, an amide, and a phenolic hydroxyl group—that dictate its ionization and fragmentation behavior. Understanding these properties is key to selecting the optimal analytical strategy.

PropertyValueSource
Molecular Formula C₁₀H₁₁NO₄[3]
Molecular Weight 209.20 g/mol [3]
Monoisotopic Exact Mass 209.06881 DaCalculated

Our analysis will compare three core strategies, escalating in analytical power and confidence:

  • Nominal Mass Confirmation: Rapid verification of the molecular weight.

  • Tandem MS (MS/MS): Structural fingerprinting through controlled fragmentation.

  • High-Resolution MS (HRMS): Unambiguous elemental formula determination.

Strategy 1: Nominal Mass Confirmation with Single Quadrupole MS

This approach serves as a rapid, initial screening to confirm the presence of a compound with the expected molecular weight. It is best suited for verifying the output of a synthesis reaction where the product is largely expected.

Expertise & Experience: The "Why"

A single quadrupole mass spectrometer is a robust and accessible tool. We leverage electrospray ionization (ESI), a soft ionization technique ideal for polar, thermally labile small molecules like our target.[4][5] The molecule's acidic (carboxylic acid, phenol) and weakly basic (amide/aniline) sites allow for ionization in both positive ([M+H]⁺) and negative ([M-H]⁻) modes.

  • Positive Ion Mode ([M+H]⁺): Protonation is enhanced by adding a source of protons, such as 0.1% formic acid, to the mobile phase. This typically protonates the most basic site.

  • Negative Ion Mode ([M-H]⁻): Deprotonation is facilitated by a neutral or slightly basic mobile phase, removing a proton from the most acidic site, the carboxylic acid.

While both are possible, the carboxylic acid is significantly more acidic than the amide is basic, often leading to more efficient and sensitive detection in negative ion mode for molecules of this class.

Experimental Protocol: Direct Infusion
  • Sample Preparation: Prepare a 1 µg/mL solution of 4-(3-Hydroxyanilino)-4-oxobutanoic acid in a 50:50 acetonitrile:water mixture. For positive mode, add 0.1% formic acid.

  • Instrument Setup (Single Quadrupole):

    • Ionization Mode: ESI, Positive and Negative

    • Infusion Flow Rate: 10 µL/min

    • Capillary Voltage: +3.5 kV (Positive), -3.0 kV (Negative)

    • Drying Gas Flow: 10 L/min

    • Drying Gas Temperature: 300°C

    • Nebulizer Pressure: 40 psig

    • Scan Range: m/z 50 - 300

Expected Data & Limitations
Ion ModeAdductExpected Nominal m/z
Positive[M+H]⁺210.1
Negative[M-H]⁻208.1

Trustworthiness: This method only confirms nominal mass. It cannot distinguish between isomers or provide definitive structural evidence, as numerous other compounds could share this integer mass.

Strategy 2: Structural Elucidation with Tandem Mass Spectrometry (MS/MS)

To build confidence, we must break the molecule apart and analyze its fragments. Tandem mass spectrometry (MS/MS) provides a reproducible "fingerprint" characteristic of the molecule's specific structure. This is achieved by isolating the parent ion (e.g., m/z 210.1) and subjecting it to Collision-Induced Dissociation (CID).

Expertise & Experience: Predicting Fragmentation

The fragmentation pathways are governed by the principles of chemical stability. We can predict the most likely bond cleavages based on the molecule's structure. The weakest bonds and those that lead to the formation of stable neutral molecules (like H₂O, CO, CO₂) are most likely to break.[6]

  • In Positive Mode ([M+H]⁺): The charge is less localized, and fragmentation often involves cleavages around the amide bond and losses from the butanoic acid chain.

  • In Negative Mode ([M-H]⁻): The charge is stabilized on the carboxylate. A characteristic loss of CO₂ (44 Da) is highly probable and often a dominant fragmentation pathway for carboxylic acids.

Below is a predicted fragmentation pathway in negative ion mode, which is often more structurally informative for this compound class.

G parent [M-H]⁻ m/z 208.1 frag1 Loss of H₂O m/z 190.1 parent->frag1  -H₂O frag2 Loss of CO₂ m/z 164.1 parent->frag2  -CO₂ frag3 [3-hydroxyaniline]⁻ m/z 108.0 frag2->frag3  -C₄H₄O (succinic anhydride precursor) frag4 Loss of CO₂ & C₂H₂O m/z 122.1 frag2->frag4  -C₂H₂O (ketene)

Caption: Predicted MS/MS fragmentation of [M-H]⁻ ion.

Experimental Protocol: LC-MS/MS Product Ion Scan

This protocol uses a liquid chromatography (LC) system to introduce the sample, which is standard practice for complex mixtures or when quantitation is needed.[7][8]

  • LC Setup:

    • Column: C18 reverse phase, 2.1 x 50 mm, 2.6 µm[9]

    • Mobile Phase A: 0.1% Formic Acid in Water (for positive mode) OR 5 mM Ammonium Acetate in Water (for negative mode)

    • Mobile Phase B: Acetonitrile with corresponding modifier

    • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes.[10]

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40°C

  • MS/MS Setup (Triple Quadrupole or Ion Trap):

    • Ionization Mode: ESI Negative

    • Scan Type: Product Ion Scan

    • Precursor Ion (Q1): m/z 208.1

    • Collision Gas: Argon at ~2 mTorr

    • Collision Energy (CE): This requires optimization. Test a range from 10-40 eV to generate a rich spectrum of fragments. Start with 20 eV.

    • Scan Range (Q3): m/z 40 - 220

Expected Data & Interpretation
Precursor Ion (m/z)Predicted Fragment Ion (m/z)Proposed Neutral Loss
208.1 ([M-H]⁻)190.1H₂O
208.1 ([M-H]⁻)164.1CO₂
208.1 ([M-H]⁻)108.0C₄H₄O₂ (succinic acid)

Trustworthiness: A match between the observed fragmentation pattern and the predicted one provides strong evidence for the proposed structure. However, it may not be sufficient to distinguish between highly similar isomers without authentic standards.

Strategy 3: Unambiguous Confirmation with High-Resolution Mass Spectrometry (HRMS)

For definitive confirmation, especially in a regulatory or drug discovery context, HRMS is the gold standard.[11][12] Instruments like Quadrupole Time-of-Flight (Q-TOF) or Orbitraps provide mass accuracy below 5 parts-per-million (ppm), allowing for the confident determination of a molecule's elemental formula.[1][2]

Expertise & Experience: The Power of Mass Accuracy

Nominal mass cannot distinguish between C₁₀H₁₁NO₄ (209.0688) and, for example, a potential impurity like C₁₀H₉N₃O₃ (209.0644). They both have a nominal mass of 209 Da. However, an HRMS instrument can easily resolve this 0.0044 Da difference. By measuring the mass of our ion to four or five decimal places, we can calculate the mass error against the theoretical value. An error of <5 ppm provides extremely high confidence in the assigned elemental formula.

Experimental Workflow: LC-HRMS and HR-MS/MS

G cluster_0 LC Separation cluster_1 HRMS Analysis LC Inject Sample (C18 Column) ESI ESI Source ([M-H]⁻) LC->ESI MS1 Full Scan MS (Accurate Mass of Precursor) ESI->MS1 CID Collision Cell (Fragmentation) MS1->CID Isolate m/z 208.0613 MS2 MS/MS Scan (Accurate Mass of Fragments) CID->MS2

Caption: General workflow for LC-HRMS/MS analysis.

Experimental Protocol: LC-Q-TOF MS
  • LC Setup: Same as the LC-MS/MS protocol.

  • HRMS Setup (Q-TOF):

    • Ionization Mode: ESI Negative

    • Mass Resolution: >20,000 FWHM

    • Calibration: Calibrate the instrument immediately before the run using a suitable reference standard mixture.

    • Lock Mass: Employ a continuous lock mass infusion to correct for any mass drift during the analysis.

    • Acquisition Mode: Full Scan MS and Targeted MS/MS

    • Full Scan Range: m/z 50 - 300

    • MS/MS Precursor Ion: m/z 208.0613

    • Collision Energy: 20 eV (optimized)

Data Analysis & Interpretation

The analysis involves two key checks:

  • Precursor Ion Confirmation: The measured mass of the [M-H]⁻ ion is compared to the theoretical mass.

  • Fragment Ion Confirmation: The elemental composition of key fragments is confirmed via their accurate mass, validating the proposed fragmentation pathway.

Table: HRMS Data Validation

IonTheoretical m/zFormulaObserved m/z (example)Mass Error (ppm)Confidence
[M-H]⁻208.0613C₁₀H₁₀NO₄⁻208.0610-1.4Very High
[M-H-CO₂]⁻164.0712C₉H₁₀NO₂⁻164.0709-1.8Very High
[3-hydroxyaniline]⁻108.0450C₆H₆NO⁻108.0448-1.9Very High

A mass error consistently below 5 ppm for both the precursor and its major fragments provides definitive, publication-quality confirmation of the structure of 4-(3-Hydroxyanilino)-4-oxobutanoic acid.

Conclusion: A Multi-faceted Approach to Confirmation

While a single quadrupole instrument can provide a quick check for the presence of your target compound, it lacks specificity. For reliable structural elucidation, tandem MS is essential to generate a characteristic fragmentation fingerprint. For unambiguous confirmation required in pharmaceutical development and impurity profiling, high-resolution mass spectrometry is the definitive technique.[11][13] It provides the elemental composition of both the parent molecule and its fragments, creating a self-validating dataset that constitutes the highest standard of evidence for chemical structure confirmation.

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A Comparative Efficacy Guide to 4-(3-Hydroxyanilino)-4-oxobutanoic Acid and its Analogs: A Methodological & Mechanistic Overview

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comparative analysis of the potential efficacy of 4-(3-Hydroxyanilino)-4-oxobutanoic acid, a member of the succinamic acid class of compounds. In the absence of direct experimental data for this specific molecule, this document synthesizes findings from structurally and functionally related analogs to project its potential biological activities. We delve into the established anticancer and acetylcholinesterase inhibitory properties of similar succinamic and succinanilic acid derivatives, presenting available quantitative data for comparison. Furthermore, we provide detailed, field-proven experimental protocols for the in vitro evaluation of these potential activities, empowering researchers to systematically investigate this promising chemical scaffold. This guide is intended to serve as a foundational resource, bridging the gap between chemical structure and potential therapeutic application for 4-(3-Hydroxyanilino)-4-oxobutanoic acid and its congeners.

Introduction: The Succinamic Acid Scaffold

4-(3-Hydroxyanilino)-4-oxobutanoic acid belongs to the succinamic acid family, characterized by a succinic acid moiety linked to an amine via an amide bond. This core structure is a versatile scaffold in medicinal chemistry, amenable to a wide range of modifications that can modulate its physicochemical properties and biological activity. The presence of a hydroxylated aniline ring in 4-(3-Hydroxyanilino)-4-oxobutanoic acid suggests potential for various biological interactions, including hydrogen bonding and aromatic interactions, which are critical for target engagement.

While specific efficacy data for 4-(3-Hydroxyanilino)-4-oxobutanoic acid is not yet available in the public domain, the broader class of succinamic and succinanilic acid derivatives has demonstrated significant potential in several therapeutic areas. This guide will focus on two of the most prominent activities: anticancer and acetylcholinesterase inhibition.

Comparative Efficacy of Structurally Similar Compounds

To contextualize the potential of 4-(3-Hydroxyanilino)-4-oxobutanoic acid, we will examine the efficacy of its close structural relatives.

Anticancer Activity

Succinamic acid derivatives have emerged as a promising class of anticancer agents. Their mechanism of action is often attributed to the induction of apoptosis in cancer cells. For instance, a chemically synthesized compound, α-hydroxy succinamic acid (α-HSA), has been shown to have antiproliferative action.[1][2] In a study using the human head and neck cancer cell line (SCC4), α-HSA demonstrated the ability to upregulate pro-apoptotic genes like p53, p21, and Bax, while downregulating the anti-apoptotic gene survivin.[1][2]

The cytotoxic potential of succinimide derivatives, which share a structural relationship with succinamic acids, has also been evaluated against various cancer cell lines. Some of these derivatives have shown notable activity against breast (MCF-7), colon (HT-29), and cervical (HeLa) carcinoma cell lines.

Table 1: Cytotoxicity of Succinimide Derivatives Against Various Cancer Cell Lines

Compound ClassCell LineIC50 (µM)Reference
Phenyl succinimide derivativesMCF-71.496 - 1.831

Note: This table provides a representative example of the anticancer potential within this broad class of compounds. Direct comparison with 4-(3-Hydroxyanilino)-4-oxobutanoic acid requires experimental validation.

Acetylcholinesterase (AChE) Inhibition

Aryl succinic acid derivatives have been identified as potent inhibitors of acetylcholinesterase (AChE), an enzyme critical in the breakdown of the neurotransmitter acetylcholine.[3] Inhibition of AChE is a key therapeutic strategy for managing the symptoms of Alzheimer's disease. The inhibitory activity of these compounds is influenced by the nature and position of substituents on the aromatic ring.[3] Studies have shown that the distance between the phenolic hydroxyl group and the nitrogen atom is a critical determinant of inhibitory potency, with the para-substituted analogs generally exhibiting higher activity than ortho or meta-isomers.[3]

Succinimide derivatives have also been investigated as AChE inhibitors.[4] While some have demonstrated inhibitory activity, their potency can be significantly lower than established drugs like donepezil.[4] However, they have shown greater potency than other approved drugs like rivastigmine, indicating the potential for further optimization of this scaffold.[4]

Table 2: Acetylcholinesterase Inhibitory Activity of Succinimide Derivatives

CompoundIC50 (mM)Ki (mM)Inhibition TypeReference
Succinimide Derivative (I)0.0316.38 x 10⁻³Competitive[4]
Succinimide Derivative (II)0.0295.13 x 10⁻³Competitive[4]
Donepezil (Reference)0.000027--[4]
Rivastigmine (Reference)0.071--[4]

Note: The data presented here is for succinimide derivatives and serves as a point of reference for the potential of the broader class of succinic acid-related compounds as AChE inhibitors.

Experimental Protocols for Efficacy Evaluation

To facilitate the investigation of 4-(3-Hydroxyanilino)-4-oxobutanoic acid and its analogs, we provide detailed protocols for assessing their potential anticancer and acetylcholinesterase inhibitory activities.

In Vitro Anticancer Activity Assessment

A tiered approach is recommended for evaluating the anticancer potential of a novel compound.[5]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[6]

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[6]

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000–10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound (e.g., 4-(3-Hydroxyanilino)-4-oxobutanoic acid) in culture medium. Remove the old medium from the cells and add the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug). Incubate for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Workflow Diagram:

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis A Seed cancer cells in 96-well plate C Treat cells with test compound A->C B Prepare serial dilutions of test compound B->C D Incubate for 24-72 hours C->D E Add MTT reagent D->E F Incubate for 4 hours E->F G Add solubilization solution F->G H Read absorbance at 570 nm G->H I Calculate IC50 value H->I Apoptosis_Pathway cluster_induction Induction cluster_regulation Regulation cluster_execution Execution Inducer Test Compound (e.g., 4-(3-Hydroxyanilino)- 4-oxobutanoic acid) p53 p53 Inducer->p53 activates Bcl2 Bcl-2 family (e.g., Bax, Bcl-2) Caspases Caspase Cascade Bcl2->Caspases activates p53->Bcl2 regulates Apoptosis Apoptosis Caspases->Apoptosis

Caption: Simplified signaling pathway for compound-induced apoptosis.

Acetylcholinesterase Inhibition Assay

The inhibitory activity against AChE can be determined using a colorimetric method based on Ellman's reagent.

Principle: Acetylthiocholine is hydrolyzed by AChE to thiocholine and acetate. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified spectrophotometrically.

Protocol:

  • Reagent Preparation: Prepare solutions of AChE, acetylthiocholine iodide (ATCI), and DTNB in a suitable buffer (e.g., phosphate buffer, pH 8.0).

  • Assay Setup: In a 96-well plate, add the buffer, DTNB solution, and the test compound at various concentrations.

  • Enzyme Addition: Add the AChE solution to each well and incubate for a short period (e.g., 15 minutes) at room temperature.

  • Substrate Addition: Initiate the reaction by adding the ATCI solution.

  • Absorbance Measurement: Immediately measure the absorbance at 412 nm at regular intervals for a set period (e.g., 10 minutes) using a microplate reader.

  • Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the percentage of inhibition and calculate the IC50 value. Further kinetic studies can be performed to determine the inhibition constant (Ki) and the type of inhibition.

Structure-Activity Relationship (SAR) Insights

While a comprehensive SAR for 4-(3-Hydroxyanilino)-4-oxobutanoic acid is yet to be established, preliminary insights can be drawn from related compound series.

  • For Anticancer Activity: The presence and position of substituents on the aryl ring can significantly impact cytotoxicity.

  • For AChE Inhibition: As previously mentioned, the position of the hydroxyl group on the aniline ring is likely to be a key determinant of activity. The meta position in 4-(3-Hydroxyanilino)-4-oxobutanoic acid provides a specific spatial arrangement that warrants investigation. [3]Furthermore, the nature of the linker between the aromatic ring and the succinic acid moiety can influence the binding affinity to the enzyme's active site. [3]

Conclusion and Future Directions

4-(3-Hydroxyanilino)-4-oxobutanoic acid represents a promising, yet underexplored, chemical entity. Based on the biological activities of its structural analogs, it holds potential as a lead compound for the development of novel anticancer agents or acetylcholinesterase inhibitors. The experimental protocols detailed in this guide provide a clear roadmap for the systematic evaluation of its efficacy. Future research should focus on the synthesis and in vitro testing of this compound, followed by a thorough investigation of its mechanism of action and structure-activity relationships through the synthesis and evaluation of a focused library of analogs. Such studies will be crucial in unlocking the full therapeutic potential of this versatile chemical scaffold.

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A Comparative Analysis of the Biological Activity of 4-(3-Hydroxyanilino)-4-oxobutanoic Acid and Its Positional Isomers: A Proposed Investigation

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, understanding the structure-activity relationship (SAR) is a cornerstone of designing potent and selective therapeutic agents.[1][2][3] The substitution pattern on an aromatic ring can dramatically alter a molecule's biological profile by influencing its binding affinity to protein targets, metabolic stability, and pharmacokinetic properties. This guide provides a comprehensive framework for a comparative study of the biological activities of 4-(3-hydroxyanilino)-4-oxobutanoic acid and its ortho- (2-hydroxy) and para- (4-hydroxy) positional isomers.

Introduction to the Isomeric Series

The three isomers of interest share the same molecular formula (C₁₀H₁₁NO₄) and core structure but differ in the position of the hydroxyl group on the anilino ring.[5][6] This seemingly minor structural variance can lead to significant differences in their electronic properties, hydrogen bonding capabilities, and overall three-dimensional conformation, which in turn can dictate their interaction with biological macromolecules.

  • 4-(2-Hydroxyanilino)-4-oxobutanoic acid (ortho-isomer)

  • 4-(3-Hydroxyanilino)-4-oxobutanoic acid (meta-isomer)

  • 4-(4-Hydroxyanilino)-4-oxobutanoic acid (para-isomer) [5]

A foundational step in this investigation is the synthesis of these three isomers. A plausible synthetic route involves the reaction of succinic anhydride with the corresponding aminophenol (2-aminophenol, 3-aminophenol, or 4-aminophenol). This reaction typically proceeds under mild conditions and offers a straightforward approach to obtaining the target compounds.

Proposed Biological Evaluation

To provide a comprehensive comparison, this guide proposes a two-pronged approach to evaluating the biological activity of the isomeric series: assessing their general cytotoxicity and their specific inhibitory potential against a well-characterized enzyme.

Comparative Cytotoxicity Analysis

A fundamental aspect of characterizing new chemical entities is to determine their effect on cell viability. An in vitro cytotoxicity assay against a panel of human cancer cell lines will provide initial insights into the potential anticancer activity and the influence of the hydroxyl group's position on this activity.[7][8][9][10]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is a reliable indicator of cell viability.[9][10]

Materials:

  • Human cancer cell lines (e.g., HeLa - cervical cancer, MCF-7 - breast cancer, A549 - lung cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • 96-well cell culture plates

  • The three isomeric test compounds, dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the three test compounds in the complete medium. The final concentrations should typically range from 0.1 µM to 100 µM. Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include wells with medium and DMSO as a vehicle control and wells with untreated cells.

  • Incubation: Incubate the plates for 48 hours at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of the MTT solution to each well and incubate for another 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) for each isomer.

Data Presentation:

The results of the cytotoxicity screening will be summarized in the following table:

CompoundHeLa IC₅₀ (µM)MCF-7 IC₅₀ (µM)A549 IC₅₀ (µM)
ortho-isomerExperimental DataExperimental DataExperimental Data
meta-isomerExperimental DataExperimental DataExperimental Data
para-isomerExperimental DataExperimental DataExperimental Data

Causality Behind Experimental Choices: The selection of multiple cancer cell lines from different tissue origins helps to identify if the cytotoxic effect is broad-spectrum or selective. The 48-hour incubation period is a standard duration to observe significant effects on cell proliferation. The chosen concentration range is typical for initial screening of novel compounds.

Comparative Enzyme Inhibition Analysis: Xanthine Oxidase

To investigate a more specific mechanism of action, this guide proposes screening the isomers for their ability to inhibit Xanthine Oxidase (XO). XO is a key enzyme in purine metabolism, and its inhibitors are used in the treatment of hyperuricemia and gout. Related aromatic amide structures have shown activity against XO, making it a relevant target for this compound series.[4]

Experimental Protocol: Xanthine Oxidase Inhibition Assay

This is a spectrophotometric assay that measures the XO-catalyzed oxidation of xanthine to uric acid, which can be monitored by the increase in absorbance at 295 nm.

Materials:

  • Xanthine oxidase (from bovine milk)

  • Xanthine solution (in a suitable buffer, e.g., potassium phosphate buffer, pH 7.5)

  • Potassium phosphate buffer (pH 7.5)

  • The three isomeric test compounds, dissolved in DMSO

  • Allopurinol (a known XO inhibitor, as a positive control)

  • 96-well UV-transparent plates

  • UV-Vis microplate reader

Procedure:

  • Assay Preparation: In a 96-well plate, add 50 µL of potassium phosphate buffer, 25 µL of the test compound solution at various concentrations (or Allopurinol/DMSO for controls), and 25 µL of the enzyme solution.

  • Pre-incubation: Incubate the plate at 25°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiation of Reaction: Add 100 µL of the xanthine substrate solution to each well to start the reaction.

  • Kinetic Measurement: Immediately measure the absorbance at 295 nm every 30 seconds for 10-15 minutes using a microplate reader. The rate of the reaction is determined from the linear portion of the absorbance versus time plot.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Plot the percentage of inhibition against the compound concentration and determine the IC₅₀ value for each isomer.

Data Presentation:

The enzyme inhibition data will be presented as follows:

CompoundXanthine Oxidase IC₅₀ (µM)
ortho-isomerExperimental Data
meta-isomerExperimental Data
para-isomerExperimental Data
AllopurinolExperimental Data

Causality Behind Experimental Choices: The pre-incubation step ensures that the interaction between the enzyme and the inhibitor reaches equilibrium before the substrate is introduced. A kinetic measurement provides a more accurate determination of the initial reaction rate compared to a single endpoint reading. Allopurinol is included as a positive control to validate the assay's performance.

Visualization of Experimental Workflow

To clearly illustrate the proposed experimental plan, the following workflow diagrams have been generated using Graphviz.

experimental_workflow cluster_synthesis Compound Synthesis cluster_bioassays Biological Assays cluster_data Data Analysis succinic_anhydride Succinic Anhydride reaction Reaction succinic_anhydride->reaction aminophenols Aminophenols (ortho, meta, para) aminophenols->reaction isomers Isomeric Compounds (ortho, meta, para) reaction->isomers cytotoxicity Cytotoxicity Assay (MTT) isomers->cytotoxicity enzyme_inhibition Enzyme Inhibition Assay (XO) isomers->enzyme_inhibition ic50_cyto IC50 Values (Cytotoxicity) cytotoxicity->ic50_cyto ic50_enzyme IC50 Values (Enzyme Inhibition) enzyme_inhibition->ic50_enzyme sar Structure-Activity Relationship (SAR) ic50_cyto->sar ic50_enzyme->sar

Caption: Overall experimental workflow from synthesis to SAR analysis.

mtt_assay_workflow A Seed Cancer Cells in 96-well plates B Incubate for 24h A->B C Treat with Isomers (0.1-100 µM) B->C D Incubate for 48h C->D E Add MTT Reagent D->E F Incubate for 4h E->F G Solubilize Formazan with DMSO F->G H Measure Absorbance at 570 nm G->H I Calculate IC50 Values H->I

Caption: Step-by-step workflow for the MTT cytotoxicity assay.

Concluding Remarks and Future Directions

This guide outlines a systematic approach to compare the biological activities of 4-(3-hydroxyanilino)-4-oxobutanoic acid and its positional isomers. By conducting both broad cytotoxicity screening and a specific enzyme inhibition assay, researchers can build a comprehensive SAR profile. The anticipated results will highlight the critical role of the hydroxyl group's position in modulating biological activity. For instance, the ortho-isomer may exhibit unique activity due to its potential for intramolecular hydrogen bonding, which is not possible for the meta and para isomers. The para-isomer, with its hydroxyl group extending from the main axis of the molecule, might engage in different interactions within a protein's binding pocket compared to the other two.

Future work could expand on these findings by exploring a wider range of biological targets, conducting in vivo studies for the most promising isomer, and performing computational modeling to rationalize the observed SAR at a molecular level.

References

  • Matulis, D. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal, 50(3-4), 345–352. [Link]

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A Senior Scientist's Guide to the Cross-Validation of 4-(3-Hydroxyanilino)-4-oxobutanoic Acid: Synthesis, Characterization, and Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

In the landscape of molecular research and drug development, the integrity of experimental data is paramount. Every novel compound represents a collection of claims—structural, purity, and functional—that must be rigorously substantiated. This guide provides an in-depth, experience-driven framework for the cross-validation of 4-(3-Hydroxyanilino)-4-oxobutanoic acid , a small molecule with potential research applications.

This document moves beyond mere protocol recitation. It is designed to illuminate the causality behind experimental choices, establishing a self-validating workflow that ensures the data you generate is robust, reproducible, and trustworthy. We will proceed from initial synthesis and characterization to advanced purity assessment and comparative analysis, grounding each step in authoritative standards.

Section 1: Synthesis and Primary Structural Validation

The journey of any novel compound begins with its synthesis. A successful synthesis is not merely the creation of a product, but the confirmed creation of the correct product. For 4-(3-Hydroxyanilino)-4-oxobutanoic acid, a logical and efficient synthetic route involves the acylation of 3-aminophenol with succinic anhydride.

Expertise & Experience: The Rationale Behind the Route

The choice of reacting an amine (3-aminophenol) with an anhydride (succinic anhydride) is a classic, high-yielding method for forming an amide bond while simultaneously revealing a carboxylic acid moiety. This reaction is typically clean, proceeds under mild conditions, and the starting materials are readily available. The primary challenge and validation checkpoint is ensuring the regioselectivity of the reaction—that the acylation occurs on the more nucleophilic amino group rather than the phenolic hydroxyl group.

Proposed Synthesis Protocol
  • Reagent Preparation: In a 250 mL round-bottom flask, dissolve 10.0 g (0.0916 mol) of 3-aminophenol in 100 mL of anhydrous tetrahydrofuran (THF).

  • Reaction Initiation: While stirring the solution at room temperature, add 9.16 g (0.0916 mol) of succinic anhydride portion-wise over 15 minutes.

  • Reaction Monitoring: Allow the mixture to stir at room temperature for 4-6 hours. The progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting materials.

  • Product Isolation: Upon completion, a precipitate will likely have formed. Cool the mixture in an ice bath for 30 minutes to maximize precipitation.

  • Purification: Collect the solid product by vacuum filtration and wash the filter cake with cold diethyl ether (2 x 30 mL) to remove any unreacted starting materials.

  • Recrystallization: For final purification, recrystallize the crude product from an ethanol/water mixture to yield the final product as a solid.

  • Drying: Dry the purified crystals under vacuum at 40°C for 12 hours. The expected molecular weight is 209.2 g/mol .[1]

Experimental Workflow: Synthesis and Purification

G cluster_synthesis Synthesis Stage cluster_workup Workup & Purification reagents 1. Reagents (3-Aminophenol + Succinic Anhydride in THF) reaction 2. Reaction (Stir at RT, 4-6h) reagents->reaction monitor 3. TLC Monitoring reaction->monitor isolate 4. Isolation (Precipitation & Filtration) monitor->isolate purify 5. Recrystallization (Ethanol/Water) isolate->purify dry 6. Drying (Vacuum Oven) purify->dry final_product final_product dry->final_product Final Product: 4-(3-Hydroxyanilino)-4-oxobutanoic acid

Caption: Workflow for the synthesis and purification of 4-(3-Hydroxyanilino)-4-oxobutanoic acid.

Section 2: Comparative Cross-Validation with an Isomeric Analog

A powerful method for validating a molecular structure is to compare its analytical data against a closely related analog. In this case, the commercially available isomer, 4-(4-Hydroxyanilino)-4-oxobutanoic acid , serves as an ideal reference material.[2] Subtle but predictable differences in spectroscopic data between the meta (3-hydroxy) and para (4-hydroxy) isomers provide a high-confidence level of structural confirmation.

Comparative Physicochemical Properties

The initial cross-validation step involves comparing fundamental computed and measured properties. While many properties are identical (e.g., molecular weight), others like LogP can differ based on substituent position.

Property4-(3-Hydroxyanilino)-4-oxobutanoic acid (Target)4-(4-Hydroxyanilino)-4-oxobutanoic acid (Isomer)Data Source
Molecular Formula C₁₀H₁₁NO₄C₁₀H₁₁NO₄[1][2]
Molecular Weight 209.20 g/mol 209.20 g/mol [1][2]
Computed LogP 0.170.2[1][2]
Hydrogen Bond Donors 33[1]
Hydrogen Bond Acceptors 64[1][2]
Spectroscopic Data Comparison

Spectroscopic techniques provide a detailed fingerprint of a molecule. The key to this cross-validation is understanding how the change in the hydroxyl group's position from meta to para influences the spectra.

AnalysisExpected for 3-Hydroxy Isomer (Target)Known for 4-Hydroxy Isomer (Reference)Rationale for Differences
Mass Spec (m/z) Expected [M+H]⁺: 210.07Top Peak: 191The fragmentation pattern will differ. The 4-hydroxy isomer shows a prominent peak corresponding to a loss of water, which may be less favorable for the 3-hydroxy isomer.
¹³C NMR Aromatic region will show 6 distinct signals due to asymmetry.Aromatic region shows only 4 signals due to the C₂ symmetry of the para-substituted ring.This is the most definitive validation point. The symmetry of the 4-hydroxy isomer results in fewer unique carbon environments compared to the asymmetric 3-hydroxy isomer.

Reference data for the 4-hydroxy isomer is available from PubChem.[2]

Section 3: High-Fidelity Purity Assessment via HPLC

Trustworthiness: Beyond Structure to Purity

Confirming the chemical structure is only the first step. For any application, particularly in drug development, quantifying the purity of the compound is non-negotiable. A validated High-Performance Liquid Chromatography (HPLC) method is the industry standard for this purpose. The principles of analytical method validation ensure the results are accurate, precise, and reliable.[3][4]

Reversed-Phase HPLC Protocol for Purity Analysis

This protocol is adapted from established methods for analyzing small organic acids and is designed to separate the target compound from potential impurities, such as unreacted starting materials or synthetic byproducts.[5]

  • System and Column: A standard HPLC system with a UV detector is required. Use a C18 column (e.g., 150 x 4.6 mm, 5 µm particle size).[5]

  • Mobile Phase Preparation:

    • Mobile Phase A: 20 mM Potassium Phosphate buffer. Adjust pH to 2.5 with phosphoric acid. This low pH ensures the carboxylic acid is protonated, enhancing retention.[5]

    • Mobile Phase B: Acetonitrile.

  • Standard Preparation: Create a stock solution of the synthesized compound in the mobile phase (e.g., 1 mg/mL). Perform serial dilutions to generate calibration standards (e.g., from 1 µg/mL to 100 µg/mL).

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 35 °C

    • Detection Wavelength: 210 nm (for the carboxylic acid chromophore) and 275 nm (for the aromatic system).

    • Injection Volume: 10 µL

    • Gradient Program:

      • 0-2 min: 2% B

      • 2-15 min: Ramp linearly from 2% to 70% B

      • 15-17 min: Hold at 70% B

      • 17-18 min: Return to 2% B

      • 18-25 min: Equilibrate at 2% B

  • Data Analysis: The purity of the sample is calculated based on the area percent of the main peak relative to the total area of all observed peaks.

Validation Logic for Analytical Methods

A method is not trustworthy until it is validated. The validation process provides documented evidence of its reliability.[6][7]

G center_node Validated HPLC Method specificity Specificity (Can it resolve the analyte from impurities?) center_node->specificity linearity Linearity (Does signal scale with concentration?) center_node->linearity accuracy Accuracy (How close are measurements to the true value?) center_node->accuracy precision Precision (Are repeated measurements consistent?) center_node->precision lod_loq Sensitivity (LOD/LOQ) (What is the lowest detectable/quantifiable amount?) center_node->lod_loq

Caption: Core parameters for the validation of an analytical HPLC method.

Section 4: Prospective Biological Activity Validation

Authoritative Grounding: From Molecule to Mechanism

While no specific biological activity for 4-(3-Hydroxyanilino)-4-oxobutanoic acid has been published, structurally related compounds offer clues for potential research directions. For instance, other small aromatic acids have been investigated for activities such as inhibiting bacterial biofilm formation by interfering with quorum sensing pathways.[8]

This section outlines a prospective workflow to screen our target compound for such activity, demonstrating how experimental validation extends from the chemical bench to biological systems.

Hypothetical Protocol: Antibiofilm Activity Screening
  • Model Organism: Use a standard biofilm-forming bacterium like Pseudomonas aeruginosa.

  • Minimum Inhibitory Concentration (MIC) Assay: First, determine the concentration at which the compound inhibits bacterial growth. This is crucial to ensure that any observed antibiofilm activity is not simply due to bactericidal effects.

  • Crystal Violet Biofilm Assay:

    • Grow P. aeruginosa in 96-well plates in the presence of sub-MIC concentrations of the test compound.

    • After incubation (e.g., 24 hours), wash the plates to remove non-adherent bacteria.

    • Stain the remaining biofilm with crystal violet.

    • Solubilize the stain and measure the absorbance to quantify biofilm mass.

  • Data Analysis: Compare the biofilm formation in treated wells to untreated controls. A significant reduction indicates potential antibiofilm activity.

Workflow for Biological Activity Validation

G start Pure, Validated Compound mic 1. Determine MIC (Assess general toxicity) start->mic biofilm_assay 2. Biofilm Inhibition Assay (Test at sub-MIC concentrations) mic->biofilm_assay hit_validation 3. Hit Validation (Confirmatory assays, e.g., microscopy) biofilm_assay->hit_validation conclusion Confirmed Biological Activity hit_validation->conclusion

Caption: A streamlined workflow for identifying and validating novel antibiofilm agents.

Conclusion

The cross-validation of a research compound is a multi-layered process that forms the bedrock of scientific discovery. For 4-(3-Hydroxyanilino)-4-oxobutanoic acid, this involves a logical synthesis, meticulous structural confirmation via spectroscopic comparison with a known isomer, and rigorous purity assessment using a validated HPLC method. By extending this validation mindset to prospective biological screening, we ensure that each experimental step reinforces the others, building a comprehensive and trustworthy data package. This integrated strategy is essential for advancing compounds from the laboratory toward their potential applications in science and medicine.

References

  • PubChem. 4-(4-Hydroxyanilino)-4-oxobutanoic acid. National Center for Biotechnology Information. [Link]

  • Government of Quebec. (2007). Protocol for Validation of a Chemical Analysis Method. Centre d'expertise en analyse environnementale du Québec. [Link]

  • The Center for Professional Innovation & Education (CfPIE). (2020). Your Guide to Preparing a Validation Protocol. [Link]

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  • MDPI. (2023). Characterization and Biological Activities of Four Biotransformation Products of Diosgenin from Rhodococcus erythropolis. [Link]

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Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The evaluation of a novel chemical entity's cytotoxic potential is a cornerstone of modern drug discovery and chemical safety assessment.[1][2] This guide provides a comparative analysis of the potential cytotoxicity of 4-(3-Hydroxyanilino)-4-oxobutanoic acid , a molecule of interest in various chemical synthesis programs. As of this writing, direct experimental data on the cytotoxicity of this specific compound is not extensively available in the public domain. Therefore, this document synthesizes information from structurally related molecules, namely aminophenol derivatives and succinic acid derivatives, to construct a predictive cytotoxic profile. This approach allows us to anticipate its potential biological effects and to design a robust experimental strategy for its definitive evaluation.

The core structure of 4-(3-Hydroxyanilino)-4-oxobutanoic acid combines a 3-hydroxyanilino moiety with a 4-oxobutanoic acid backbone. This unique combination suggests that its cytotoxic effects could be influenced by the properties of both parent structures. Aminophenols are known to exhibit varying degrees of cytotoxicity, often linked to the formation of reactive quinone species and subsequent oxidative stress.[3][4] Conversely, succinic acid and its derivatives are central to cellular metabolism and have a diverse range of biological activities.[5][6] Understanding the structure-activity relationships (SAR) of these related compounds is crucial for postulating the cytotoxic mechanisms of the target molecule.

This guide will delve into the established cytotoxic profiles of these related chemical classes, present standardized protocols for in vitro cytotoxicity assessment, and offer a predictive analysis of 4-(3-Hydroxyanilino)-4-oxobutanoic acid's potential for inducing cellular toxicity.

Standardized Methodologies for In Vitro Cytotoxicity Assessment

A multi-pronged approach is essential for a comprehensive understanding of a compound's cytotoxicity. The following assays are industry-standard methods for determining cell viability and elucidating the mechanism of cell death.[1][7]

Experimental Protocols

1. Cell Culture and Treatment:

  • Cell Lines: A panel of cell lines should be selected to represent different tissue origins and disease states (e.g., HepG2 for liver toxicity, HEK293 for kidney toxicity, and various cancer cell lines like MCF-7 or A549).

  • Culture Conditions: Cells are maintained in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Preparation: 4-(3-Hydroxyanilino)-4-oxobutanoic acid is dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution. Serial dilutions are then prepared in the culture medium to achieve the desired final concentrations.

2. MTT Assay for Cell Viability: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[1][8]

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with varying concentrations of the test compound for 24, 48, or 72 hours.

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Solubilize the resulting formazan crystals with a solubilization buffer (e.g., DMSO).

  • Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.

3. Lactate Dehydrogenase (LDH) Assay for Membrane Integrity: This assay quantifies the release of the cytosolic enzyme LDH into the culture medium, which indicates a loss of cell membrane integrity.[1]

  • Following the same treatment protocol as the MTT assay, collect the cell culture supernatant.

  • Transfer the supernatant to a new 96-well plate.

  • Add the LDH reaction mixture according to the manufacturer's instructions.

  • Incubate in the dark at room temperature.

  • Measure the absorbance at the appropriate wavelength. The amount of LDH released is proportional to the number of dead cells.

4. Annexin V/Propidium Iodide (PI) Assay for Apoptosis: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[1]

  • Treat cells in a 6-well plate with the test compound for the desired time.

  • Harvest the cells and wash with cold phosphate-buffered saline (PBS).

  • Resuspend the cells in Annexin V binding buffer.

  • Add FITC-conjugated Annexin V and propidium iodide to the cell suspension and incubate in the dark.

  • Analyze the stained cells by flow cytometry.

Diagram of the General Workflow for In Vitro Cytotoxicity Testing:

G cluster_prep Preparation cluster_treatment Treatment cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis cell_culture Cell Line Seeding (e.g., 96-well plates) treatment Incubation with Compound (e.g., 24, 48, 72 hours) cell_culture->treatment compound_prep Compound Dilution compound_prep->treatment mt_assay MTT Assay (Metabolic Activity) treatment->mt_assay ldh_assay LDH Assay (Membrane Integrity) treatment->ldh_assay apop_assay Annexin V/PI Assay (Apoptosis) treatment->apop_assay data_acq Data Acquisition (Spectrophotometry, Flow Cytometry) mt_assay->data_acq ldh_assay->data_acq apop_assay->data_acq ic50 IC50 Calculation data_acq->ic50 mechanism Mechanism of Cell Death Determination data_acq->mechanism

Caption: General workflow for in vitro cytotoxicity testing.

Comparative Cytotoxicity of Structurally Related Molecules

Aminophenol Derivatives

The 3-hydroxyanilino moiety of the target molecule is a derivative of aminophenol. The position of the hydroxyl and amino groups on the aromatic ring is a critical determinant of cytotoxicity.

  • p-Aminophenol (PAP): A metabolite of acetaminophen, PAP is known to be nephrotoxic and hepatotoxic.[9] Its toxicity is associated with its oxidation to a reactive quinoneimine, which can deplete cellular glutathione (GSH) and bind to cellular macromolecules, leading to oxidative stress and cell death.[9] Studies have shown that PAP can induce DNA damage and that its cytotoxicity is enhanced by autoxidation.[10] Renal epithelial cells have been found to be more susceptible to PAP-induced cytotoxicity than hepatocytes.[4]

  • m-Aminophenol Derivatives: N-Acetyl-m-aminophenol (AMAP), a regioisomer of acetaminophen (N-acetyl-p-aminophenol), has been shown to be significantly less toxic than its para-isomer, despite higher covalent binding to macromolecules.[3] This suggests that the position of the hydroxyl group profoundly impacts the mechanism and extent of toxicity. The meta-position may lead to the formation of less reactive metabolites or metabolites that interact with different cellular targets.[3]

Inference for 4-(3-Hydroxyanilino)-4-oxobutanoic acid: The presence of the hydroxyl group in the meta position relative to the amino group in 4-(3-Hydroxyanilino)-4-oxobutanoic acid suggests that it may be less prone to oxidation to highly reactive quinone species compared to a para-substituted analogue. This could potentially result in a lower intrinsic cytotoxicity compared to p-aminophenol derivatives.

Succinic Acid and its Derivatives

The 4-oxobutanoic acid portion of the molecule is a derivative of succinic acid, a key intermediate in the Krebs cycle.

  • Succinic Acid: This dicarboxylic acid has shown selective anticancer activity in some contexts, suggesting it can modulate cellular metabolism to induce cytotoxicity in cancer cells.[11]

  • Succinanilic Acids (4-Anilino-4-oxobutanoic acids): While direct cytotoxicity data is sparse, related succinic acid aminophenol derivatives have been investigated as enzyme inhibitors, for instance, of acetylcholinesterase.[12] Their biological activity is influenced by the nature and position of substituents on the aniline ring.[12]

Inference for 4-(3-Hydroxyanilino)-4-oxobutanoic acid: The succinic acid-derived backbone may influence the molecule's solubility, cell permeability, and interaction with metabolic enzymes. The free carboxylic acid group could impact its overall charge and potential to interact with biological targets.

Predictive Cytotoxic Profile and Mechanistic Insights

Based on the analysis of its structural components, a hypothetical cytotoxic profile for 4-(3-Hydroxyanilino)-4-oxobutanoic acid can be proposed.

Predicted Cytotoxicity: The cytotoxicity of 4-(3-Hydroxyanilino)-4-oxobutanoic acid is predicted to be moderate. The meta-position of the hydroxyl group on the anilino ring likely mitigates the high toxicity associated with p-aminophenol derivatives by reducing the potential for the formation of highly reactive quinoneimines. However, the anilino moiety itself can still be a target for metabolic activation, potentially leading to some level of cytotoxicity through oxidative stress.

Potential Mechanisms of Action: Should cytotoxicity be observed, the following mechanisms are plausible:

  • Oxidative Stress: Even with the meta-hydroxyl group, some level of redox cycling could occur, leading to the generation of reactive oxygen species (ROS) and depletion of cellular antioxidants like glutathione.

  • Mitochondrial Dysfunction: As a succinic acid derivative, the molecule might interfere with mitochondrial function and cellular respiration.

  • Induction of Apoptosis: Cytotoxicity is often mediated by programmed cell death. The compound could trigger apoptosis through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathways, converging on the activation of caspases.[1]

Hypothetical Signaling Pathway for Apoptosis Induction:

G cluster_stress Cellular Stress cluster_apoptosis Apoptosis Cascade compound 4-(3-Hydroxyanilino)-4-oxobutanoic acid ros Increased ROS compound->ros mito_dys Mitochondrial Dysfunction compound->mito_dys ros->mito_dys bax_bak Bax/Bak Activation mito_dys->bax_bak cyto_c Cytochrome c Release bax_bak->cyto_c casp9 Caspase-9 Activation cyto_c->casp9 casp3 Caspase-3 Activation casp9->casp3 apoptosis Apoptosis casp3->apoptosis

Caption: Hypothetical signaling pathway for apoptosis induction.

Data Summary and Future Directions

The following table summarizes the predicted cytotoxic profile based on the analysis of related molecules. It is imperative to note that these are predictive values and require experimental validation.

Compound ClassKey Structural FeatureKnown CytotoxicityPredicted Influence on Target Molecule
p-Aminophenol Derivatives para-HydroxyanilinoHigh (Nephrotoxic, Hepatotoxic)The meta-substitution in the target molecule is expected to result in lower cytotoxicity compared to this class.
m-Aminophenol Derivatives meta-HydroxyanilinoLow to ModerateProvides a more relevant comparison, suggesting moderate toxicity for the target molecule.
Succinic Acid Carboxylic Acid BackboneSelectively cytotoxic to cancer cellsMay contribute to metabolic effects and influence cell permeability.

Future Experimental Work: A definitive understanding of the cytotoxicity of 4-(3-Hydroxyanilino)-4-oxobutanoic acid requires a systematic experimental evaluation. The following steps are recommended:

  • In Vitro Cytotoxicity Screening: Perform the MTT, LDH, and apoptosis assays detailed above across a panel of relevant cell lines.

  • Mechanistic Studies: If cytotoxicity is confirmed, investigate the role of oxidative stress by measuring ROS levels and glutathione depletion. Assess mitochondrial membrane potential to explore effects on mitochondrial function.

  • Structure-Activity Relationship (SAR) Studies: Synthesize and test analogues with modifications to the hydroxyl group position (e.g., the para-isomer, 4-(4-hydroxyanilino)-4-oxobutanoic acid) and the carboxylic acid moiety (e.g., the corresponding methyl ester) to build a comprehensive SAR profile.

Conclusion

While direct experimental data on the cytotoxicity of 4-(3-Hydroxyanilino)-4-oxobutanoic acid is currently lacking, a comparative analysis of its structural relatives provides a valuable framework for predicting its biological activity. The presence of a meta-substituted hydroxyanilino group suggests a potentially moderate cytotoxic profile, likely lower than that of its para-substituted counterparts. The proposed experimental workflow provides a clear path forward for the empirical determination of its cytotoxicity and the elucidation of its mechanism of action. This predictive and comparative approach is an essential tool in the early stages of chemical development, enabling informed decision-making and guiding future research.

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  • Lock, E. A., & Reed, C. J. (2012). p-Aminophenol-induced cytotoxicity in Jurkat T cells: protective effect of 2(RS)-n-propylthiazolidine-4(R)-carboxylic acid. Journal of Biochemical and Molecular Toxicology, 26(2), 71-78. Available at: [Link]

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  • Structure-Activity Relationship Investigations Probing the Cytotoxicity of 9-Aminoacridines Derivatives with PC3 and A549. (2018). Molecules, 23(11), 2906. Available at: [Link]

  • Levchyck, N. YA., Liubinska, A. V., & Skrypchenko, N. V. (2017). BIOLOGICAL ACTIVITY OF SUCCINIC ACIDS. Ukrainian Biochemical Journal, 89(4), 89-95. Available at: [Link]

Sources

Confirming the Mechanism of Action of 4-(3-Hydroxyanilino)-4-oxobutanoic acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide will objectively compare the performance of 4-(3-Hydroxyanilino)-4-oxobutanoic acid with known SCOT inhibitors, supported by detailed experimental protocols and data interpretation strategies. Our approach emphasizes scientific integrity, ensuring that each described protocol is part of a self-validating system to deliver trustworthy and reproducible results.

Introduction: The Rationale for Investigating SCOT Inhibition

Succinyl-CoA:3-ketoacid coenzyme A transferase (SCOT), encoded by the OXCT1 gene, is a mitochondrial enzyme pivotal for the utilization of ketone bodies in extrahepatic tissues.[1] It catalyzes the transfer of coenzyme A from succinyl-CoA to acetoacetate, a key step in converting ketone bodies into acetyl-CoA for the Krebs cycle.[2] Given that many cancer cells exhibit metabolic rewiring and become dependent on ketone bodies for energy, SCOT has emerged as a promising therapeutic target.[2][3] Inhibition of SCOT can deprive these cells of a crucial fuel source, thereby impeding their growth and proliferation.[3][4][5]

The chemical structure of 4-(3-Hydroxyanilino)-4-oxobutanoic acid, a derivative of butanoic acid, bears resemblance to succinate, a key substrate in cellular metabolism. This structural similarity forms the basis of our hypothesis that it may act as a competitive or non-competitive inhibitor of SCOT. This guide outlines the necessary experimental steps to test this hypothesis and characterize its potential as a novel SCOT inhibitor.

Experimental Workflow: A Multi-faceted Approach to Mechanism of Action Confirmation

To rigorously validate the proposed mechanism of action, a multi-tiered experimental approach is essential. This workflow progresses from direct biochemical assays on the purified enzyme to complex cell-based functional assays.

G cluster_0 Biochemical Validation cluster_1 Cellular Confirmation cluster_2 Comparative Analysis a In Vitro SCOT Inhibition Assay b Isothermal Titration Calorimetry (ITC) a->b Quantify Binding Affinity c Cellular Thermal Shift Assay (CETSA) b->c Confirm Target Engagement in Cells d Cell-Based SCOT Activity Assay c->d Measure Inhibition in a Cellular Context e Metabolic Impact Analysis d->e Assess Downstream Effects f Comparison with Known SCOT Inhibitors e->f Benchmark against established inhibitors

Sources

Benchmarking Novel Succinate Dehydrogenase Inhibitors: A Comparative Guide for 4-(3-Hydroxyanilino)-4-oxobutanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Succinate Dehydrogenase Inhibition

Succinate dehydrogenase (SDH), or mitochondrial Complex II, is a critical enzyme that functions at the intersection of the tricarboxylic acid (TCA) cycle and the electron transport chain.[1][2][3] In the TCA cycle, it catalyzes the oxidation of succinate to fumarate, a fundamental step in cellular metabolism.[2][4] Simultaneously, it transfers electrons from succinate directly to the ubiquinone pool in the electron transport chain, contributing to ATP synthesis.[2] Given its dual roles, SDH is a vital component of cellular energy production, and its dysfunction has been implicated in a range of pathologies, including neurodegenerative diseases, cancer, and ischemia-reperfusion injury.[5][6][7]

The inhibition of SDH has thus emerged as a significant area of research for the development of therapeutics and agrochemical fungicides.[8][9] This guide provides a framework for benchmarking novel compounds, such as 4-(3-Hydroxyanilino)-4-oxobutanoic acid, against a panel of well-characterized SDH inhibitors. The structural resemblance of 4-(3-Hydroxyanilino)-4-oxobutanoic acid to the endogenous substrate, succinate, suggests its potential as a competitive inhibitor of SDH. This document will provide researchers, scientists, and drug development professionals with the necessary background, quantitative data, and experimental protocols to rigorously evaluate this and other novel inhibitor candidates.

The Landscape of Known SDH Inhibitors: Mechanisms and Potency

A thorough understanding of existing inhibitors is paramount for any new benchmarking study. SDH inhibitors are broadly classified into two main categories based on their binding site: those that compete with succinate at the catalytic site (succinate-binding site inhibitors) and those that block the ubiquinone-binding site (Q-site inhibitors).[5]

Succinate-Binding Site Inhibitors (Competitive Inhibitors)

These inhibitors typically bear a structural resemblance to succinate, allowing them to bind to the active site of the enzyme but without undergoing a catalytic reaction.

  • Malonate: As a classic competitive inhibitor of SDH, malonate is structurally similar to succinate, containing two carboxyl groups.[3][10] Its binding to the active site prevents the binding of succinate, thereby inhibiting the enzyme.[11][12] This inhibition is reversible and can be overcome by increasing the concentration of succinate.[3] Malonate is widely used in research to study the effects of SDH inhibition both in vitro and in vivo.[6][8][13]

  • 3-Nitropropionic Acid (3-NP): This potent neurotoxin is an irreversible inhibitor of SDH.[4][14] It acts as a "suicide" inhibitor, where the enzyme converts 3-NP into a reactive species that covalently binds to the active site, leading to permanent inactivation.[4][15][16] Due to its irreversible nature, 3-NP is a valuable tool for studying the long-term consequences of SDH inhibition and is often used to model neurodegenerative conditions like Huntington's disease in animal studies.[16][17]

Ubiquinone-Binding Site (Q-site) Inhibitors

These inhibitors bind to the ubiquinone reduction site of the SDH complex, preventing the transfer of electrons from the iron-sulfur clusters to ubiquinone.

  • Carboxin: A systemic fungicide, carboxin was one of the first commercially developed SDH inhibitors.[9][18] It binds to the Q-site of the SDH complex, competitively inhibiting the binding of ubiquinone and thereby disrupting the electron transport chain.[2] Its discovery spurred the development of a wide range of carboxamide fungicides.[9]

  • Atpenin A5: This is a highly potent and specific inhibitor of mitochondrial Complex II.[1][19][20] It binds to the ubiquinone-binding site with high affinity, effectively blocking electron transfer.[1][20] Due to its high specificity and potency, Atpenin A5 is an invaluable tool for studying the function of Complex II in various physiological and pathological contexts.[20] It has also been shown to have cardioprotective effects.[19][21][22]

  • Boscalid: A broad-spectrum fungicide, boscalid is another example of a Q-site inhibitor.[23] It is effective against a number of fungal pathogens by inhibiting their SDH activity.[23]

Quantitative Comparison of Inhibitor Potency

The half-maximal inhibitory concentration (IC50) is a critical parameter for comparing the potency of different inhibitors. The following table summarizes the reported IC50 values for the benchmark inhibitors discussed. It is important to note that these values can vary depending on the experimental conditions, such as the source of the enzyme and the assay used.

InhibitorTargetIC50 ValueReference
Atpenin A5Mammalian Mitochondria (SQR Activity)3.7 nM[20]
Atpenin A5Bovine Heart Mitochondria (SDH Activity)5.5 nM[20]
Atpenin A5Nematode Mitochondria (SQR Activity)12 nM[20]
Atpenin A5Submitochondrial particles, mitochondria, and cardiomyocytes~10 nM[21]
3-Nitropropionic Acid (MIC)Antimycobacterial Activity3.3 µM[14]
Succinate dehydrogenase-IN-1Succinate dehydrogenase (SDH)0.94 µM[24]
Succinate dehydrogenase-IN-2Succinate dehydrogenase (SDH)1.22 mg/L[24]
Succinate dehydrogenase-IN-4Succinate dehydrogenase3.38 µM[24]
Succinate dehydrogenase-IN-6SDH in Rhizoctonia solani11.76 µM[24]
Succinate dehydrogenase-IN-7Succinate dehydrogenase2.51 µM[24]
Succinate dehydrogenase-IN-9Succinate dehydrogenase3.6 µM[24]
Succinate dehydrogenase-IN-10SDH in Rhizoctonia solani0.12 µM[24]
Succinate dehydrogenase-IN-11Succinate dehydrogenase3.58 µM[24]
SDH-IN-22Succinate dehydrogenase (SDH)16.6 µM[24]
BoscalidSDH from Homo sapiens4.8 µM[25]

Experimental Protocols for Benchmarking SDH Inhibitors

To facilitate the evaluation of novel compounds like 4-(3-Hydroxyanilino)-4-oxobutanoic acid, detailed and reproducible experimental protocols are essential.

Diagram of the Succinate Dehydrogenase Catalytic Cycle and Inhibition

SDH_Inhibition cluster_TCA TCA Cycle cluster_ETC Electron Transport Chain Succinate Succinate Fumarate Fumarate Succinate->Fumarate SDH (Complex II) UQ Ubiquinone (UQ) UQH2 Ubihydroquinone (UQH2) UQ->UQH2 e- Malonate Malonate (Competitive Inhibitor) Malonate->Succinate Competes for active site AtpeninA5 Atpenin A5 (Q-site Inhibitor) AtpeninA5->UQ Blocks UQ binding 3NP 3-Nitropropionic Acid (Irreversible Inhibitor) 3NP->Succinate Irreversibly binds active site

Caption: Mechanism of SDH inhibition by different classes of inhibitors.

Workflow for Determining the IC50 of a Novel SDH Inhibitor

IC50_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Mito_Isolation Isolate Mitochondria or prepare tissue homogenate Preincubation Pre-incubate mitochondria with inhibitor dilutions Mito_Isolation->Preincubation Inhibitor_Prep Prepare serial dilutions of test inhibitor Inhibitor_Prep->Preincubation Reaction_Setup Set up reaction mixture: Buffer, Substrate (Succinate), Electron Acceptor (e.g., DCIP) Reaction_Setup->Preincubation Initiate_Reaction Initiate reaction by adding electron acceptor/substrate Preincubation->Initiate_Reaction Measure_Absorbance Monitor absorbance change over time (e.g., 600 nm for DCIP) Initiate_Reaction->Measure_Absorbance Calc_Rate Calculate initial reaction rates for each inhibitor concentration Measure_Absorbance->Calc_Rate Plot_Data Plot % inhibition vs. log[inhibitor] Calc_Rate->Plot_Data Fit_Curve Fit data to a dose-response curve (e.g., sigmoidal) Plot_Data->Fit_Curve Determine_IC50 Determine IC50 value from the curve Fit_Curve->Determine_IC50

Caption: A generalized workflow for determining the IC50 value of a novel SDH inhibitor.

Detailed Protocol: Spectrophotometric Assay for SDH Activity

This protocol describes a common method for measuring SDH activity by monitoring the reduction of an artificial electron acceptor, 2,6-dichlorophenolindophenol (DCIP).

Materials:

  • Isolated mitochondria or tissue homogenate

  • Assay Buffer: 0.1 M sodium phosphate buffer, pH 7.4

  • Substrate: 15 mM Sodium Succinate

  • Electron Acceptor: 2,6-dichlorophenolindophenol (DCIP) solution

  • Test Inhibitor: 4-(3-Hydroxyanilino)-4-oxobutanoic acid and known inhibitors (e.g., malonate)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 600 nm

Procedure:

  • Sample Preparation: Prepare isolated mitochondria or tissue homogenate from a suitable source. The protein concentration should be determined using a standard method (e.g., Bradford assay).

  • Inhibitor Preparation: Prepare a series of dilutions of the test compound and known inhibitors in the assay buffer.

  • Reaction Setup: In a 96-well plate, add the following to each well:

    • 50 µL of Assay Buffer

    • 10 µL of the appropriate inhibitor dilution (or buffer for the control)

    • 20 µL of the mitochondrial/homogenate sample

  • Pre-incubation: Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: To each well, add 20 µL of the DCIP solution and 100 µL of the sodium succinate solution to start the reaction.

  • Measurement: Immediately place the plate in the microplate reader and measure the decrease in absorbance at 600 nm over time (e.g., every 30 seconds for 10 minutes). The rate of DCIP reduction is proportional to the SDH activity.

  • Data Analysis:

    • Calculate the initial rate of reaction (V₀) for each inhibitor concentration by determining the slope of the linear portion of the absorbance vs. time curve.

    • Calculate the percentage of inhibition for each concentration relative to the uninhibited control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Conclusion and Future Directions

This guide provides a comprehensive framework for the initial characterization and benchmarking of novel SDH inhibitor candidates like 4-(3-Hydroxyanilino)-4-oxobutanoic acid. By comparing its inhibitory profile against well-established compounds such as malonate, 3-nitropropionic acid, and Atpenin A5, researchers can gain valuable insights into its potency, mechanism of action, and potential therapeutic or industrial applications. Further studies should aim to elucidate the precise binding mode of novel inhibitors through techniques like X-ray crystallography and explore their effects in cellular and animal models to validate their biological activity and assess any potential off-target effects.

References

  • Wikipedia. Succinate dehydrogenase. [Link]

  • Wojtovich, A. P., et al. (2009). The complex II inhibitor atpenin A5 protects against cardiac ischemia-reperfusion injury via activation of mitochondrial KATP channels. Basic Research in Cardiology, 104(2), 121–129. [Link]

  • Li, S., & Du, J. (2003). Malonate metabolism: biochemistry, molecular biology, physiology, and industrial application. Applied Microbiology and Biotechnology, 62(5-6), 447-452. [Link]

  • Wikipedia. Carboxin. [Link]

  • PLOS One. (2012). Inhibitors of succinate dehydrogenase. [Link]

  • Bénit, P., et al. (2023). Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism. International Journal of Molecular Sciences, 24(4), 3865. [Link]

  • Chemistry LibreTexts. (2020). 10.7: Enzyme Inhibition. [Link]

  • Slideshare. (2016). Inhibition of succinic acid dehydronase. [Link]

  • Palacios, H. H., et al. (2001). 3-nitropropionic acid inhibition of succinate dehydrogenase (complex II) activity in cultured Chinese hamster ovary cells: antagonism by L-carnitine. Neuroscience Letters, 308(2), 113-116. [Link]

  • Al-Kassitos, M., & Al-Hadeethi, D. (2025). The Effect of Malonate as a Succinate Dehydrogenase Inhibitor on Myocardial Ischemia/Reperfusion Injury. Current Pharmaceutical Design, 31(29), 2329-2338. [Link]

  • Beach, T. E., et al. (2020). Targeting succinate dehydrogenase with malonate ester prodrugs decreases renal ischemia reperfusion injury. JCI Insight, 5(13), e135934. [Link]

  • Filo. (2021). A competitive inhibitor of succinate dehydrogenase is. [Link]

  • Valls-Lacalle, L., et al. (2016). Succinate dehydrogenase inhibition with malonate during reperfusion reduces infarct size by preventing mitochondrial permeability transition. Cardiovascular Research, 109(3), 374–384. [Link]

  • Wojtovich, A. P., et al. (2009). The Complex II Inhibitor Atpenin A5 Protects Against Cardiac Ischemia-Reperfusion Injury via Activation of Mitochondrial KATP Channels. Basic Research in Cardiology, 104(2), 121–129. [Link]

  • CSIR NET Life Science Coaching. (2026). Succinate Dehydrogenase Malonate Inhibition. [Link]

  • PubChem. Carboxin. [Link]

  • Mahesha, H. B. 13. Estimation of succinate dehydrogenase activity. [Link]

  • MDPI. (2020). 3-Nitropropionic Acid as a Tool to Study the Mechanisms Involved in Huntington's Disease: Past, Present and Future. [Link]

  • SciSpace. (2016). Succinate dehydrogenase inhibition with malonate during reperfusion reduces infarct size by preventing mitochondrial permeability transition. [Link]

  • MDPI. (2023). Progress on 3-Nitropropionic Acid Derivatives. [Link]

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  • ResearchGate. (1998). Evaluation protocol for succinate dehydrogenase (SDH) activities in the... [Link]

  • Huang, L. S., et al. (2015). A spectrophotometric coupled enzyme assay to measure the activity of succinate dehydrogenase. Analytical Biochemistry, 486, 41-46. [Link]

  • Vedantu. Inhibition of succinate dehydrogenase by malonate is class 11 biology CBSE. [Link]

  • ResearchGate. (2019). IC50 values of SDHIs on the succinate cytochrome c reductase of Homo... [Link]

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  • Homework.Study.com. Why is malonic acid's role with respect to succinate dehydrogenase a competitive inhibitor and... [Link]

  • ResearchGate. (2021). SDH enzymatic inhibition of compounds 4a-4f (IC 50 ). [Link]

  • Scalliet, G., et al. (2011). Risk assessment studies on succinate dehydrogenase inhibitors, the new weapons in the battle to control Septoria leaf blotch in wheat. Molecular Plant Pathology, 12(9), 880-890. [Link]

  • BioMed Central. (2025). Efficient identification of new small molecules targeting succinate dehydrogenase in non-small cell lung cancer. [Link]

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Independent Verification of the Synthesis of 4-(3-Hydroxyanilino)-4-oxobutanoic acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the synthesis and independent verification of 4-(3-Hydroxyanilino)-4-oxobutanoic acid. Designed for researchers, scientists, and professionals in drug development, this document details a robust synthetic protocol and outlines a rigorous analytical workflow for structural confirmation. Furthermore, a comparative analysis with its structural isomer, 4-(4-Hydroxyanilino)-4-oxobutanoic acid, is presented to highlight key differential aspects in their synthesis and characterization.

Introduction

4-(3-Hydroxyanilino)-4-oxobutanoic acid is a succinamic acid derivative of significant interest in medicinal chemistry due to its potential applications as a building block in the synthesis of more complex bioactive molecules. The presence of both a carboxylic acid and a phenolic hydroxyl group provides multiple points for chemical modification, making it a versatile scaffold. Accurate synthesis and unambiguous characterization are paramount to ensure the integrity of downstream applications. This guide provides a detailed, self-validating protocol for its preparation and verification.

Synthetic Approach: Acylation of 3-Aminophenol

The synthesis of 4-(3-Hydroxyanilino)-4-oxobutanoic acid is achieved through the acylation of 3-aminophenol with succinic anhydride. This reaction proceeds via a nucleophilic attack of the amino group of 3-aminophenol on one of the carbonyl carbons of succinic anhydride, leading to the opening of the anhydride ring and the formation of the desired amide bond.

Reaction Scheme

Synthesis cluster_reactants Reactants cluster_product Product 3-Aminophenol Target_Molecule 3-Aminophenol->Target_Molecule Succinic Anhydride, Solvent, Heat Succinic_Anhydride Succinic_Anhydride->Target_Molecule caption Synthesis of 4-(3-Hydroxyanilino)-4-oxobutanoic acid Verification cluster_synthesis Synthesis cluster_verification Verification cluster_confirmation Confirmation Synthesis Synthesized Product NMR ¹H and ¹³C NMR Synthesis->NMR FTIR FTIR Spectroscopy Synthesis->FTIR HRMS High-Resolution MS Synthesis->HRMS Confirmation Structure Confirmed NMR->Confirmation FTIR->Confirmation HRMS->Confirmation caption Independent verification workflow.

Safety Operating Guide

Navigating the Disposal of 4-(3-Hydroxyanilino)-4-oxobutanoic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the synthesis and handling of novel chemical compounds are routine. However, the responsibility extends beyond discovery to the safe and compliant disposal of these materials. This guide provides a detailed protocol for the proper disposal of 4-(3-Hydroxyanilino)-4-oxobutanoic acid, a compound for which specific safety data may not be readily available. In the absence of a dedicated Safety Data Sheet (SDS), this document synthesizes information from the closely related isomer, 4-(4-Hydroxyanilino)-4-oxobutanoic acid, and general principles for the disposal of aniline derivatives to ensure a cautious and compliant approach.

Aniline and its derivatives are recognized for their potential toxicity and environmental hazards, necessitating stringent disposal protocols.[1][2][3] Improper disposal can lead to contamination of water systems and pose risks to human health.[1][4] Therefore, adherence to established hazardous waste management practices is paramount.

Core Principles of Chemical Waste Management

Before delving into the specific procedures for 4-(3-Hydroxyanilino)-4-oxobutanoic acid, it is crucial to understand the foundational principles of laboratory chemical waste disposal. These principles are designed to protect laboratory personnel and the environment.[5][6]

  • Waste Minimization: Whenever possible, experimental designs should aim to minimize the generation of hazardous waste.[7]

  • Segregation: Incompatible chemicals must be stored and disposed of separately to prevent dangerous reactions.[8]

  • Proper Labeling and Storage: All waste containers must be clearly labeled with their contents and stored in a designated, safe location.[9]

  • Use of Licensed Disposal Services: The final disposal of hazardous chemical waste must be handled by a certified and licensed hazardous waste management company.[10]

Hazard Assessment of 4-(3-Hydroxyanilino)-4-oxobutanoic Acid

Due to the absence of a specific Safety Data Sheet (SDS) for 4-(3-Hydroxyanilino)-4-oxobutanoic acid, a conservative approach to hazard assessment is necessary. The SDS for the isomeric compound, 4-(4-Hydroxyanilino)-4-oxobutanoic acid, indicates that it is harmful if swallowed and causes serious eye irritation. It is prudent to assume that 4-(3-Hydroxyanilino)-4-oxobutanoic acid exhibits similar toxicological properties. Aniline derivatives, as a class of compounds, are known for their potential toxicity, including carcinogenicity.[1]

Table 1: Presumed Hazard Profile of 4-(3-Hydroxyanilino)-4-oxobutanoic Acid

Hazard ClassificationDescriptionGHS Pictogram
Acute Toxicity, Oral (Category 4)Harmful if swallowed.GHS07 (Exclamation Mark)
Serious Eye Irritation (Category 2)Causes serious eye irritation.GHS07 (Exclamation Mark)
Potential Environmental HazardAniline derivatives can be harmful to aquatic life.[1][3](No pictogram specified, but caution is advised)

Personal Protective Equipment (PPE)

Given the presumed hazards, appropriate personal protective equipment must be worn at all times when handling 4-(3-Hydroxyanilino)-4-oxobutanoic acid and its waste.

Table 2: Required Personal Protective Equipment (PPE)

EquipmentSpecificationRationale
Eye Protection Chemical splash gogglesProtects against splashes that can cause serious eye irritation.[11]
Hand Protection Chemical-resistant gloves (e.g., nitrile)Prevents skin contact with the potentially harmful substance.[12]
Body Protection Laboratory coatProtects skin and personal clothing from contamination.
Respiratory Protection Not generally required for small quantities handled with adequate ventilation. A NIOSH-approved respirator may be necessary if dusts are generated or ventilation is poor.[12]Minimizes inhalation of airborne particles.

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe collection and disposal of 4-(3-Hydroxyanilino)-4-oxobutanoic acid waste.

Waste Collection
  • Solid Waste:

    • Collect solid 4-(3-Hydroxyanilino)-4-oxobutanoic acid waste, including contaminated consumables (e.g., weighing paper, gloves), in a dedicated, robust, and clearly labeled hazardous waste container.[7]

    • The container should be made of a compatible material (e.g., high-density polyethylene) and have a secure, tight-fitting lid.[6]

  • Liquid Waste (Solutions):

    • Collect solutions containing 4-(3-Hydroxyanilino)-4-oxobutanoic acid in a separate, leak-proof, and shatter-resistant container.[8]

    • Do not mix with other waste streams, particularly incompatible chemicals.[5]

    • The container must be clearly labeled with the full chemical name and approximate concentration.

  • Empty Containers:

    • "Empty" containers that previously held the compound should be triple-rinsed with a suitable solvent.[6]

    • The first rinsate must be collected and disposed of as hazardous liquid waste.[5] Subsequent rinses can typically be disposed of down the drain with copious amounts of water, but institutional policies should be consulted.

    • After rinsing, deface or remove the original label and dispose of the container according to your institution's guidelines for non-hazardous laboratory glass or plastic.[6]

Labeling and Storage
  • All waste containers must be labeled with the words "Hazardous Waste," the full chemical name "4-(3-Hydroxyanilino)-4-oxobutanoic acid," and the accumulation start date.[9]

  • Store the sealed waste containers in a designated satellite accumulation area that is secure and away from general laboratory traffic.[7]

  • Ensure secondary containment is used for liquid waste containers to prevent the spread of material in case of a leak.[5]

Arranging for Disposal
  • Once the waste container is full or has been in accumulation for the maximum allowable time per institutional and regulatory guidelines, arrange for pickup by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[5]

  • Provide the disposal vendor with a complete and accurate inventory of the waste.[9]

  • Never dispose of 4-(3-Hydroxyanilino)-4-oxobutanoic acid down the drain or in the regular trash.[5]

Emergency Procedures

In the event of a spill or exposure, immediate action is critical.

  • Spill:

    • For a small spill of solid material, carefully sweep it up, avoiding the generation of dust, and place it in the designated hazardous waste container.

    • For a liquid spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place the contaminated absorbent into the hazardous waste container.

    • Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.

    • For large spills, evacuate the area and contact your institution's EHS office immediately.

  • Exposure:

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[11]

    • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. Seek medical attention if irritation develops.[11]

    • Inhalation: Move to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[11]

    • Ingestion: Do not induce vomiting. Wash out the mouth with water and seek immediate medical attention.[13]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 4-(3-Hydroxyanilino)-4-oxobutanoic acid.

Caption: Decision workflow for the disposal of 4-(3-Hydroxyanilino)-4-oxobutanoic acid.

By adhering to these guidelines, laboratory professionals can ensure the safe and environmentally responsible disposal of 4-(3-Hydroxyanilino)-4-oxobutanoic acid, upholding the principles of scientific integrity and laboratory safety.

References

  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Dartmouth Policy Portal. Retrieved from [Link]

  • The University of Chicago Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Procedures. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Remedial Technologies for Aniline and Aniline Derivatives Elimination from Wastewater. PMC. Retrieved from [Link]

  • Northwestern University. (2023). Hazardous Waste Disposal Guide. Research Safety. Retrieved from [Link]

  • Lehigh University. (n.d.). Hazardous Waste Disposal Procedures Handbook. Campus Safety Division. Retrieved from [Link]

  • Business Services. (n.d.). Hazardous (Chemical) Waste Disposal Procedures. Retrieved from [Link]

  • WIT Press. (n.d.). New technology for the recycling of aromatic amine waste products and salts of heavy metals into a multi-purpose non-toxic. Retrieved from [Link]

  • ResearchGate. (2020). Remedial Technologies for Aniline and Aniline Derivatives Elimination from Wastewater. Retrieved from [Link]

  • MDPI. (n.d.). A Sustained-Release Material for Removing Aniline from Groundwater Based on Waste Foamed Polystyrene as the Encapsulating Matrix. Retrieved from [Link]

  • PubMed. (2020). Remedial Technologies for Aniline and Aniline Derivatives Elimination from Wastewater. Retrieved from [Link]

  • SynZeal. (n.d.). Safety Data Sheet. Retrieved from [Link]

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Comprehensive Safety & Handling Guide: Personal Protective Equipment for 4-(3-Hydroxyanilino)-4-oxobutanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

As laboratory professionals, our foremost responsibility is to cultivate a culture of safety that protects not only ourselves but also our colleagues and our research. This guide provides an in-depth, procedural framework for the safe handling of 4-(3-Hydroxyanilino)-4-oxobutanoic acid. Moving beyond a simple checklist, we will explore the causal logic behind each personal protective equipment (PPE) recommendation, ensuring that every action is grounded in a thorough understanding of the material's potential hazards.

Hazard Assessment: Understanding the Compound

4-(3-Hydroxyanilino)-4-oxobutanoic acid is an organic compound containing both a carboxylic acid and an aniline functional group. A comprehensive risk assessment must consider the potential hazards stemming from both moieties. While specific toxicological data for this exact compound is limited, we can infer its likely hazard profile by examining analogous structures and the known risks of its functional groups.

A structurally similar compound, 4-(4-Hydroxyanilino)-4-oxobutanoic acid, is classified as causing serious eye irritation and being harmful if swallowed (Acute Toxicity 4, Oral).[1] The presence of the aniline group is of particular concern; aniline and its derivatives are known for their potential toxicity, including carcinogenicity, and can be absorbed through the skin.[2][3] Therefore, we must treat this compound with a high degree of caution.

Potential Hazard GHS Classification (Inferred) Primary Route of Exposure Potential Health Effect
Acute Oral Toxicity Category 4 (Harmful if swallowed)IngestionHarmful if accidentally ingested.[1]
Eye Irritation Category 2A (Causes serious eye irritation)EyesDirect contact can cause significant irritation.[1][4]
Skin Irritation/Absorption Not Classified (Precautionary)SkinPotential for skin irritation and systemic toxicity via dermal absorption due to the aniline moiety.[3]
Respiratory Irritation Not Classified (Precautionary)InhalationInhalation of dust may cause respiratory tract irritation.[4][5]
Engineering and Administrative Controls: The First Line of Defense

Before any discussion of PPE, it is critical to emphasize that engineering and administrative controls are the primary methods for minimizing exposure.[6] PPE should be considered the last line of defense.

  • Engineering Controls : All work involving 4-(3-Hydroxyanilino)-4-oxobutanoic acid, especially the handling of the solid powder, must be conducted within a certified chemical fume hood.[7] This containment system is essential to prevent the inhalation of airborne particles.

  • Administrative Controls : Access to areas where this chemical is used should be restricted. A designated area within the lab should be clearly marked for its storage and handling.[3] Never work with this chemical alone.[8]

Personal Protective Equipment (PPE): A Multi-Layered Approach

A risk-based approach is necessary to select the appropriate PPE for the task at hand.[6] The following recommendations are based on the potential hazards outlined above.

The choice of glove material is paramount due to the presence of the aniline group, for which standard nitrile gloves offer insufficient protection.[3]

  • Primary Recommendation : Butyl or Viton™ gloves are recommended for handling this compound, especially when working with solutions or for extended periods. These materials provide superior resistance to aromatic amines.[3][6]

  • For Incidental Contact (Solid Form) : Double-gloving with a nitrile or neoprene outer glove and a nitrile inner glove can be an acceptable practice for short-duration tasks involving only the solid material, such as weighing. However, gloves must be changed immediately upon any sign of contamination.

  • Inspection is Key : Always inspect gloves for tears or punctures before use.[9] After handling the chemical, wash the exterior of the gloves before removal and wash hands thoroughly after disposal.[8]

Given the classification of a similar compound as a serious eye irritant, robust eye protection is mandatory.[1]

  • Minimum Requirement : ANSI Z87.1-rated safety glasses with side shields are the absolute minimum for any work in the laboratory.

  • Required for Handling : When handling either the solid or solutions of 4-(3-Hydroxyanilino)-4-oxobutanoic acid, splash-proof chemical goggles are required.

  • Enhanced Protection : For procedures with a higher risk of splashing (e.g., transferring large volumes of solutions), a full-face shield should be worn in addition to chemical goggles to protect the entire face.[10]

Protective clothing prevents incidental contact with skin.

  • Lab Coat : A standard, buttoned lab coat is required at all times.[9]

  • Chemical-Resistant Apron : When handling larger quantities (>50 mL) of solutions or during procedures with a significant splash risk, a chemically resistant apron made of a material like neoprene should be worn over the lab coat.

  • Footwear : Fully enclosed shoes are mandatory in any laboratory setting. Sandals or perforated shoes are not permitted.[9]

Under normal operating conditions within a certified fume hood, respiratory protection is not typically required. However, it may be necessary in specific situations:

  • Spill Cleanup : In the event of a large spill outside of a fume hood, a respirator may be necessary. A full-face respirator with multi-sorbent cartridges effective against organic vapors and particulates would be appropriate.[11] All personnel who may need to wear a respirator must be medically cleared and fit-tested as part of a formal respiratory protection program.[3]

Procedural Guidance: Donning, Doffing, and Disposal

Proper procedure is as important as the equipment itself. Contamination during the removal of PPE is a common source of exposure.

  • Donning (Putting On)

    • Wash hands thoroughly.

    • Put on the inner pair of gloves (if double-gloving).

    • Don the lab coat, ensuring it is fully buttoned.

    • Don chemical splash goggles.

    • Put on the outer pair of gloves, ensuring the cuffs go over the sleeves of the lab coat.

    • If required, don a face shield and/or apron.

  • Doffing (Taking Off)

    • Remove the outer, most contaminated layer first (e.g., apron).

    • Remove the outer pair of gloves, peeling them off without touching the exterior surface. Dispose of them immediately in the designated hazardous waste container.

    • Remove the face shield and/or goggles from the back to the front.

    • Remove the lab coat, folding it inward on itself to contain any contamination.

    • Remove the inner pair of gloves.

    • Wash hands thoroughly with soap and water.

Operational Plan: Spill and Waste Disposal
  • Alert : Immediately alert personnel in the vicinity.[8]

  • Evacuate : If the spill is large or outside of a fume hood, evacuate the area.

  • Assess : For small spills within a fume hood that you are trained to handle:

    • Ensure you are wearing the appropriate PPE (double gloves, goggles, face shield, lab coat).

    • Use an inert absorbent material, such as vermiculite or a commercial spill kit, to contain the spill.[8] Do not use combustible materials like paper towels.

    • Carefully scoop the absorbed material into a designated, labeled hazardous waste container.[3]

    • Decontaminate the area with a suitable cleaning agent, followed by water.

  • Report : Report all spills to your laboratory supervisor or Environmental Health & Safety department.

All materials that have come into contact with 4-(3-Hydroxyanilino)-4-oxobutanoic acid must be treated as hazardous waste.[12]

  • Solid Waste : Contaminated items such as gloves, absorbent pads, and weighing papers must be placed in a clearly labeled, sealed hazardous waste container designated for solid chemical waste.[12]

  • Liquid Waste : Unused solutions or liquid waste should be collected in a separate, compatible, and clearly labeled hazardous waste container.[3][12] Do not mix with other waste streams unless compatibility has been confirmed.[7] Aniline-containing waste should never be disposed of down the drain.[3]

Visual Workflow: PPE Selection Risk Assessment

The following diagram illustrates the logical workflow for selecting appropriate PPE based on a task-specific risk assessment.

PPE_Selection_Workflow cluster_assessment Risk Assessment Task 1. Identify Task (e.g., Weighing, Synthesizing) Hazard 2. Evaluate Hazards - Physical Form (Solid/Liquid) - Quantity - Potential for Splash/Aerosol Task->Hazard Eng 3. Use Engineering Controls (Chemical Fume Hood) Hazard->Eng Eye Eye/Face Protection Eng->Eye Hand Hand Protection Eng->Hand Body Body Protection Eng->Body Goggles Chemical Goggles Eye->Goggles FaceShield Goggles + Face Shield Eye->FaceShield High Splash Risk Gloves Butyl or Viton Gloves Hand->Gloves Coat Lab Coat Body->Coat Apron Coat + Apron Body->Apron High Splash Risk

Caption: PPE selection workflow based on task-specific risk assessment.

References

  • Safe Handling and Storage of Chemicals . Environmental Health & Safety, University of Colorado Boulder. [Link]

  • Complete Guide for Laboratory Chemical Lab Safety and Handling . Saffron Scientific. [Link]

  • Safe Handling Practices for Laboratory Chemicals . GZ Industrial Supplies. [Link]

  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY . Utah State University. [Link]

  • Safety Rules in Chemical Laboratories: A Practical Guide . Korfida. [Link]

  • Remedial Technologies for Aniline and Aniline Derivatives Elimination from Wastewater . National Institutes of Health (NIH). [Link]

  • What PPE Should You Wear When Handling Acid 2024? . LeelineWork. [Link]

  • Personal Protective Equipment . University of Virginia Environmental Health & Safety Services. [Link]

  • Aniline Standard Operating Procedure . Washington State University Environmental Health & Safety. [Link]

  • Personal Protective Equipment . Auburn University Risk Management & Safety. [Link]

  • Safety equipment, PPE, for handling acids . Quicktest. [Link]

  • Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric . University of California, Santa Cruz. [Link]

  • New technology for the recycling of aromatic amine waste products . WIT Press. [Link]

  • Guidelines for the Disposal of Small Quantities of Unused Pesticides . U.S. Environmental Protection Agency. [Link]

  • Safety Data Sheet - Harmful Solid . SynZeal. [Link]

  • Safety Data Sheet - Non-hazardous Solid . Clariant. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.